molecular formula C20H36O5 B160304 ONO 207 CAS No. 27376-74-5

ONO 207

Katalognummer: B160304
CAS-Nummer: 27376-74-5
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: LLQBSJQTCKVWTD-NFUXFLSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13,14-dihydroprostaglandin F2alpha is a prostaglandins Falpha that is prost-5-en-1-oic acid substituted by hydroxy groups at positions 9, 11 and 15. It has a role as a rat metabolite. It is a prostaglandins Falpha and a hydroxy monocarboxylic acid. It is functionally related to a prostaglandin F2alpha. It is a conjugate acid of a 13,14-dihydroprostaglandin F2alpha(1-).
RN given refers to (5Z,9alpha,11alpha,15S)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQBSJQTCKVWTD-NFUXFLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315630
Record name 13,14-Dihydro-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27376-74-5
Record name 13,14-Dihydro-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27376-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-Dihydroprostaglandin F2α
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ONO-2745 (Remimazolam): A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-2745, also known as remimazolam (and formerly CNS 7056), is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic. Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive overview of the core pharmacology of ONO-2745, including its molecular interactions, pharmacokinetic profile, and key experimental data.

Core Mechanism of Action: GABA-A Receptor Modulation

ONO-2745 is a positive allosteric modulator of the GABA-A receptor.[1][2] Unlike direct agonists, ONO-2745 does not activate the receptor itself but enhances the effect of the endogenous ligand, GABA.[3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and, consequently, neuronal inhibition. This widespread inhibition in the central nervous system manifests as sedation, anxiolysis, and anesthesia.

The binding site for benzodiazepines, including ONO-2745, on the GABA-A receptor is distinct from the GABA binding site. It is located at the interface of the α and γ subunits of the receptor complex. ONO-2745, like other benzodiazepines, increases the frequency of the chloride channel opening in the presence of GABA.

Signaling Pathway

The signaling pathway of ONO-2745 at the GABA-A receptor is depicted below.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABAA->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition (Sedation, Anesthesia) Hyperpolarization->Inhibition GABA GABA GABA->GABAA Binds ONO2745 ONO-2745 (Remimazolam) ONO2745->GABAA Positive Allosteric Modulation Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_procedure Procedure & Monitoring cluster_assessment Post-Procedure Assessment PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment (Vitals, Sedation Score) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA ONO-2745 Administration (Dosing Regimen) Randomization->GroupA GroupB Comparator Administration (e.g., Propofol) Randomization->GroupB Procedure Surgical/Diagnostic Procedure GroupA->Procedure GroupB->Procedure Monitoring Continuous Monitoring (Vitals, Sedation Depth) Procedure->Monitoring Recovery Recovery Assessment (Time to Wake, Orientation) Monitoring->Recovery AdverseEvents Adverse Event Monitoring Recovery->AdverseEvents FollowUp Follow-up AdverseEvents->FollowUp

References

An In-depth Technical Guide to the Discovery and Synthesis of ONO-2506 (Arundic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-2506, also known as arundic acid, is a novel neuroprotective agent that has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, including ischemic stroke, neurodegenerative diseases, and spinal cord injury. Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes. S100B, a calcium-binding protein, is upregulated in response to brain injury and contributes to neuroinflammation and neuronal damage. By suppressing S100B production, ONO-2506 mitigates these detrimental effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to ONO-2506.

Discovery and Rationale

The discovery of ONO-2506 stemmed from research into the role of astrocytes in the pathophysiology of brain injury. Following an ischemic event, reactive astrogliosis occurs, characterized by the overproduction of various molecules, including the S100B protein.[1][2][3] Elevated levels of extracellular S100B are associated with increased infarct volume and worsened neurological deficits.[4] This protein exerts its neurotoxic effects by activating the Receptor for Advanced Glycation End products (RAGE) on neurons and other glial cells, triggering downstream inflammatory signaling cascades.[5][6] Consequently, inhibiting the synthesis of S100B emerged as a promising therapeutic strategy. ONO-2506, chemically known as (R)-(-)-2-propyloctanoic acid, was identified as a potent inhibitor of S100B synthesis in cultured astrocytes.[4]

Chemical Synthesis

The synthesis of the enantiomerically pure (R)-(-)-2-propyloctanoic acid (ONO-2506) is crucial for its biological activity. An asymmetric synthesis approach utilizing a chiral auxiliary has been reported to achieve high enantiomeric excess.[7]

Asymmetric Synthesis Protocol Outline:

A notable method for the asymmetric synthesis of arundic acid involves the stereoselective alkylation of an N-acyloxazolidinone, a well-established method in asymmetric synthesis. The following is a generalized protocol based on such methodologies.

Step 1: Acylation of Chiral Auxiliary An enantiomerically pure chiral auxiliary, such as an Evans oxazolidinone, is acylated with octanoyl chloride in the presence of a base (e.g., triethylamine or n-butyllithium) to form the corresponding N-acyloxazolidinone.

Step 2: Diastereoselective Enolate Formation and Alkylation The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a stereochemically defined enolate. This enolate is then alkylated with propyl iodide. The steric hindrance provided by the chiral auxiliary directs the incoming propyl group to a specific face of the enolate, resulting in a high degree of diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the alkylated product. This is typically achieved by hydrolysis with a reagent such as lithium hydroxide in a mixture of tetrahydrofuran and water. This step yields the desired (R)-(-)-2-propyloctanoic acid and recovers the chiral auxiliary, which can often be recycled.

Step 4: Purification The final product is purified using standard techniques such as column chromatography or distillation to yield enantiomerically pure ONO-2506.

Quantitative Data

The following tables summarize key quantitative data for ONO-2506 from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of ONO-2506 in Acute Ischemic Stroke Patients
ParameterValueReference
Terminal Half-life (t½) ~2-3 hours[8][9]
Dosing 2-12 mg/kg/h (1-hour infusion daily for 7 days)[2][8]
Systemic Exposure Less than dose-proportional at higher doses[8]
Table 2: Preclinical Efficacy of ONO-2506
ModelDosageOutcomeReference
Rat Model of Intracerebral Hemorrhage 2 µg/µl (intracerebroventricular)Prevented motor dysfunction, reduced S100B levels, astrogliosis, and microglial activation[4]
Rat Model of Spinal Cord Injury 20 mg/kg (intraperitoneal, daily for 1 week)Attenuated neuropathic pain[2]
Mouse Model of Permanent Focal Ischemia 10 mg/kg/day (intraperitoneal)Significantly ameliorated brain damage and reduced infarct volumes[10]
Table 3: Clinical Trial Efficacy Data for ONO-2506 in Acute Ischemic Stroke
Study PhaseDosagePrimary EndpointResultReference
Phase I8 mg/kg/hChange from baseline in NIHSSTrend towards improvement (p=0.018 at Day 40 vs. placebo)[2]
Phase INot specifiedSerum S-100β levelsTreatment associated with lower serum levels of S-100β[11]

Experimental Protocols

In Vitro S100B Synthesis Inhibition Assay

Objective: To determine the in vitro efficacy of ONO-2506 in inhibiting S100B synthesis in astrocytes.

Methodology:

  • Cell Culture: Primary astrocyte cultures are established from the cerebral cortices of neonatal rats.

  • Stimulation: Astrocytes are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce S100B expression.[3]

  • Treatment: Cells are treated with varying concentrations of ONO-2506 or vehicle control.

  • S100B Quantification: After a defined incubation period, the concentration of S100B in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of ONO-2506 that inhibits 50% of S100B secretion, is calculated.

In Vivo Model of Ischemic Stroke

Objective: To evaluate the neuroprotective effects of ONO-2506 in a rodent model of ischemic stroke.

Methodology:

  • Animal Model: Ischemic stroke is induced in rodents (e.g., rats or mice) via middle cerebral artery occlusion (MCAO).

  • Treatment: ONO-2506 is administered at a specified dose and route (e.g., 10 mg/kg, intraperitoneally) at various time points post-MCAO.[10]

  • Behavioral Assessment: Neurological deficits are assessed using standardized scoring systems, such as the National Institutes of Health Stroke Scale (NIHSS) in clinical trials or rodent-specific behavioral tests (e.g., rotarod, grip strength).[2]

  • Histological Analysis: At the end of the study, brain tissue is collected for histological analysis. Infarct volume is measured using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is performed to assess markers of astrogliosis (GFAP) and S100B expression.[12]

  • Data Analysis: Statistical comparisons are made between the ONO-2506-treated group and a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

S100B-RAGE Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of S100B to RAGE and the inhibitory effect of ONO-2506.

S100B_RAGE_Pathway cluster_Astrocyte Astrocyte cluster_Extracellular Extracellular Space cluster_Neuron Neuron/Microglia Astrocyte_nucleus Nucleus S100B_synthesis S100B Synthesis Astrocyte_nucleus->S100B_synthesis Transcription & Translation S100B S100B S100B_synthesis->S100B Secretion ONO2506 ONO-2506 ONO2506->S100B_synthesis RAGE RAGE Receptor S100B->RAGE Binding NFkB NF-kB RAGE->NFkB MAPK MAPK (p38, JNK, ERK) RAGE->MAPK Inflammation Neuroinflammation (Cytokine Release) NFkB->Inflammation MAPK->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis

Caption: ONO-2506 inhibits S100B synthesis in astrocytes, preventing its secretion and subsequent activation of the RAGE receptor on neurons and microglia, thereby reducing neuroinflammation and neuronal apoptosis.

Experimental Workflow for ONO-2506 Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of ONO-2506.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics cluster_3 Data Analysis & Conclusion invitro_assay S100B Inhibition Assay (Astrocyte Culture) dose_response Dose-Response Curve (IC50 Determination) invitro_assay->dose_response animal_model Rodent Model of Neurological Disorder (e.g., MCAO) dose_response->animal_model treatment ONO-2506 Administration (Dose Escalation) animal_model->treatment pk_study Pharmacokinetic Profiling (Blood Sampling) animal_model->pk_study behavioral_tests Behavioral Assessments treatment->behavioral_tests histology Histological Analysis (Infarct Volume, IHC) treatment->histology data_analysis Statistical Analysis behavioral_tests->data_analysis histology->data_analysis pk_analysis LC-MS/MS Analysis (Cmax, t1/2, AUC) pk_study->pk_analysis pk_analysis->data_analysis conclusion Efficacy & Safety Assessment data_analysis->conclusion

Caption: A typical preclinical workflow for evaluating ONO-2506, from in vitro screening and in vivo efficacy studies to pharmacokinetic analysis.

Conclusion

ONO-2506 (arundic acid) represents a targeted therapeutic approach for neurological disorders by specifically inhibiting the synthesis of the pro-inflammatory protein S100B in astrocytes. Preclinical and early-phase clinical studies have demonstrated its potential to reduce neuroinflammation and improve neurological outcomes. The asymmetric synthesis of the active (R)-enantiomer is critical for its therapeutic efficacy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of ONO-2506 in a broader range of neurological conditions. This guide provides a foundational understanding of the core scientific and technical aspects of ONO-2506 for professionals in the field of drug discovery and development.

References

ONO-2506: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of the Astrocyte Modulator ONO-2506 (Arundic Acid)

Introduction

ONO-2506, also known as Arundic Acid, is a novel astrocyte-modulating agent with demonstrated neuroprotective properties in a variety of preclinical models of neurological disorders.[1][2][3] Its primary mechanism of action involves the inhibition of S100B synthesis in activated astrocytes, a key process implicated in the inflammatory cascade and secondary injury following central nervous system (CNS) insults.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to ONO-2506, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

ONO-2506 is chemically identified as (2R)-2-Propyloctanoic acid. Its structure and key physicochemical properties are summarized in the tables below.

Identifier Value
IUPAC Name (2R)-2-propyloctanoic acid
Synonyms Arundic acid, ONO-2506
CAS Number 185517-21-9
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
SMILES CCC--INVALID-LINK--C(O)=O
InChI Key YCYMCMYLORLIJX-SNVBAGLBSA-N
Property Value
Appearance Colorless to yellow oil
Solubility Soluble in DMSO and ethanol
Storage Temperature -20°C

Pharmacological Properties and Mechanism of Action

The principal pharmacological effect of ONO-2506 is the inhibition of the synthesis of S100B, a calcium-binding protein primarily expressed in astrocytes.[3][4] Under pathological conditions such as ischemic stroke, intracerebral hemorrhage, and neurodegenerative diseases, astrocytes become activated and overproduce S100B.[3][5] Elevated extracellular S100B can then act as a damage-associated molecular pattern (DAMP), binding to the Receptor for Advanced Glycation End products (RAGE) on neurons and other glial cells.[6] This interaction triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to a pro-inflammatory response and exacerbating neuronal damage.[2][4]

By inhibiting S100B synthesis, ONO-2506 effectively dampens this detrimental inflammatory cascade. Furthermore, ONO-2506 has been shown to modulate glutamate transporter expression in astrocytes, which may contribute to its neuroprotective effects by enhancing the clearance of excitotoxic glutamate from the synaptic cleft.[3] There is also evidence to suggest that ONO-2506 may influence the Akt signaling pathway, a key regulator of cell survival.

Signaling Pathway of ONO-2506 Action

ONO2506_Pathway cluster_Astrocyte Astrocyte cluster_Extracellular Extracellular Space cluster_Neuron Neuron/Microglia ONO2506 ONO-2506 S100B_synthesis S100B Synthesis ONO2506->S100B_synthesis Inhibits Glutamate_Transporter Glutamate Transporter (e.g., GLAST, GLT-1) ONO2506->Glutamate_Transporter Upregulates Akt_activation Akt Activation ONO2506->Akt_activation Promotes S100B_protein S100B Protein S100B_synthesis->S100B_protein S100B_ext Secreted S100B S100B_protein->S100B_ext Secretion RAGE RAGE Receptor S100B_ext->RAGE Binds ERK_activation ERK Activation RAGE->ERK_activation Activates NFkB_activation NF-κB Activation ERK_activation->NFkB_activation Leads to Inflammation Pro-inflammatory Cytokine Production NFkB_activation->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage

Caption: Signaling pathway of ONO-2506's neuroprotective effects.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the efficacy of ONO-2506 in various preclinical models.

Intracerebral Hemorrhage (ICH) Model in Rats
  • Objective: To assess the neuroprotective effects of ONO-2506 in a rat model of ICH.[5][7]

  • Animal Model: Adult male Wistar rats.

  • ICH Induction: Stereotactic injection of collagenase type IV into the striatum to induce hemorrhage.

  • ONO-2506 Administration: Intracerebroventricular (ICV) injection of ONO-2506 (e.g., 2 µg/µl) immediately before or after ICH induction.[5]

  • Assessments:

    • Neurological Deficits: Evaluated using behavioral tests such as the ladder rung walking test and grip strength test at various time points post-ICH.[7]

    • Histological Analysis: Brains are sectioned and stained to assess lesion volume, astrogliosis (GFAP staining), and microglial activation (Iba1 staining).

    • Biochemical Analysis: Levels of S100B, pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue and serum are quantified using ELISA.[7]

Ischemic Stroke Model in Rodents
  • Objective: To determine the effect of ONO-2506 on infarct volume and neurological outcome following focal cerebral ischemia.

  • Animal Model: Rats or mice.

  • Ischemia Induction: Transient or permanent middle cerebral artery occlusion (MCAO) is a commonly used method.

  • ONO-2506 Administration: Typically administered intravenously (e.g., 10 mg/kg) at various time points before or after the ischemic insult.

  • Assessments:

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.

    • Neurological Score: Neurological deficits are assessed using a standardized scoring system (e.g., Bederson's score).

    • Molecular Analysis: Western blotting or immunohistochemistry can be used to measure the expression of S100B and other relevant proteins in the peri-infarct region.

Workflow for a Typical Preclinical Stroke Study

Stroke_Workflow start Rodent Model (e.g., Rat, Mouse) mcao Middle Cerebral Artery Occlusion (MCAO) start->mcao treatment ONO-2506 or Vehicle Administration (e.g., Intravenous) mcao->treatment reperfusion Reperfusion (if applicable) treatment->reperfusion neuro_assessment Neurological Deficit Scoring reperfusion->neuro_assessment sacrifice Euthanasia and Brain Extraction neuro_assessment->sacrifice ttc_staining TTC Staining sacrifice->ttc_staining histo_biochem Histological and Biochemical Analysis (e.g., IHC, ELISA, Western Blot) sacrifice->histo_biochem infarct_volume Infarct Volume Quantification ttc_staining->infarct_volume data_analysis Data Analysis and Interpretation infarct_volume->data_analysis histo_biochem->data_analysis

Caption: Experimental workflow for assessing ONO-2506 in a stroke model.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of ONO-2506.

Table 1: Effect of ONO-2506 on S100B Levels
Model Species Dose Administration Route % Reduction in S100B Reference
Intracerebral HemorrhageRat2 µg/µlICVSignificant reduction in striatum, serum, and CSF[5]
Ischemic Stroke (Clinical)Human8 mg/kg/hIVLower increase from baseline vs. placebo[8]
Spinal Cord InjuryRat20 mg/kgIVSignificantly lower S100B staining[2]
Table 2: Effect of ONO-2506 on Infarct/Lesion Volume
Model Species Dose Administration Route % Reduction in Infarct/Lesion Volume Reference
Ischemic StrokeRat10 mg/kgIVPrevented delayed infarct expansion[3]
Spinal Cord InjuryRat20 mg/kgIVPrevented secondary expansion of the lesion[2]
Table 3: Effect of ONO-2506 on Inflammatory Cytokines
Model Species Dose Cytokine Effect Reference
Intracerebral HemorrhageRat2 µg/µlTNF-αReduced levels at 7 days post-ICH[7]
Intracerebral HemorrhageRat2 µg/µlIL-1βReduced levels at 7 days post-ICH[7]

Conclusion

ONO-2506 (Arundic Acid) is a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of S100B synthesis in astrocytes. Preclinical studies have consistently demonstrated its efficacy in reducing neuronal damage, inflammation, and improving functional outcomes in various models of CNS injury and disease. The data presented in this technical guide highlight the therapeutic potential of ONO-2506 and provide a solid foundation for further research and development in the field of neuroprotection. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for scientists investigating the role of astrocyte modulation in neurological disorders. Further clinical trials are warranted to fully elucidate the safety and efficacy of ONO-2506 in human patients.[9][10]

References

Technical Guide: Identification of the Biological Target of a Pan-BET Inhibitor, Exemplified by ODM-207

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the methods used to identify and characterize the biological target of the potent, selective, and orally active pan-BET (Bromodomain and Extra-Terminal) inhibitor, ODM-207. Bromodomain-containing proteins (BRDs), particularly the BET family (BRD2, BRD3, BRD4, and BRDT), are epigenetic readers that play a critical role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histones, which recruits transcriptional machinery to promoters and enhancers of target genes, including key oncogenes like MYC.[2] Small molecule inhibitors that disrupt this interaction have emerged as a promising therapeutic strategy in oncology.[3] ODM-207 is a novel BET inhibitor that has demonstrated potent anti-proliferative effects in various preclinical cancer models.[4][5] This document details the experimental workflows and data that establish the BET family of proteins as the direct biological target of ODM-207.

Quantitative Data Summary

The inhibitory activity of ODM-207 against multiple BET family bromodomains was quantified to establish its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting the target, are summarized in the table below.

Target BromodomainIC50 (nM)
BRD2 BD161[6]
BRD3 BD186[6]
BRD4 BD1116[6]
BRD4 (full length)89[6]
BRDT BD189[6]

Experimental Protocols

The following protocols are representative of the standard methodologies employed to identify and validate the biological target of a BET inhibitor like ODM-207.

Target Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of the inhibitor to its target bromodomain. It measures the disruption of the interaction between the bromodomain and an acetylated histone peptide.

Methodology:

  • Reagent Preparation :

    • Prepare a 3x assay buffer and dilute to 1x with distilled water.[7]

    • Reconstitute terbium (Tb)-labeled donor and dye-labeled acceptor (e.g., a fluorescently tagged acetylated histone peptide) in the 1x assay buffer.[7]

    • Dilute the target BET bromodomain protein (e.g., BRD4) to the desired concentration (e.g., 3 ng/µl) in 1x assay buffer.[8]

    • Prepare a serial dilution of ODM-207 in 10% DMSO.[7]

  • Assay Procedure (384-well plate format) :

    • Add 5 µl of the diluted Tb-labeled donor and 5 µl of the dye-labeled acceptor to each well.[8]

    • Add 2 µl of the ODM-207 serial dilutions to the 'Test Inhibitor' wells. Add 2 µl of 10% DMSO to the 'Negative Control' and 'Positive Control' wells.[7]

    • Initiate the reaction by adding 3 µl of the diluted BET bromodomain protein to the 'Test Inhibitor' and 'Positive Control' wells.[8]

    • Incubate the plate at room temperature for 2 hours.[7]

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity using a microplate reader capable of TR-FRET.[7]

    • Read the Tb-donor emission at 620 nm and the dye-acceptor emission at 665 nm.[8]

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[8]

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Activity: Cell Viability and Proliferation Assay

This assay determines the effect of the BET inhibitor on the growth and viability of cancer cells.

Methodology:

  • Cell Culture :

    • Culture cancer cell lines (e.g., ER+ breast cancer cell lines) under standard conditions (37°C, 5% CO2).[9]

  • Assay Procedure (96-well plate format) :

    • Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[10]

    • Prepare serial dilutions of ODM-207 in the culture medium. The final DMSO concentration should not exceed 0.1%.[10]

    • Treat the cells with the ODM-207 dilutions and a vehicle control (DMSO).[11]

    • Incubate the plates for a defined period (e.g., 72 hours).[9][10]

  • Viability Assessment (using CellTiter-Glo® as an example) :

    • Equilibrate the plate to room temperature for 30 minutes.[9]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.[9]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence using a plate reader.[9]

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the GI50 (concentration causing 50% growth inhibition) value using non-linear regression analysis.[9]

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that confirms direct binding of the inhibitor to its target protein in a cellular environment based on ligand-induced thermal stabilization.[12][13]

Methodology:

  • Cell Treatment :

    • Treat intact cells with ODM-207 at various concentrations or a vehicle control.[13]

  • Heat Treatment :

    • Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.[14]

  • Cell Lysis and Protein Quantification :

    • Lyse the cells to release the soluble proteins.[13]

    • Separate the precipitated (denatured) proteins from the soluble fraction by centrifugation.[13]

    • Quantify the amount of soluble target protein (e.g., BRD4) in the supernatant at each temperature using Western blotting or another protein quantification method.[11]

  • Data Analysis :

    • Plot the amount of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • The binding of ODM-207 to the BET protein will result in a shift of the melting curve to a higher temperature, indicating target engagement.[11]

Downstream Target Modulation: Western Blot Analysis of c-Myc

This protocol assesses the effect of the inhibitor on the protein levels of a known downstream target of BET proteins, the oncoprotein c-Myc.

Methodology:

  • Cell Treatment and Lysis :

    • Treat cells with ODM-207 for various time points (e.g., 4, 8, 24 hours).[10]

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

    • Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[15]

    • Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.[10]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

    • Use a loading control, such as β-actin or GAPDH, to normalize the c-Myc protein levels.[10]

Global Gene Expression Changes: RNA-Sequencing

RNA-sequencing (RNA-seq) is used to obtain a comprehensive profile of the transcriptional changes induced by the BET inhibitor.

Methodology:

  • Cell Treatment and RNA Isolation :

    • Treat cells with ODM-207 or a vehicle control for a specified time (e.g., 24 hours).[16]

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).[16]

  • Library Preparation and Sequencing :

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.[16]

    • Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase.[17]

    • Prepare the sequencing libraries according to the manufacturer's protocol (e.g., NEBNext® Ultra™ Directional RNA Library Prep Kit).[17]

    • Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis :

    • Align the sequencing reads to a reference genome.

    • Quantify the expression levels of genes.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon ODM-207 treatment.

    • Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify the biological pathways affected by the inhibitor.[18]

Visualizations

Signaling Pathway of BET Inhibition

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Chromatin Chromatin AcHistone Acetylated Histone BET_Protein BET Protein (e.g., BRD4) AcHistone->BET_Protein binds to TF_Complex Transcription Factor Complex (p-TEFb) BET_Protein->TF_Complex recruits RNA_PolII RNA Polymerase II TF_Complex->RNA_PolII activates Oncogene Oncogene (e.g., MYC) RNA_PolII->Oncogene transcribes mRNA mRNA Oncogene->mRNA transcription Oncoprotein Oncoprotein (e.g., c-Myc) mRNA->Oncoprotein translation ODM_207 ODM-207 ODM_207->BET_Protein inhibits binding Proliferation Cell Proliferation & Survival Oncoprotein->Proliferation promotes

Caption: Mechanism of action of the BET inhibitor ODM-207.

Experimental Workflow for BET Inhibitor Target Identification

Target_Identification_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_validation Target Validation TR_FRET 1. Target Binding (TR-FRET Assay) CETSA 2. Target Engagement (Cellular Thermal Shift Assay) TR_FRET->CETSA Cell_Viability 3. Cellular Potency (Cell Viability Assay) CETSA->Cell_Viability Western_Blot 4. Downstream Effect (Western Blot for c-Myc) Cell_Viability->Western_Blot RNA_Seq 5. Global Transcriptomics (RNA-Sequencing) Western_Blot->RNA_Seq Validation Validated BET Inhibitor RNA_Seq->Validation

Caption: Experimental workflow for BET inhibitor target identification.

References

A Technical Guide to the Preclinical Profile of Tirabrutinib (ONO-4059)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on publicly available preclinical and early clinical data. The compound "ONO 207" did not yield sufficient public data for a technical review. Based on the portfolio of Ono Pharmaceutical, this guide focuses on the well-documented Bruton's Tyrosine Kinase (BTK) inhibitor, Tirabrutinib (ONO-4059, GS-4059) , which is presumed to be the intended subject of the query.

Executive Summary

Tirabrutinib (ONO-4059) is a second-generation, highly potent, and selective oral inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival for various B-cell malignancies.[1][2] Tirabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][3] Its high selectivity for BTK over other kinases, such as those in the SRC and TEC families, is designed to minimize off-target effects and improve its safety profile compared to first-generation BTK inhibitors.[4][5] Preclinical in vitro and in vivo studies have demonstrated Tirabrutinib's ability to potently inhibit B-cell proliferation, induce apoptosis in malignant B-cell lines, and suppress tumor growth in animal models.[5][6][7]

Mechanism of Action: BTK Inhibition

Tirabrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting BTK.[1] The BCR signaling cascade is essential for B-cell development, activation, and survival. In many B-cell cancers, this pathway is constitutively active, promoting malignant cell growth. By inhibiting BTK, Tirabrutinib effectively blocks downstream signaling, including the activation of pathways like AKT and ERK, which ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[1][4]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_FYN LYN / FYN BCR->LYN_FYN Antigen Binding CD79 CD79A/B LYN_FYN->CD79 BTK BTK CD79->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PLCg2->AKT ERK ERK PLCg2->ERK NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation Tirabrutinib Tirabrutinib (ONO-4059) Tirabrutinib->BTK Inhibition (Covalent Binding)

Caption: Simplified BCR signaling pathway and Tirabrutinib's point of inhibition.

In Vitro Studies

Enzymatic and Cellular Potency

Tirabrutinib demonstrates potent inhibition of BTK enzymatic activity and B-cell proliferation. Multiple studies report IC₅₀ values in the low nanomolar range, confirming its high potency. The compound effectively inhibits the proliferation of various malignant B-cell lines, particularly those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), such as TMD8.[4][6][8]

Table 1: In Vitro Potency of Tirabrutinib (ONO-4059)

Assay Type Target / Cell Line Result (IC₅₀) Reference
Enzymatic Assay Bruton's Tyrosine Kinase (BTK) 2.2 nM [6]
Enzymatic Assay Bruton's Tyrosine Kinase (BTK) 6.8 nM [7]
Cell Proliferation TMD8 (ABC-DLBCL) 3.59 nM [4]
BTK Autophosphorylation TMD8 (ABC-DLBCL) 23.9 nM [4]
Cell Proliferation U-2932 (ABC-DLBCL) 27.6 nM [4]
BTK Autophosphorylation U-2932 (ABC-DLBCL) 12.0 nM [4]
Cell Proliferation OCI-Ly10 9.13 nM [7]

| Cell Proliferation | SU-DHL-6 | 17.10 nM |[7] |

Kinase Selectivity

A key feature of Tirabrutinib is its high selectivity for BTK. Kinome scanning has shown significantly less inhibition of off-target kinases compared to the first-generation inhibitor, ibrutinib. This includes minimal activity against kinases involved in T-cell receptor signaling (e.g., ITK, LCK) and EGFR, which may contribute to a more favorable safety profile.[4][5]

Table 2: Kinase Selectivity Profile of Tirabrutinib (ONO-4059)

Kinase Selectivity Fold (vs. BTK) Biological Role Reference
FYN >700x BCR Signaling (Upstream) [4]
LYN >700x BCR Signaling (Upstream) [4]
ITK >200x T-Cell Receptor Signaling [4]
JAK3 >200x Cytokine Signaling [4]
LCK >200x T-Cell Receptor Signaling [4]

| EGFR | >3597x | Growth Factor Signaling |[4] |

In Vivo Studies

Xenograft Tumor Models

In vivo studies using mouse xenograft models with human B-cell lymphoma cell lines have demonstrated Tirabrutinib's anti-tumor efficacy. Oral administration of the compound leads to significant, dose-dependent inhibition of tumor growth.[4][7]

Table 3: In Vivo Efficacy of Tirabrutinib in a TMD8 Xenograft Model

Animal Model Cell Line Dosing Regimen Outcome Reference
SCID Mice TMD8 (ABC-DLBCL) 6 mg/kg, p.o., daily Tumor growth inhibition [7]

| SCID Mice | TMD8 (ABC-DLBCL) | 20 mg/kg, p.o., daily | Complete tumor suppression at Day 14 |[7] |

In_Vivo_Workflow A 1. Cell Culture TMD8 ABC-DLBCL Cells B 2. Implantation Subcutaneous injection into SCID mice A->B C 3. Tumor Growth Allow tumors to reach ~100-200 mm³ B->C D 4. Randomization Group mice into Vehicle and Treatment cohorts C->D E 5. Dosing Oral administration (p.o.) of Vehicle or Tirabrutinib (e.g., 6 or 20 mg/kg daily) D->E F 6. Monitoring Measure tumor volume and body weight 2-3x weekly E->F G 7. Endpoint Analysis Compare tumor growth inhibition (TGI) between groups F->G

Caption: Typical experimental workflow for an in vivo xenograft study.

Experimental Protocols

BTK Enzymatic Inhibition Assay
  • Objective: To determine the concentration of Tirabrutinib required to inhibit 50% of BTK enzymatic activity (IC₅₀).

  • Methodology: A biochemical assay is performed using recombinant human BTK protein. The kinase reaction is initiated by adding ATP to a mixture of the enzyme and a specific substrate peptide. Tirabrutinib is added at various concentrations. The reaction is allowed to proceed for a set time at room temperature, after which the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method. The IC₅₀ value is calculated from the resulting dose-response curve.

Cell Proliferation Assay
  • Objective: To measure the effect of Tirabrutinib on the growth of malignant B-cell lines.

  • Methodology: B-cell lymphoma lines (e.g., TMD8, U-2932) are seeded in 96-well plates and incubated with serially diluted concentrations of Tirabrutinib for a period of approximately 72 hours.[4][7] Cell viability or proliferation is then assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity. The IC₅₀ is determined by plotting cell viability against drug concentration.

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor activity of Tirabrutinib in a living organism.

  • Methodology:

    • Implantation: Immunodeficient mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of a human B-cell lymphoma cell line (e.g., 5-10 x 10⁶ TMD8 cells).[5][7]

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into groups and treated orally (p.o.) once daily with either a vehicle control or Tirabrutinib at specified doses (e.g., 6 mg/kg, 20 mg/kg).[7]

    • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 3 weeks).[7]

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and vehicle groups.

Conclusion

The comprehensive in vitro and in vivo data for Tirabrutinib (ONO-4059) establish it as a potent and highly selective BTK inhibitor. Its ability to effectively block BCR signaling, inhibit the proliferation of malignant B-cells, and suppress tumor growth in preclinical models provides a strong rationale for its clinical development in B-cell malignancies. The high selectivity of Tirabrutinib suggests the potential for a favorable safety profile, addressing some of the limitations observed with less selective, first-generation BTK inhibitors.

References

An In-depth Technical Guide to the Safety and Toxicity of ONO-2506 (Arundic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ONO 207" did not yield relevant information on a specific pharmaceutical compound. The provided information pertains to ONO-2506, also known as arundic acid, which is likely the intended subject of the query. ONO-2506 was an investigational drug for neurological conditions, and its development was discontinued. This guide summarizes publicly available data from preclinical and clinical studies.

Executive Summary

ONO-2506 (arundic acid) is a novel small molecule that modulates astrocyte activation by inhibiting the synthesis of the S100B protein.[1][2] It was investigated for its neuroprotective effects in various neurological disorders, including acute ischemic stroke.[3][4] Preclinical studies in rodent models of ischemic stroke, intracerebral hemorrhage, and spinal cord injury demonstrated that ONO-2506 could reduce neuroinflammation, decrease infarct size, and improve functional outcomes.[2][5][6] Clinical trials in acute ischemic stroke patients showed that ONO-2506 was generally well-tolerated, with no dose-dependent pattern of serious adverse events.[3] However, Phase II trials were discontinued as the drug did not show a statistically significant benefit over placebo.[4][7] This guide provides a comprehensive overview of the available safety and toxicity data for ONO-2506, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

ONO-2506's primary mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[1][2] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes in response to central nervous system (CNS) injury, can have detrimental effects on neuronal survival through the activation of various intracellular signaling pathways.[1][2] By inhibiting S100B synthesis, ONO-2506 aims to mitigate the downstream inflammatory cascade. This includes reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as decreasing reactive oxygen species (ROS) production.[2][8] Furthermore, ONO-2506 has been suggested to restore the activity of astroglial glutamate transporters.[1]

ONO2506_Mechanism_of_Action cluster_Astrocyte Astrocyte cluster_Downstream Downstream Effects ONO2506 ONO-2506 S100B_synthesis S100B Synthesis ONO2506->S100B_synthesis Inhibits S100B_release Extracellular S100B S100B_synthesis->S100B_release Leads to Neuronal_damage Neuronal Damage Neuroinflammation Neuroinflammation (IL-1β, TNF-α, ROS) S100B_release->Neuroinflammation Activates Neuroinflammation->Neuronal_damage Causes

ONO-2506 Mechanism of Action

Preclinical Safety and Toxicity

Preclinical studies of ONO-2506 in various rodent models of CNS injury have provided some insights into its safety profile. These studies primarily focused on efficacy but reported observations relevant to safety.

Key Findings from Preclinical Studies:

  • In a rat model of permanent focal ischemia, ONO-2506 administered at doses of 3 and 10 mg/kg was shown to decrease the number of TUNEL-positive neurons, reduce infarct size, and improve motor performance without reported adverse effects at these doses.[5]

  • In a mouse model of MPTP-induced Parkinson's disease, ONO-2506 at a dose of 30 mg/kg reversed motor deficits.[5]

  • In rats with intracerebral hemorrhage, intracerebroventricular administration of ONO-2506 prevented motor dysfunction and reduced levels of S100B, astrogliosis, and microglial activation.[2][8]

  • A study on rats with spinal cord injury showed that ONO-2506 at 20 mg/kg improved motor function and inhibited the expansion of secondary injury.[6]

While these studies support the biological activity of ONO-2506, they do not constitute a full preclinical toxicology assessment. Detailed information on parameters such as maximum tolerated dose (MTD), no-observed-adverse-effect level (NOAEL), or comprehensive histopathological analysis of non-target organs is not extensively available in the public literature.

Clinical Safety and Tolerability

The clinical safety and tolerability of ONO-2506 were evaluated in Phase I and Phase II trials for acute ischemic stroke.

A multicenter, dose-escalating, randomized, double-blind Phase I trial enrolled 92 subjects with acute ischemic stroke.[3] Patients received intravenous infusions of ONO-2506 (2-12 mg/kg/h) or placebo for one hour daily for seven days.[3] The study reported no dose-related pattern of serious adverse events.[3]

Table 1: Summary of Adverse Events in Phase I Stroke Trial [3]

EventONO-2506 (n=49)Placebo (n=43)
Premature Terminations due to AEs 4 (8.2%)5 (11.6%)
Deaths 2 (4.1%)4 (9.3%)

A Phase II trial in Japan involving 448 patients used intravenous doses of 0.4, 4, or 8 mg/kg for 7 days. This study concluded that ONO-2506 was safe.[4] Another Phase II trial, the RREACT study in 841 patients, was discontinued because ONO-2506 showed no benefit over placebo.[4][7]

Overall, the clinical data suggest that ONO-2506 has a favorable safety profile in the studied populations and dose ranges, with an adverse event profile comparable to that of placebo in critically ill stroke patients.

Experimental Protocols

This section details the methodologies used in key preclinical and clinical studies of ONO-2506.

This protocol is based on a study evaluating the effect of ONO-2506 in a rat model of ICH.[2][9]

  • Animal Model: Adult male Wistar rats (300-350g) were used.[2]

  • ICH Induction: Rats were anesthetized, and ICH was induced by stereotactic injection of collagenase into the left striatum.[2][8]

  • Drug Administration: ONO-2506 (2 μg/μl) or vehicle was administered via intracerebroventricular (ICV) injection.[2][8][9]

  • Outcome Measures:

    • Neurological Deficits: Assessed using the Ladder rung walking and Grip strength tests.[2][8]

    • Immunofluorescence Analysis: Striatal levels of S100B, GFAP (an astrocyte marker), and CD11b (a microglia marker) were assessed.[2]

    • ELISA: Striatal levels of IL-1β and TNF-α were measured.[2][8]

    • ROS Production: Analyzed by dichlorofluorescein (DCF) oxidation.[2][8]

Preclinical_Workflow cluster_Endpoints Endpoint Analysis start Animal Model (Male Wistar Rats) ich ICH Induction (Collagenase Injection) start->ich treatment Treatment (ICV ONO-2506 or Vehicle) ich->treatment behavior Neurological Deficit Tests treatment->behavior immuno Immunofluorescence (S100B, GFAP, CD11b) treatment->immuno elisa ELISA (IL-1β, TNF-α) treatment->elisa ros ROS Production Assay treatment->ros

References

ONO-2745 (Remimazolam): A Technical Guide to its Role in the GABAergic Pathway for Sedation and Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-2745, also known as remimazolam, is an ultra-short-acting intravenous benzodiazepine designed for procedural sedation and the induction and maintenance of general anesthesia. Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive technical overview of remimazolam's interaction with the GABAergic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

The GABAergic Pathway in Sedation and Anesthesia

The state of sedation and general anesthesia is primarily achieved by enhancing inhibitory neurotransmission in the brain. The GABA-A receptor, a ligand-gated ion channel, plays a pivotal role in this process. When the endogenous ligand, GABA, binds to the GABA-A receptor, it opens a chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines, like remimazolam, do not directly activate the GABA-A receptor but bind to a distinct allosteric site, enhancing the effect of GABA. This potentiation of GABAergic inhibition is the fundamental mechanism by which remimazolam induces sedation and anesthesia.

Mechanism of Action of ONO-2745 (Remimazolam)

Remimazolam is a high-affinity ligand for the benzodiazepine binding site on the GABA-A receptor.[1] It acts as a positive allosteric modulator, increasing the frequency of chloride channel opening in the presence of GABA.[2][3] This amplified inhibitory signal in the central nervous system leads to the clinical effects of sedation, anxiolysis, and amnesia.[1]

A key feature of remimazolam is its unique metabolic pathway. It is rapidly hydrolyzed by tissue esterases, primarily in the liver, to an inactive metabolite, CNS7054.[2][4] This organ-independent metabolism results in a rapid onset and offset of action and a predictable recovery profile.[2]

Quantitative Data

The following tables summarize key quantitative data for ONO-2745 (remimazolam) from preclinical and clinical studies.

Table 1: Receptor Binding and Potency

ParameterValueSpecies/SystemReference
GABA-A Receptor Binding Affinity (Docking Score)-6.9 kcal/molHuman (in silico)[5][6][7]
Midazolam GABA-A Receptor Binding Affinity (Docking Score)-7.1 kcal/molHuman (in silico)[5]
Propofol GABA-A Receptor Binding Affinity (Docking Score)-5.2 kcal/molHuman (in silico)
Etomidate GABA-A Receptor Binding Affinity (Docking Score)-5.1 kcal/molHuman (in silico)

Table 2: Pharmacokinetic Parameters

ParameterValuePopulationReference
Clearance (CL)1.33 L/min/70 kgGeneral Anesthesia Patients[8]
Volume of Distribution at Steady State (Vss)35.4 LHealthy Male Volunteers
Terminal Half-life (t1/2)0.75 hoursHealthy Volunteers

Table 3: Clinical Efficacy and Safety (vs. Propofol in General Anesthesia)

OutcomeRemimazolamPropofolp-valueReference
Incidence of HypotensionSignificantly LowerHigher<0.0001[9]
Time to Loss of ConsciousnessLonger (37.01 sec)Shorter<0.0001[9]
Time to Recovery of ConsciousnessShorter (5.47 min)Longer0.04[9]
Incidence of Injection PainSignificantly LowerHigher<0.0001[9]

Experimental Protocols

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction of remimazolam with the GABA-A receptor.

Methodology:

  • Software: AutoDock Vina[5]

  • Receptor Structure: A homology model of the human GABA-A receptor (e.g., based on PDB ID: 6D6U) is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: The 3D structure of remimazolam is generated and optimized for energy.

  • Docking Parameters:

    • A grid box is defined to encompass the benzodiazepine binding site at the interface of the α1 and γ2 subunits.

    • The exhaustiveness of the search is typically set to a high value to ensure a thorough exploration of the conformational space.

  • Analysis: The docking results are analyzed to identify the lowest binding energy (reported in kcal/mol) and the key amino acid residues involved in the interaction.

In Vitro Metabolism Assay

Objective: To determine the metabolic stability of remimazolam in human liver microsomes.

Methodology:

  • System: Human liver microsomes (HLM).

  • Procedure:

    • Remimazolam (at a concentration of 1 µM) is incubated with HLM (0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of remimazolam.

  • Analysis: The rate of disappearance of remimazolam is used to calculate its in vitro half-life and intrinsic clearance.

Electrophysiology (Patch-Clamp)

Objective: To characterize the modulatory effect of remimazolam on GABA-A receptor function.

Methodology:

  • System: HEK293 cells transiently expressing human α1β3γ2L GABA-A receptor subunits.[3]

  • Technique: Whole-cell patch-clamp electrophysiology.[3]

  • Procedure:

    • A baseline GABA-evoked current is established by applying a sub-saturating concentration of GABA (e.g., 1 µM).[3]

    • Remimazolam is co-applied with GABA, and the change in the chloride current is measured.

    • A concentration-response curve is generated by applying a range of remimazolam concentrations.

  • Analysis: The potentiation of the GABA-evoked current by remimazolam is quantified to determine its EC50.

Population Pharmacokinetic (PK) Modeling

Objective: To characterize the pharmacokinetic profile of remimazolam and identify sources of variability.

Methodology:

  • Software: NONMEM (Nonlinear Mixed-Effects Modeling)[10][11]

  • Model Structure: A multi-compartment model (e.g., three-compartment for remimazolam and two-compartment for its metabolite CNS7054) is typically used to describe the distribution and elimination of the drug.[8]

  • Data: Plasma concentration-time data from clinical trials are used.

  • Analysis: The model is fitted to the data to estimate key PK parameters such as clearance, volume of distribution, and intercompartmental clearance. Covariates (e.g., age, weight, renal function) are tested to identify their influence on the PK parameters.

Phase III Clinical Trial for General Anesthesia

Objective: To evaluate the efficacy and safety of remimazolam for the induction and maintenance of general anesthesia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, parallel-group comparative trial.[12]

  • Patient Population: Adult surgical patients, including those with higher anesthetic risk (ASA Class III).[12]

  • Inclusion Criteria:

    • Age 18-65 years.

    • Scheduled for a surgical procedure requiring general anesthesia.

    • ASA physical status I, II, or III.

  • Exclusion Criteria:

    • Known allergy to benzodiazepines or opioids.

    • Severe respiratory or cardiac disease.

    • History of drug or alcohol abuse.

  • Intervention:

    • Induction: Continuous infusion of remimazolam at a specified rate (e.g., 6 or 12 mg/kg/h).[12]

    • Maintenance: Continuous infusion of remimazolam titrated to maintain a desired level of anesthesia (e.g., guided by Bispectral Index [BIS] monitoring).

  • Primary Endpoints:

    • Success rate of anesthesia induction.

    • Incidence of adverse events, particularly hypotension and respiratory depression.

  • Statistical Analysis: Efficacy is often assessed using non-inferiority or superiority analyses compared to a standard anesthetic agent like propofol. Safety data is summarized descriptively and compared between groups using appropriate statistical tests.

Visualizations

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds Remimazolam ONO-2745 (Remimazolam) Remimazolam->GABA_A Positive Allosteric Modulation Cl_ion Cl- Cl_ion->Cl_channel Influx Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In Silico Docking In Silico Docking In Vitro Metabolism In Vitro Metabolism In Silico Docking->In Vitro Metabolism Electrophysiology Electrophysiology In Vitro Metabolism->Electrophysiology Phase I\n(Safety & PK) Phase I (Safety & PK) Electrophysiology->Phase I\n(Safety & PK) Informs Phase II\n(Dose-Ranging) Phase II (Dose-Ranging) Phase I\n(Safety & PK)->Phase II\n(Dose-Ranging) Phase III\n(Efficacy & Safety) Phase III (Efficacy & Safety) Phase II\n(Dose-Ranging)->Phase III\n(Efficacy & Safety) Regulatory Approval Regulatory Approval Phase III\n(Efficacy & Safety)->Regulatory Approval Logical_Comparison cluster_advantages_rem Advantages of Remimazolam cluster_advantages_pro Advantages of Propofol Remimazolam ONO-2745 (Remimazolam) Lower Hypotension Risk Lower Hypotension Risk Remimazolam->Lower Hypotension Risk Less Injection Pain Less Injection Pain Remimazolam->Less Injection Pain Reversible with Flumazenil Reversible with Flumazenil Remimazolam->Reversible with Flumazenil Propofol Propofol Faster Onset of Action Faster Onset of Action Propofol->Faster Onset of Action

References

ONO-207: A Technical Overview of Preliminary Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-207, also identified in scientific literature as ODM-207, is a novel, orally bioavailable small molecule that functions as a potent and selective pan-BET (Bromodomain and Extra-Terminal) inhibitor.[1][2][3] The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes and cell cycle proteins.[1][4] By targeting these proteins, ONO-207 represents a promising therapeutic strategy in various malignancies. This technical guide synthesizes the preliminary research findings on ONO-207, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Data

In Vitro Inhibitory Activity

ONO-207 has demonstrated potent inhibition of various BET bromodomains. The half-maximal inhibitory concentrations (IC50) are summarized below.

Bromodomain TargetIC50 (nM)
BRD2 BD161[5]
BRD3 BD186[5]
BRD4 BD1116[5]
BRD4 (full length)89[5]
BRDT BD189[5]
Phase 1 Clinical Trial Data (Selected Solid Tumors)

A first-in-human, open-label Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ONO-207 in patients with selected solid tumors.[6]

ParameterValue
Number of Patients35[6]
Patient Population with Castrate-Resistant Prostate Cancer12 (34%)[6]
Highest Studied Dose2 mg/kg[6]
Dose-Limiting ToxicityIntolerable fatigue[6]
Common Adverse EventsThrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting[6]
Objective Responses (Partial or Complete)0[6]

Mechanism of Action and Signaling Pathways

ONO-207 exerts its anti-tumor effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin.[4] This leads to the transcriptional repression of key oncogenes, most notably MYC.[1][2][3] The inhibition of BET proteins by ONO-207 disrupts the recruitment of transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), leading to cell cycle arrest and apoptosis.[4]

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to DNA DNA PTEFb P-TEFb BET->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates MYC_Gene MYC Oncogene RNA_Pol_II->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Cell_Cycle_Progression Cell Cycle Progression MYC_Protein->Cell_Cycle_Progression promotes Apoptosis Apoptosis ONO_207 ONO-207 ONO_207->BET inhibits binding Estrogen_Response_Pathway cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor α (ERα) Estrogen->ER activates ERE Estrogen Response Element (ERE) ER->ERE binds to BET BET Proteins ERE->BET recruits Transcription Transcription of ER-Target Genes BET->Transcription promotes Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation leads to ONO_207 ONO-207 ONO_207->ER downregulates expression ONO_207->BET inhibits Experimental_Workflow_PDX start Start tumor_implantation Implant Patient-Derived Tumor into Mice start->tumor_implantation tumor_growth Allow Tumors to Grow to Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer ONO-207 (Treatment Group) or Vehicle (Control Group) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment continue endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) monitoring->endpoint no analysis Euthanize Mice and Analyze Tumors endpoint->analysis yes end End analysis->end

References

ONO-4641 (Etrasimod): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4641, also known as Etrasimod (and formerly Ceralifimod), is a next-generation, orally bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It has garnered significant attention within the scientific community for its therapeutic potential in a range of immune-mediated inflammatory diseases.[1] This technical guide provides a comprehensive overview of the existing literature on ONO-4641, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.

Core Mechanism of Action

ONO-4641 exerts its immunomodulatory effects by acting as a potent agonist at the S1P receptors 1 and 5 (S1P₁ and S1P₅).[3][4] This selective agonism leads to the internalization and downregulation of S1P₁ receptors on lymphocytes.[4][5] As S1P₁ is crucial for the egress of lymphocytes from secondary lymphoid organs, its downregulation effectively sequesters these immune cells, preventing their migration to sites of inflammation.[4][5] This targeted approach to lymphocyte trafficking forms the basis of its therapeutic efficacy in autoimmune disorders.[6]

Preclinical Pharmacology

In Vitro Activity

ONO-4641 has demonstrated high potency and selectivity for human S1P₁ and S1P₅ receptors in vitro. The following table summarizes its binding affinities and functional activities.

ParameterReceptorValueReference
EC₅₀ hS1P₁0.0273 nM (27.3 pM)[3][4][7]
hS1P₅0.334 nM (334 pM)[3][4][7]
Kᵢ hS1P₁0.626 nM[5][8]
hS1P₄28.8 nM[5][8]
hS1P₅0.574 nM[5][8]
In Vivo Models

The efficacy of ONO-4641 has been evaluated in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and non-obese diabetic (NOD) mice, a model for type 1 diabetes.

In a rat EAE model, oral administration of ONO-4641 suppressed the onset of the disease and inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner.[4] Doses of 0.03 and 0.1 mg/kg were shown to be effective.[4] Furthermore, in a relapsing-remitting EAE model in NOD mice, ONO-4641 prevented disease relapse, with a 0.1 mg/kg dose completely inhibiting relapse.[4][7]

In a mouse model of immune-mediated aplastic anemia, ONO-4641 demonstrated the ability to regulate the trafficking of T lymphocytes and hematopoietic stem cells.[9] This led to an alleviation of pancytopenia and a reduction in the destruction of bone marrow.[9] The study found that ONO-4641 inhibited the infiltration of donor-derived T lymphocytes into the bone marrow and induced the accumulation of hematopoietic stem cells.[9]

In non-obese diabetic (NOD) mice, ONO-4641 at a dose of 0.1 mg/kg prevented the onset of diabetes mellitus.[10] At doses of 0.03 and 0.1 mg/kg, it also decreased the prevalence of diabetes after its onset in a dose-dependent manner.[10]

Clinical Development

ONO-4641, under the name Etrasimod, has undergone extensive clinical evaluation, particularly for the treatment of moderately to severely active ulcerative colitis (UC).

ELEVATE UC Clinical Program

The ELEVATE UC program, a series of Phase 3 clinical trials, demonstrated the efficacy and safety of Etrasimod in patients with UC.[11][12] In the ELEVATE UC 52 trial, 27% of patients treated with 2 mg of Etrasimod achieved clinical remission at week 12, compared to 7% in the placebo group.[13][14] The positive results from these trials led to the approval of Etrasimod for the treatment of moderately to severely active UC by the U.S. Food and Drug Administration (FDA) in October 2023 and the European Medicines Agency (EMA) in 2024.[2][15]

A pooled analysis of safety data from global clinical trials, encompassing up to 2.5 years of exposure to Etrasimod, has been conducted.[16] In the placebo-controlled UC cohort, the proportion of patients with adverse events (AEs) of any grade was 59.9% for the Etrasimod group compared to 51.6% for the placebo group.[16] Serious AEs were reported in 4.6% of patients receiving Etrasimod and 5.4% of those on placebo.[16]

DreaMS Study (Multiple Sclerosis)

Interim results from the extension of the DreaMS study in patients with relapsing-remitting multiple sclerosis showed that treatment with ONO-4641 led to a reduction in magnetic resonance imaging (MRI) disease measures.[17]

Signaling Pathways and Experimental Workflows

Mechanism of Action: S1P Receptor Modulation

G cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_inflamed_tissue Inflamed Tissue Lymphocyte Lymphocyte Circulating Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating Lymphocyte Egress Blocked S1P1 Receptor S1P1 Receptor Lymphocyte->S1P1 Receptor Expresses Infiltrating Lymphocyte Infiltrating Lymphocyte Circulating Lymphocyte->Infiltrating Lymphocyte Reduced Infiltration S1P Gradient S1P Gradient S1P Gradient->Circulating Lymphocyte Guides Egress ONO-4641 (Etrasimod) ONO-4641 (Etrasimod) ONO-4641 (Etrasimod)->S1P1 Receptor Binds & Activates Receptor Internalization Receptor Internalization S1P1 Receptor->Receptor Internalization Leads to Receptor Internalization->Lymphocyte Prevents Egress

Caption: ONO-4641 mechanism of action on lymphocyte trafficking.

Experimental Workflow: EAE Model

G Immunization Immunization of Rats (e.g., with MOG) DiseaseInduction EAE Induction Immunization->DiseaseInduction Treatment Oral Administration: - ONO-4641 (0.03, 0.1 mg/kg) - Vehicle Control DiseaseInduction->Treatment Monitoring Daily Clinical Scoring (Paralysis Assessment) Treatment->Monitoring Histopathology Spinal Cord Analysis: - Lymphocyte Infiltration - Demyelination Treatment->Histopathology Outcome Assessment of Disease Suppression Monitoring->Outcome Histopathology->Outcome

Caption: Experimental workflow for evaluating ONO-4641 in a rat EAE model.

Detailed Experimental Protocols

In Vitro S1P Receptor Binding and Activity Assays
  • Objective: To determine the binding affinity (Kᵢ) and functional agonistic activity (EC₅₀) of ONO-4641 at human S1P receptors.

  • Methodology:

    • Cell Lines: CHO-K1 or HEK293 cells stably overexpressing individual human S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, S1P₅) are used.

    • Binding Assay: Competitive binding experiments are performed using radiolabeled [³³P]-S1P. Cells expressing the target receptor are incubated with a fixed concentration of [³³P]-S1P and varying concentrations of ONO-4641. The displacement of the radioligand is measured to calculate the Kᵢ value.

    • Functional Assay (GTPγS Binding or Calcium Flux):

      • GTPγS Binding: Measures the activation of G-proteins coupled to the S1P receptors. Cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of ONO-4641. The amount of bound [³⁵S]GTPγS is quantified to determine the EC₅₀ value.

      • Calcium Flux: For Gq-coupled receptors, changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fura-2 AM) upon stimulation with ONO-4641.

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Objective: To evaluate the in vivo efficacy of ONO-4641 in a model of multiple sclerosis.

  • Methodology:

    • Animals: Female Lewis rats are commonly used.

    • Induction of EAE: Rats are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in complete Freund's adjuvant (CFA). A pertussis toxin injection may also be administered.

    • Treatment: ONO-4641 is administered orally once daily, typically starting before or at the onset of clinical signs. A vehicle control group is included.

    • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, 2 = hind limb weakness, etc.).

    • Histopathology: At the end of the study, spinal cords are collected, fixed, and sectioned. Sections are stained (e.g., with hematoxylin and eosin for inflammation, luxol fast blue for demyelination) to assess the degree of immune cell infiltration and myelin damage.

Conclusion

ONO-4641 (Etrasimod) is a potent and selective S1P receptor modulator with a well-defined mechanism of action centered on lymphocyte sequestration. Extensive preclinical data have demonstrated its efficacy in various models of autoimmune disease, and robust clinical trials have established its therapeutic benefit in moderately to severely active ulcerative colitis, leading to its regulatory approval. Its oral administration and favorable safety profile make it a valuable addition to the therapeutic landscape for immune-mediated inflammatory disorders. Further research may continue to explore its potential in other indications where lymphocyte-driven inflammation plays a key pathogenic role.

References

Methodological & Application

Application Notes and Protocols for ONO-4641 (Ceralifimod)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ONO-4641, also known as Ceralifimod, is a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4] As a second-generation S1P receptor modulator, ONO-4641's mechanism of action involves the induction of S1P1 down-regulation.[5] This modulation of S1P1 receptors prevents the egress of lymphocytes from secondary lymphoid tissues, leading to a reduction in peripheral blood lymphocyte counts.[4][5] This immunomodulatory effect has been investigated in preclinical models of multiple sclerosis and aplastic anemia, suggesting potential therapeutic benefits in autoimmune disorders.[3][4][5][6][7]

These application notes provide detailed protocols for assays relevant to the study of ONO-4641, focusing on its primary mechanism of action. The included data and protocols are intended to guide researchers in the design and execution of experiments to evaluate the effects of ONO-4641.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for ONO-4641 based on preclinical studies.

ParameterSpeciesValueReceptorAssay Type
EC50 Human0.0273 nMS1P1In vitro agonist activity
EC50 Human0.334 nMS1P5In vitro agonist activity
Ki Human0.626 nMS1P1Competitive binding assay

Table 1: Summary of in vitro potency of ONO-4641.[4][5]

Signaling Pathway

The diagram below illustrates the signaling pathway of S1P and the mechanism of action of ONO-4641.

ONO_4641_Signaling_Pathway cluster_cell Lymphocyte cluster_extracellular Extracellular Space / Lymph Node cluster_outcome Cellular Outcome S1P1 S1P1 Receptor G_protein G-protein S1P1->G_protein Activation internalization Receptor Internalization & Degradation S1P1->internalization Induces Down-regulation downstream Downstream Signaling (e.g., Ras-MAPK, PLC) G_protein->downstream egress_blocked Lymphocyte Egress from Lymph Nodes Blocked internalization->egress_blocked S1P S1P S1P->S1P1 Binds & Activates ONO4641 ONO-4641 ONO4641->S1P1 Binds & Activates (Potent Agonist)

Caption: S1P/S1P1 signaling and ONO-4641 mechanism of action.

Experimental Protocols

Assay: In Vitro S1P1 Receptor Down-regulation by Western Blot

This protocol details the procedure to measure the down-regulation of the S1P1 receptor in a lymphocyte cell line (e.g., Jurkat) following treatment with ONO-4641.

Objective: To quantify the change in S1P1 protein expression in response to ONO-4641 treatment.

Materials:

  • Jurkat T-lymphocyte cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • ONO-4641 (Ceralifimod)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Primary Antibody: Rabbit anti-S1P1

  • Primary Antibody: Mouse anti-β-actin (or other loading control)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • PVDF membrane

  • Skim milk or Bovine Serum Albumin (BSA) for blocking

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cell_culture 1. Culture Jurkat Cells treatment 2. Treat with ONO-4641 cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer probing 7. Antibody Probing transfer->probing detection 8. ECL Detection probing->detection

Caption: Workflow for S1P1 receptor down-regulation assay.

Procedure:

  • Cell Culture:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

    • Plate cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • ONO-4641 Treatment:

    • Prepare a stock solution of ONO-4641 in DMSO.

    • Treat cells with varying concentrations of ONO-4641 (e.g., 0.1 nM, 1 nM, 10 nM, 25 nM).

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for a predetermined time (e.g., 4 hours or 24 hours) at 37°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Western Blot Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Antibody Probing:

    • Block the membrane with 5% skim milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-S1P1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • For the loading control, the membrane can be stripped and re-probed with the anti-β-actin antibody, following the same steps.

  • ECL Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the S1P1 band intensity to the corresponding β-actin band intensity.

    • Express the results as a percentage of the S1P1 expression in the control group.

Expected Results

Treatment with ONO-4641 is expected to induce a concentration-dependent decrease in the expression of the S1P1 receptor.[5] The western blot analysis should show a reduction in the intensity of the S1P1 band with increasing concentrations of ONO-4641, while the loading control (β-actin) should remain relatively constant across all lanes. This will confirm the S1P1 down-regulating effect of the compound in vitro.

References

Application Notes and Protocols for ONO-2506 (Arundic Acid) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ONO-2506, also known as Arundic Acid, is a novel neuroprotective agent that functions by modulating astrocyte activity.[1] These application notes provide detailed protocols for utilizing ONO-2506 in cell culture experiments to investigate its therapeutic potential in various neurological disease models.

1. Introduction to ONO-2506

ONO-2506 ((R)-(-)-2-propyloctanoic acid) is a specific inhibitor of the synthesis of S100B, a calcium-binding protein predominantly found in astrocytes.[2][3][4][5] In the context of neurological injury or disease, reactive astrocytes upregulate the production and secretion of S100B.[6] Elevated extracellular S100B can exert detrimental effects on neurons and other glial cells by activating various intracellular signaling pathways that lead to inflammation, apoptosis, and neuronal damage.[2][3][7][8]

By inhibiting the synthesis of S100B in activated astrocytes, ONO-2506 has demonstrated neuroprotective effects in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and intracerebral hemorrhage.[5][7][8][9][10] Its mechanism of action also involves the restoration of astroglial glutamate transporter activity, which is crucial for preventing excitotoxicity.[2][3]

2. Mechanism of Action: Inhibition of S100B Synthesis

The primary mechanism of ONO-2506 involves the suppression of S100B protein synthesis within astrocytes. This action mitigates the downstream inflammatory cascade and cellular damage initiated by excessive S100B.

cluster_0 Astrocyte cluster_1 Extracellular Space cluster_2 Neuron / Microglia Neurological Insult Neurological Insult Activated Astrocyte Activated Astrocyte Neurological Insult->Activated Astrocyte Activates S100B Synthesis S100B Synthesis Activated Astrocyte->S100B Synthesis Upregulates S100B Release S100B Release S100B Synthesis->S100B Release ONO-2506 ONO-2506 ONO-2506->S100B Synthesis Inhibits S100B S100B RAGE Receptor RAGE Receptor S100B->RAGE Receptor Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines RAGE Receptor->Pro-inflammatory Cytokines Induces ROS Production ROS Production RAGE Receptor->ROS Production Induces Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage ROS Production->Neuronal Damage

Figure 1. Signaling pathway illustrating the mechanism of action of ONO-2506.

3. Physicochemical Properties and Stock Solution Preparation

A summary of the key properties of ONO-2506 is provided in the table below.

PropertyValueSource
Chemical Name (R)-(-)-2-propyloctanoic acid[5]
Alternative Name Arundic Acid[5]
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol [5]
Solubility Soluble to 100 mM in DMSO and Ethanol
Storage Store at +4°C

Protocol for 100 mM Stock Solution Preparation:

  • Materials: ONO-2506 powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Calculation: To prepare a 100 mM stock solution, dissolve 18.63 mg of ONO-2506 in 1 mL of DMSO.

  • Procedure:

    • Aseptically weigh out the required amount of ONO-2506 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

4. Experimental Protocols

The following are detailed protocols for common cell culture experiments involving ONO-2506.

4.1. Primary Astrocyte Culture and Activation

This protocol describes the isolation and culture of primary astrocytes, which are the primary target of ONO-2506.

Materials:

  • Postnatal day 1-3 rat or mouse pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

Protocol:

  • Isolate cerebral cortices from neonatal pups and mechanically dissociate the tissue.

  • Treat the tissue with trypsin to obtain a single-cell suspension.

  • Plate the cells on poly-D-lysine coated flasks in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • After 7-10 days, a confluent mixed glial culture will be obtained. Shake the flasks to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.

  • Re-plate the purified astrocytes for experiments.

  • To induce a reactive phenotype, treat the astrocytes with an inflammatory stimulus such as LPS (1 µg/mL) for 24 hours prior to and during ONO-2506 treatment.

4.2. ONO-2506 Treatment of Cultured Astrocytes

This protocol outlines the general procedure for treating cultured astrocytes with ONO-2506 to assess its effect on S100B synthesis and other downstream markers.

Start Start Plate Astrocytes Plate Astrocytes Start->Plate Astrocytes Induce Activation (e.g., LPS) Induce Activation (e.g., LPS) Plate Astrocytes->Induce Activation (e.g., LPS) Prepare ONO-2506 Working Solutions Prepare ONO-2506 Working Solutions Induce Activation (e.g., LPS)->Prepare ONO-2506 Working Solutions Treat Cells with ONO-2506 Treat Cells with ONO-2506 Prepare ONO-2506 Working Solutions->Treat Cells with ONO-2506 Incubate (24-72h) Incubate (24-72h) Treat Cells with ONO-2506->Incubate (24-72h) Collect Supernatant Collect Supernatant Incubate (24-72h)->Collect Supernatant Lyse Cells Lyse Cells Incubate (24-72h)->Lyse Cells Analysis Analysis Collect Supernatant->Analysis ELISA for secreted S100B, Cytokines Lyse Cells->Analysis Western Blot for intracellular S100B, GFAP qPCR for S100B mRNA

Figure 2. Experimental workflow for ONO-2506 treatment and subsequent analysis.

Protocol:

  • Plate purified astrocytes at the desired density in multi-well plates.

  • Allow the cells to adhere overnight.

  • If studying reactive astrocytes, add the inflammatory stimulus (e.g., LPS) and incubate for 24 hours.

  • Prepare working solutions of ONO-2506 by diluting the 100 mM stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of ONO-2506. Include a vehicle control (medium with the same concentration of DMSO used for the highest ONO-2506 concentration).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, collect the cell culture supernatant for analysis of secreted proteins (e.g., S100B, cytokines) and lyse the cells for analysis of intracellular proteins and mRNA.

4.3. Analysis of ONO-2506 Efficacy

The following assays are commonly used to evaluate the effects of ONO-2506.

4.3.1. Quantification of S100B Levels

  • ELISA: Use a commercially available S100B ELISA kit to measure the concentration of secreted S100B in the cell culture supernatant.

  • Western Blot: Analyze the intracellular levels of S100B in cell lysates. Use an antibody specific for S100B. Also, probe for an astrocyte marker like Glial Fibrillary Acidic Protein (GFAP) to assess astrocyte activation.

  • qPCR: Measure the mRNA expression level of S100B to determine if ONO-2506 affects its transcription.

4.3.2. Assessment of Neuroinflammation

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant.[8]

  • Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

  • Reactive Oxygen Species (ROS) Assay: Measure the levels of intracellular ROS using fluorescent probes like DCFDA.[8]

5. Quantitative Data Summary

While specific in vitro concentrations are often cell-type and experiment-dependent, the following table summarizes dosages used in in vivo studies, which can serve as a starting point for designing in vitro dose-response experiments.

Model SystemAdministration RouteDosage RangeOutcomeSource
Rat (ICH Model)Intracerebroventricular0.02, 0.2, 2, and 20 µg/µlDecreased GFAP and S100B levels[9]
Human (Stroke)Intravenous Infusion2-12 mg/kg/hPhase I clinical trial for safety and tolerability[11]

Note: For in vitro studies, a typical starting range for small molecules is 1-100 µM. A dose-response curve should be generated to determine the optimal concentration.

ONO-2506 is a valuable research tool for investigating the role of astrocyte activation and S100B in neurological disorders. The protocols provided here offer a framework for utilizing ONO-2506 in cell culture experiments to explore its neuroprotective and anti-inflammatory properties. Researchers should optimize these protocols for their specific experimental systems.

References

ONO-2506 (Arundic Acid) Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of ONO-2506 (Arundic Acid) in various preclinical animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

ONO-2506 is a novel agent that selectively inhibits the synthesis of S100B, a calcium-binding protein primarily expressed in astrocytes.[1][2] Under pathological conditions such as ischemic brain injury and spinal cord injury, the overexpression of S100B by reactive astrocytes is associated with secondary neuronal damage.[1][2][3] By suppressing S100B production, ONO-2506 aims to mitigate neuroinflammation and protect against secondary injury, thereby improving functional outcomes.[2][4][5]

Data Presentation: Dosage and Administration Summary

The following tables summarize the reported dosages and administration routes for ONO-2506 in various animal models.

Table 1: ONO-2506 Dosage and Administration in Rat Models

IndicationAnimal ModelRoute of AdministrationDosageFrequencyReference
Spinal Cord InjuryThoracic Spinal Cord ContusionIntravenous (IV)10 mg/kg and 20 mg/kgDaily for 1 week post-injury[1][4][5]
Spinal Cord InjuryThoracic Spinal Cord ContusionIntraperitoneal (IP)20 mg/kgDaily for 1 week post-injury[6]
Intracerebral HemorrhageCollagenase-induced ICHIntracerebroventricular (ICV)2 µg/µLSingle dose immediately before injury[7][8]
Intracerebral HemorrhageCollagenase-induced ICHIntracerebroventricular (ICV)0.02, 0.2, 2, and 20 µg/µLSingle dose to determine effective concentration[7][8]

Table 2: ONO-2506 Dosage and Administration in Mouse Models

IndicationAnimal ModelRoute of AdministrationDosageFrequencyReference
Focal IschemiaPermanent Middle Cerebral Artery Occlusion (pMCAO) in apoE Knock-in MiceIntraperitoneal (IP)10 mg/kgDaily, started immediately after pMCAO

Experimental Protocols

Intravenous Administration in a Rat Model of Spinal Cord Injury

Objective: To evaluate the neuroprotective effects of ONO-2506 administered intravenously following spinal cord injury.

Materials:

  • ONO-2506 (Arundic Acid)

  • Sterile saline for injection

  • Sprague-Dawley rats (adult males)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device

  • Restrainer for tail vein injection

  • Sterile syringes and needles (25-27G)

Protocol:

  • Spinal Cord Injury Induction:

    • Anesthetize the rat using an approved anesthetic protocol.

    • Perform a laminectomy at the 10th thoracic vertebra (T10) to expose the spinal cord.

    • Induce a moderate contusion injury using a standardized spinal cord impactor device.

    • Suture the muscle and skin layers.

    • Provide post-operative care, including analgesics and bladder expression.

  • ONO-2506 Preparation and Administration:

    • Prepare a solution of ONO-2506 in sterile saline at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, dissolve 3 mg of ONO-2506 in an appropriate volume of saline for injection).

    • Warm the rat's tail to dilate the lateral tail veins.

    • Place the rat in a restrainer.

    • Clean the tail with 70% ethanol.

    • Insert a 25-27G needle into one of the lateral tail veins and slowly inject the ONO-2506 solution.

    • Administer the injection daily for 7 consecutive days, starting shortly after the spinal cord injury.

  • Outcome Assessment:

    • Monitor motor function recovery using standardized scoring systems (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale).

    • Perform histological analysis of the spinal cord tissue at the end of the study to assess lesion size and cellular responses.

Intracerebroventricular Administration in a Rat Model of Intracerebral Hemorrhage

Objective: To assess the neuroprotective effects of ONO-2506 administered directly into the cerebral ventricles in a model of intracerebral hemorrhage.

Materials:

  • ONO-2506 (Arundic Acid)

  • Artificial cerebrospinal fluid (aCSF) or other suitable vehicle

  • Wistar rats (adult males)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Cannula and tubing

  • Collagenase type VII

  • Surgical instruments for craniotomy

Protocol:

  • Stereotaxic Cannula Implantation (if applicable for chronic studies, otherwise proceed to acute injection):

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target lateral ventricle using appropriate stereotaxic coordinates.

    • Implant a guide cannula to the correct depth and secure it with dental cement.

    • Allow the animal to recover for several days before proceeding.

  • Intracerebral Hemorrhage Induction:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a craniotomy to expose the striatum.

    • Slowly infuse collagenase into the striatum to induce hemorrhage.

  • ONO-2506 Preparation and Administration:

    • Dissolve ONO-2506 in a suitable vehicle (e.g., aCSF) to the desired concentration (e.g., 2 µg/µL).

    • For acute administration, use a microinjection syringe and needle lowered to the coordinates of the lateral ventricle.

    • Infuse the ONO-2506 solution at a slow, controlled rate (e.g., 1 µL/min).

    • Administer the ONO-2506 immediately before the induction of hemorrhage.

  • Outcome Assessment:

    • Evaluate neurological deficits using standardized behavioral tests.

    • Measure hematoma volume and brain edema using histological or imaging techniques.

    • Assess markers of inflammation and cell death in the brain tissue.

Visualizations

Signaling Pathway of ONO-2506

ONO2506_Pathway cluster_Extracellular Extracellular Space cluster_Neuron Neuron / Microglia ONO2506 ONO-2506 S100B_Synth S100B Synthesis ONO2506->S100B_Synth S100B S100B Protein S100B_Synth->S100B S100B_Released Released S100B S100B->S100B_Released Release upon Injury/Stress RAGE RAGE Receptor S100B_Released->RAGE Neuroinflammation Neuroinflammation (e.g., Cytokine Release) RAGE->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Caption: ONO-2506 inhibits S100B synthesis in astrocytes.

Experimental Workflow for Intravenous Administration

IV_Workflow start Start sci_induction Induce Spinal Cord Injury (Rat Model) start->sci_induction post_op Post-operative Care sci_induction->post_op drug_prep Prepare ONO-2506 Solution (e.g., 10 mg/kg in Saline) post_op->drug_prep iv_admin Intravenous Injection (Tail Vein) drug_prep->iv_admin daily_treatment Repeat Daily for 7 Days iv_admin->daily_treatment monitoring Behavioral Monitoring (e.g., BBB Score) daily_treatment->monitoring end_point Endpoint: Histological Analysis monitoring->end_point end End end_point->end

Caption: Workflow for intravenous ONO-2506 administration.

Logical Relationship: Dosage and Neuroprotection

Dose_Response dose ONO-2506 Dosage Low (e.g., 10 mg/kg) High (e.g., 20 mg/kg) s100b S100B Inhibition Partial Inhibition Significant Inhibition dose:e->s100b:w outcome Neuroprotective Effect Moderate Improvement Significant Improvement s100b:e->outcome:w

Caption: Dose-dependent neuroprotection by ONO-2506.

References

Application Notes and Protocols: ONO-2506 (Arundic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2506, also known as Arundic Acid ((R)-(-)-2-propyloctanoic acid), is a well-characterized astrocyte-modulating agent with demonstrated neuroprotective effects.[1][2] Its primary mechanism of action involves the inhibition of S-100β (also written as S100B) synthesis in activated astrocytes.[1][3] S-100β is a calcium-binding protein that, when overexpressed during neurological injury, can exert toxic effects and promote neuroinflammation.[3][4] By suppressing S-100β production, ONO-2506 mitigates secondary brain injury, reduces infarct volume, and improves neurological outcomes in various preclinical models of central nervous system (CNS) disorders, including ischemic stroke, intracerebral hemorrhage, spinal cord injury, and neurodegenerative diseases.[3][5][6]

Furthermore, ONO-2506 has been shown to increase the expression of the astroglial glutamate transporter EAAT1 by activating pro-survival signaling pathways such as Akt, ERK, and NF-κB.[7] This action helps to clear excess glutamate, reducing excitotoxicity and contributing to its overall neuroprotective profile. These application notes provide detailed protocols for the preparation and storage of ONO-2506 solutions for both in vitro and in vivo research applications.

Physicochemical and Solubility Data

Proper handling and solubilization are critical for the effective use of ONO-2506. The following tables summarize its key properties.

Table 1: Physicochemical Properties of ONO-2506

PropertyValueReference(s)
Synonyms Arundic Acid, (R)-(-)-2-Propyloctanoic acid[1]
CAS Number 185517-21-9[8]
Molecular Formula C₁₁H₂₂O₂[8]
Molecular Weight 186.3 g/mol [8]
Appearance Colorless to yellow oilN/A
Purity ≥95%[8]

Table 2: Solubility of ONO-2506

SolventMaximum ConcentrationReference(s)
DMSO≥ 10 mg/mL[8]
DMF≥ 10 mg/mL[8]
Ethanol≥ 25 mg/mL[8]
Ethanol:PBS (pH 7.2) (1:2)~ 0.3 mg/mL[8]

Storage and Stability

To ensure compound integrity, adhere to the following storage guidelines.

Table 3: Storage Conditions and Stability

FormStorage TemperatureRecommended DurationNotesReference(s)
Solid (Lyophilized) -20°C≥ 2 yearsStore desiccated.[8]
Stock Solution in Organic Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.N/A
Stock Solution in Organic Solvent -80°CUp to 6 monthsPreferred for long-term storage of solutions.N/A

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • ONO-2506 (Arundic Acid)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Weigh Compound: Tare a sterile vial on a calibrated balance. Carefully weigh out 1.86 mg of ONO-2506 into the vial. (Calculation: 10 mmol/L * 0.001 L * 186.3 g/mol = 0.00186 g = 1.86 mg for 1 mL).

  • Add Solvent: Using a calibrated pipettor, add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

  • Aliquot for Storage: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Store: Store the aliquots at -20°C for short-term use (≤ 1 month) or at -80°C for long-term storage (≤ 6 months). When needed, thaw a single aliquot at room temperature for immediate use in preparing working solutions. Avoid refreezing.

Protocol for Preparing an In Vivo Formulation (Intraperitoneal Injection)

This protocol describes the preparation of ONO-2506 in a common vehicle for systemic administration in animal models.

Materials:

  • ONO-2506 Stock Solution (10 mM in DMSO or weighed solid)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following order and volumetric ratios:

    • 40% PEG300: Add 4 mL of PEG300 to a 10 mL final volume.

    • 10% DMSO: Add 1 mL of DMSO.

    • 5% Tween-80: Add 0.5 mL of Tween-80.

    • Vortex thoroughly until the solution is homogeneous.

  • ONO-2506 Addition:

    • If starting from solid: Weigh the required amount of ONO-2506 and dissolve it directly in the DMSO portion before mixing with other vehicle components.

    • If starting from stock: Calculate the volume of stock solution needed. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL (10 mL/kg), you need 0.25 mg of ONO-2506. The final concentration would be 2.5 mg/mL. Add the calculated volume of ONO-2506 stock to the pre-mixed vehicle components.

  • Final Volume Adjustment: Add sterile saline to reach the final desired volume (e.g., add 4.5 mL of saline for a 10 mL final volume).

  • Homogenize: Vortex the final formulation extensively to ensure it is a clear, uniform solution.

  • Administration: This formulation is suitable for intraperitoneal (i.p.) administration.[6] It is recommended to prepare this solution fresh on the day of use.

Protocol: In Vitro S-100β Synthesis Inhibition Assay

This protocol outlines a general method to evaluate the efficacy of ONO-2506 in inhibiting S-100β synthesis in cultured astrocytes stimulated with an inflammatory agent.[9]

Materials:

  • Primary astrocyte cultures or an astrocytic cell line

  • Astrocyte growth medium (e.g., DMEM/F12 + 10% FBS)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • ONO-2506 working solutions (prepared from stock)

  • Phosphate-Buffered Saline (PBS)

  • S-100β ELISA Kit

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Plate astrocytes in 24-well plates at a density that will result in ~80% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of ONO-2506 (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control group to induce an inflammatory response and S-100β synthesis.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Sample Collection:

    • Supernatant: Carefully collect the culture medium from each well to measure secreted (extracellular) S-100β. Centrifuge to pellet any debris and store the supernatant at -80°C.

    • Cell Lysate: Gently wash the cell monolayer twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, incubate on ice for 15 minutes, then scrape and collect the lysate to measure intracellular S-100β.

  • Quantification:

    • Measure S-100β concentrations in both supernatant and cell lysate samples using a commercial ELISA kit according to the manufacturer’s instructions.

    • Determine the total protein concentration in the cell lysates using a BCA assay to normalize the intracellular S-100β levels.

  • Data Analysis: Express S-100β levels as a percentage of the LPS-stimulated vehicle control. Plot the dose-response curve to determine the inhibitory effect of ONO-2506.

Visualizations: Signaling Pathway and Experimental Workflow

ONO-2506 Mechanism of Action

The diagram below illustrates the dual neuroprotective mechanism of ONO-2506. It directly inhibits the synthesis of the pro-inflammatory protein S-100β and activates signaling pathways that enhance glutamate reuptake.

ONO2506_Pathway cluster_Astrocyte Astrocyte Under Stress ONO2506 ONO-2506 (Arundic Acid) S100B_Synth S-100β Synthesis ONO2506->S100B_Synth Inhibits PI3K_Akt PI3K/Akt Pathway ONO2506->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway ONO2506->MAPK_ERK NFkB_Pathway NF-κB Pathway ONO2506->NFkB_Pathway S100B_Protein S-100β Protein S100B_Synth->S100B_Protein Neuroinflammation Neuroinflammation & Neuronal Damage S100B_Protein->Neuroinflammation EAAT1 EAAT1 Gene Expression PI3K_Akt->EAAT1 MAPK_ERK->EAAT1 NFkB_Pathway->EAAT1 Glutamate_Uptake ↑ Glutamate Uptake EAAT1->Glutamate_Uptake Neuroprotection Neuroprotection & Reduced Excitotoxicity Glutamate_Uptake->Neuroprotection

Caption: ONO-2506 inhibits S-100β synthesis and promotes neuroprotective pathways.

General In Vivo Experimental Workflow

The following workflow provides a logical overview for assessing the efficacy of ONO-2506 in a preclinical animal model of neurological injury.

InVivo_Workflow cluster_Phase1 Phase 1: Model Induction & Treatment cluster_Phase2 Phase 2: Functional Assessment cluster_Phase3 Phase 3: Endpoint Analysis cluster_Phase4 Phase 4: Data Interpretation A1 Induce CNS Injury (e.g., Ischemia, ICH) A2 Randomize Animals (Vehicle vs. ONO-2506) A1->A2 A3 Administer Treatment (e.g., i.p. injection daily for 7 days) A2->A3 B1 Behavioral Testing (e.g., Rotarod, Grip Strength) A3->B1 B2 Monitor Neurological Score (e.g., mNSS) C1 Tissue Collection (Brain, Spinal Cord) B2->C1 C2 Histology & IHC (Infarct Volume, GFAP, S-100β) C1->C2 C3 Biochemical Analysis (ELISA, Western Blot) C2->C3 D1 Statistical Analysis & Conclusion C3->D1

Caption: Workflow for evaluating ONO-2506 efficacy in an animal model of CNS injury.

References

Application Notes and Protocols for ONO-207 (13,14-dihydro-PGF2α) in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-207, chemically known as 13,14-dihydro-PGF2α, is a biologically active analog of prostaglandin F2α (PGF2α)[1]. As a potent agonist of the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR), ONO-207 is a valuable tool for studying FP receptor signaling and for the discovery of novel modulators of this pathway. The FP receptor is a key player in a variety of physiological processes, making it an attractive target for drug development. These application notes provide detailed protocols for utilizing ONO-207 in high-throughput screening (HTS) assays to identify novel agonists, antagonists, or modulators of the FP receptor.

Mechanism of Action

ONO-207 exerts its biological effects by binding to and activating the FP receptor. The FP receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses.

Furthermore, signaling through the FP receptor can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which can then activate the mitogen-activated protein kinase (MAPK) signaling pathway, influencing cell proliferation and differentiation.

Data Presentation

While specific high-throughput screening data for ONO-207 is not extensively published, the following table provides representative quantitative data for FP receptor agonists in relevant assay formats. This data can serve as a benchmark for assay development and validation.

CompoundAssay TypeCell LineParameterValue
13,14-dihydro-PGF2αLuteolysis Assay (in vivo)HamsterED501.5 µ g/100 g[1]
Prostaglandin F2αCalcium MobilizationHEK293EC50~10 nM
LatanoprostReporter Gene AssayCHO-K1EC50~5 nM
TravoprostRadioligand BindingSf9 cellsKi~3 nM

Mandatory Visualizations

Signaling Pathway of ONO-207 via the FP Receptor

ONO_207_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ONO_207 ONO-207 (13,14-dihydro-PGF2α) FP_Receptor FP Receptor (GPCR) ONO_207->FP_Receptor Gq Gq FP_Receptor->Gq EGFR EGFR FP_Receptor->EGFR transactivates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Proliferation_Differentiation Proliferation & Differentiation MAPK_Pathway->Proliferation_Differentiation

Caption: ONO-207 signaling cascade via the FP receptor.

High-Throughput Screening Workflow for FP Receptor Modulators

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (FP Receptor Expressing) Cell_Seeding Cell Seeding into Compound Plates Cell_Culture->Cell_Seeding Compound_Plating Compound Library Plating (384-well) Compound_Plating->Cell_Seeding ONO_207_Prep ONO-207 Preparation (Agonist/Control) Incubation Incubation ONO_207_Prep->Incubation Agonist mode: add after incubation Cell_Seeding->Incubation Signal_Detection Signal Detection (e.g., Fluorescence) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification (Z-score, % activity) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (EC₅₀/IC₅₀) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation

Caption: General workflow for an HTS campaign.

Experimental Protocols

The following are detailed protocols for two common HTS assays suitable for identifying modulators of the FP receptor using ONO-207 as a reference agonist.

Calcium Mobilization Assay (Fluorescence-Based)

This assay directly measures the primary downstream signaling event of FP receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human FP receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (to prevent dye leakage).

  • ONO-207 (13,14-dihydro-PGF2α).

  • Compound library.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS).

Protocol:

  • Cell Plating:

    • Culture FP receptor-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plates at 37°C, 5% CO2 for 18-24 hours.

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution in Assay Buffer containing probenecid according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare compound plates by dispensing the desired concentration of library compounds into a 384-well plate. For agonist screening, compounds are added directly. For antagonist screening, compounds are added prior to the addition of ONO-207.

    • Transfer compounds from the source plate to the cell plate using an automated liquid handler.

  • Signal Detection:

    • Place the cell plate into the fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • For agonist screening, add compounds and immediately begin reading fluorescence intensity for 60-120 seconds.

    • For antagonist screening, pre-incubate with compounds for 15-30 minutes, then add a pre-determined EC80 concentration of ONO-207 and immediately begin reading fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to positive (ONO-207) and negative (vehicle) controls.

    • Identify hits based on a pre-defined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Reporter Gene Assay (Luminescence-Based)

This assay measures a downstream transcriptional response to FP receptor activation. A common approach is to use a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway, such as the Nuclear Factor of Activated T-cells (NFAT) response element for the Gq pathway.

Materials:

  • HEK293T cells.

  • Expression plasmid for the human FP receptor.

  • Reporter plasmid containing a luciferase gene downstream of an NFAT response element (NFAT-luc).

  • Transfection reagent.

  • ONO-207 (13,14-dihydro-PGF2α).

  • Compound library.

  • 384-well white, solid-bottom assay plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Transfection and Cell Plating:

    • Co-transfect HEK293T cells with the FP receptor and NFAT-luc plasmids using a suitable transfection reagent.

    • After 24 hours, harvest the transfected cells and resuspend in culture medium at a density of 4 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

  • Compound Addition:

    • Prepare compound plates with the library compounds at the desired concentrations.

    • Add the compounds to the cell plates.

  • Agonist/Antagonist Addition and Incubation:

    • For agonist screening, proceed directly to incubation.

    • For antagonist screening, add a pre-determined EC50 concentration of ONO-207 to the wells.

    • Incubate the plates at 37°C, 5% CO2 for 6-8 hours.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol.

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal generation.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence data to positive (ONO-207) and negative (vehicle) controls.

    • Identify hits based on a pre-defined activity threshold.

    • Perform dose-response analysis for confirmed hits to determine EC50 or IC50 values.

Conclusion

ONO-207 (13,14-dihydro-PGF2α) is a potent tool for the investigation of the prostaglandin F receptor. The provided protocols for calcium mobilization and reporter gene assays offer robust and scalable methods for high-throughput screening campaigns aimed at discovering novel modulators of this important therapeutic target. Careful assay optimization and validation using ONO-207 as a reference compound will be critical for the success of any screening effort.

References

Application Notes and Protocols: Combination Therapies with ONO-Designated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for combination therapies involving compounds with designations similar to "ONO 207," which likely refers to one of a series of investigational agents developed by Ono Pharmaceutical or its partners. Given the potential for a typographical error in the query "this compound," this report covers three prominent investigational drugs with similar numerical designations that are currently in clinical or preclinical development for combination therapies: NLG207 , JS207 , and ODM-207 . These notes are intended for researchers, scientists, and drug development professionals.

Section 1: NLG207 in Combination with Enzalutamide for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Application Note:

NLG207 is a nanoparticle-drug conjugate of the topoisomerase I inhibitor camptothecin. It is designed to improve the pharmacokinetic profile and tumor delivery of camptothecin. In the context of metastatic castration-resistant prostate cancer (mCRPC), resistance to androgen receptor (AR)-targeted therapies like enzalutamide is a significant clinical challenge. Preclinical studies have suggested that dual targeting of the AR pathway and hypoxia-inducible factor-1α (HIF-1α), which is inhibited by camptothecin, could overcome this resistance.[1][2] The combination of NLG207 and enzalutamide has been investigated to re-sensitize enzalutamide-resistant prostate cancer.[1][2]

A phase II clinical trial (NCT03531827) was initiated to evaluate this combination. However, the study was terminated due to dose-limiting toxicities (DLTs), specifically noninfective cystitis and myelosuppression, at an NLG207 dose of 12 mg/m².[1][3][4] Despite the trial's termination, preclinical data demonstrated significant anti-tumor activity.

Quantitative Data Summary:

Table 1: Preclinical Efficacy of NLG207 and Enzalutamide Combination in Prostate Cancer Xenograft Models [2][5][6]

Xenograft ModelTreatment GroupDosageTumor Volume Reduction (vs. Vehicle)
22Rv1 (subcutaneous)NLG2078 mg/kg93% (P < 0.05)
22Rv1 (subcutaneous)NLG207 + Enzalutamide8 mg/kg (NLG207)93% (P < 0.05)
VCaP (castrated, subcutaneous)Enzalutamide--
VCaP (castrated, subcutaneous)NLG207 + Enzalutamide8 mg/kg (NLG207)51% decrease in median rate of tumor growth (vs. Enzalutamide alone, P = 0.0001)

Experimental Protocols:

1. In Vivo Xenograft Model Protocol (Adapted from preclinical studies) [2][5][6]

  • Cell Lines: 22Rv1 and VCaP human prostate cancer cell lines.

  • Animal Model: Male immunodeficient mice (e.g., NOD-scid gamma or similar).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups.

  • Dosing Regimen:

    • Vehicle Control: Administer the appropriate vehicle solution.

    • Enzalutamide Monotherapy: Administer enzalutamide orally at a clinically relevant dose.

    • NLG207 Monotherapy: Administer NLG207 intravenously (e.g., via tail vein injection) at 8 mg/kg.

    • Combination Therapy: Administer both enzalutamide and NLG207 as per the monotherapy arms.

  • Endpoint: Continue treatment for a defined period (e.g., 3 weeks) and monitor tumor volume. The primary endpoint is tumor growth inhibition.

2. Clinical Trial Protocol (Phase II - NCT03531827, Terminated) [1][3][4]

  • Patient Population: Patients with mCRPC who had progressed on enzalutamide.

  • Study Design: Single-arm, open-label, phase II study with a dose-escalation lead-in.

  • Dosing Regimen:

    • NLG207: 12 mg/m² administered via intravenous infusion every 2 weeks.

    • Enzalutamide: 160 mg administered orally once daily.

  • Primary Objective: To evaluate the anti-tumor activity of the combination.

  • Safety Monitoring: Closely monitor for adverse events, with a focus on cystitis and myelosuppression.

Signaling Pathway and Experimental Workflow:

Caption: Dual inhibition of AR and HIF-1α pathways by Enzalutamide and NLG207.

NLG207_Workflow start mCRPC patient with progression on Enzalutamide enrollment Enroll in Clinical Trial (NCT03531827) start->enrollment treatment Administer Combination Therapy: NLG207 (12 mg/m² IV every 2 weeks) Enzalutamide (160 mg PO daily) enrollment->treatment monitoring Monitor for Efficacy (PSA levels, imaging) and Toxicity (DLTs) treatment->monitoring outcome Outcome: Trial terminated due to toxicity monitoring->outcome

Caption: Clinical trial workflow for NLG207 and Enzalutamide combination therapy.

Section 2: JS207 in Combination with Chemotherapy for Solid Tumors

Application Note:

JS207 is a recombinant humanized bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor A (VEGFA).[7][8][9][10] This dual-targeting approach is designed to enhance anti-tumor responses by concurrently restoring T-cell activity and inhibiting tumor angiogenesis.[7][8][9][10] JS207 is being investigated in combination with various chemotherapy agents for the treatment of advanced solid tumors, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[11][12][13]

Quantitative Data Summary:

Table 2: In Vitro Activity of JS207 [8]

ParameterJS207
PD-1 Binding Affinity (KD)4.60 x 10-10 M
VEGFA Inhibition (IC50)0.773 nM
PD-1/PD-L1 Blockade (EC50)2.89 nM

Experimental Protocols:

1. In Vitro PD-1/PD-L1 Blockade Assay [8][14]

  • Cell Lines: Jurkat effector cells engineered to express human PD-1 and an NFAT-driven luciferase reporter, and CHO target cells expressing human PD-L1.

  • Procedure:

    • Co-culture the Jurkat/PD-1 cells and CHO/PD-L1 cells.

    • Add varying concentrations of JS207.

    • Incubate to allow for PD-1/PD-L1 interaction and subsequent T-cell activation.

    • Measure luciferase activity as a readout of NFAT activation.

  • Endpoint: Determine the EC50 value for JS207 in blocking the PD-1/PD-L1 interaction.

2. Clinical Trial Protocol (Phase II - NCT07045311 for TNBC) [11]

  • Patient Population: Patients with recurrent or metastatic TNBC who have not received prior systemic anti-tumor therapy.

  • Study Design: Open-label, multi-center, phase II study.

  • Treatment Arms:

    • Cohort A: JS207 in combination with 9MW2821.

    • Cohort B: JS207 in combination with albumin paclitaxel.

  • Primary Objective: To evaluate the efficacy and safety of the combination therapies.

3. Clinical Trial Protocol (Phase II for NSCLC) [13]

  • Patient Population: Treatment-naïve, resectable or unresectable stage II-III NSCLC.

  • Study Design: Phase II clinical study.

  • Treatment Regimen: 3 cycles of JS207 combined with platinum-based doublet chemotherapy as neoadjuvant therapy, followed by surgery or chemoradiotherapy, and then adjuvant/consolidation therapy with JS207.

Signaling Pathway and Experimental Workflow:

Caption: Dual mechanism of action of JS207 targeting PD-1 and VEGFA.

JS207_Workflow start Patient with Advanced Solid Tumor (e.g., TNBC, NSCLC) enrollment Enroll in Phase II Clinical Trial start->enrollment treatment Administer JS207 in Combination with Chemotherapy (e.g., Paclitaxel, Platinum-based) enrollment->treatment monitoring Evaluate Efficacy (RECIST criteria) and Safety (Adverse Events) treatment->monitoring outcome Primary Endpoint Analysis monitoring->outcome ODM207_Palbociclib_Pathway cluster_0 ODM-207 (BET Inhibitor) cluster_1 Palbociclib (CDK4/6 Inhibitor) cluster_2 Cell Cycle Progression ODM207 ODM-207 BET BET Proteins ODM207->BET inhibits MYC MYC Transcription BET->MYC promotes CyclinD1_exp Cyclin D1 Expression BET->CyclinD1_exp promotes CDK46 CDK4/6 CyclinD1_exp->CDK46 activates Palbociclib Palbociclib Palbociclib->CDK46 G1_S_Transition G1-S Phase Transition CDK46->G1_S_Transition promotes ODM207_Workflow start ER+ Breast Cancer Preclinical Model treatment Treat with ODM-207 and Palbociclib (Dose-response matrix) start->treatment invitro_assays In Vitro Assays: - Cell Proliferation - Western Blot treatment->invitro_assays synergy_analysis Analyze for Synergistic Effects invitro_assays->synergy_analysis invivo_studies In Vivo Xenograft Studies synergy_analysis->invivo_studies clinical_rationale Provide Rationale for Combination Therapy in Clinical Trials invivo_studies->clinical_rationale

References

Application Notes and Protocols for ONO-2506 (Arundic Acid) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2506, also known as arundic acid, is a novel small molecule compound that has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. It is an inhibitor of S100B protein synthesis, a key mediator of neuroinflammation and astrogliosis following central nervous system (CNS) injury. These application notes provide detailed protocols for the in vivo delivery of ONO-2506 in rodent models of intracerebral hemorrhage, spinal cord injury, and status epilepticus, along with a summary of expected quantitative outcomes.

Mechanism of Action

ONO-2506 exerts its neuroprotective effects primarily by inhibiting the synthesis of the S100B protein in astrocytes.[1][2] Elevated levels of extracellular S100B are associated with a pro-inflammatory cascade, leading to the activation of microglia and the release of cytotoxic factors. By suppressing S100B production, ONO-2506 mitigates this neuroinflammatory response, reduces astrogliosis, and promotes neuronal survival.[1][2][3] The downstream effects include the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as other inflammatory mediators like COX-2, TLR4, and RAGE.[3][4]

Signaling Pathway of ONO-2506

ONO2506_Pathway cluster_Astrocyte Astrocyte cluster_Extracellular Extracellular Space cluster_Microglia Microglia/Neuron ONO2506 ONO-2506 S100B_synthesis S100B Synthesis ONO2506->S100B_synthesis S100B_protein S100B Protein S100B_synthesis->S100B_protein S100B_released Secreted S100B S100B_protein->S100B_released Secretion RAGE_TLR4 RAGE / TLR4 S100B_released->RAGE_TLR4 NFkB_pathway NF-κB Pathway RAGE_TLR4->NFkB_pathway Inflammatory_Mediators Pro-inflammatory Cytokines (IL-1β, TNF-α, COX-2) NFkB_pathway->Inflammatory_Mediators Neuronal_Damage Neuronal Damage Inflammatory_Mediators->Neuronal_Damage

Caption: ONO-2506 inhibits S100B synthesis in astrocytes, reducing neuroinflammation.

In Vivo Delivery Methods and Protocols

The following protocols are based on published in vivo studies and are intended as a guide for researchers. Specific parameters may require optimization depending on the experimental setup.

Experimental Workflow: Intracerebral Hemorrhage Model

ICH_Workflow A Animal Acclimatization (Male Wistar Rats) B Stereotactic Surgery: Collagenase Injection (Striatum) A->B C ONO-2506 Administration (ICV) (2 µg/µl) B->C Immediately pre-ICH D Post-Operative Care and Monitoring C->D E Behavioral Testing (e.g., Grip Strength, Ladder Walk) D->E 72h & 7 days post-ICH F Tissue Collection (Brain, Serum, CSF) D->F Endpoint E->F G Biochemical Analysis (ELISA, Immunofluorescence) F->G H Data Analysis G->H

Caption: Workflow for an in vivo study of ONO-2506 in a rat ICH model.

Protocol 1: Intracerebroventricular (ICV) Administration in a Rat Model of Intracerebral Hemorrhage (ICH)

This protocol is adapted from studies investigating the neuroprotective effects of ONO-2506 in a collagenase-induced ICH model in rats.[1][2]

1. Materials:

  • ONO-2506 (Arundic Acid)

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Male Wistar rats (or other appropriate strain)

  • Stereotactic apparatus

  • Collagenase Type IV-S

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Hamilton syringe

2. ONO-2506 Preparation:

  • Dissolve ONO-2506 in the chosen vehicle to a final concentration of 2 µg/µl. Ensure complete dissolution.

3. Animal Model and Surgical Procedure:

  • Anesthetize the rat and mount it in a stereotactic frame.

  • Induce ICH by injecting collagenase into the striatum. A common coordinate is: Anteroposterior (AP): +0.2 mm, Mediolateral (ML): +3.0 mm from bregma, and Dorsoventral (DV): -5.5 mm from the dura.

  • Immediately before the collagenase injection, perform an intracerebroventricular (ICV) injection of ONO-2506.

  • The coordinates for the lateral ventricle are typically: AP: -0.8 mm, ML: +1.5 mm from bregma, and DV: -3.8 mm from the dura.

  • Slowly infuse the ONO-2506 solution (e.g., a total volume calculated based on body weight, such as weight x 0.005) into the lateral ventricle.[1]

4. Post-operative Care and Assessment:

  • Provide appropriate post-operative care, including analgesia and monitoring.

  • Conduct behavioral assessments at specified time points (e.g., 72 hours and 7 days post-ICH).[5]

  • At the study endpoint, collect brain tissue, serum, and cerebrospinal fluid for biochemical and histological analysis.[2]

Protocol 2: Intraperitoneal (IP) Administration in a Rat Model of Spinal Cord Injury (SCI)

This protocol is based on a study evaluating ONO-2506 in a rat model of spinal cord contusion injury.

1. Materials:

  • ONO-2506 (Arundic Acid)

  • Vehicle (e.g., sterile saline)

  • Male Sprague-Dawley rats

  • Spinal cord impactor device

  • Anesthetics

2. ONO-2506 Preparation:

  • Dissolve ONO-2506 in sterile saline to a final concentration for a dosage of 20 mg/kg.

3. Animal Model and Administration:

  • Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10).

  • Induce a contusion injury using an impactor device.

  • Administer ONO-2506 (20 mg/kg) or saline via intraperitoneal injection daily for a specified period (e.g., 7 days) following the SCI.

4. Post-operative Care and Assessment:

  • Provide standard post-operative care for SCI animals, including bladder expression.

  • Assess motor function recovery using appropriate scoring systems (e.g., Basso, Beattie, and Bresnahan (BBB) score) and other behavioral tests (e.g., von Frey test for allodynia) at regular intervals.

  • At the end of the study (e.g., 6 weeks post-SCI), perform histological analysis of the spinal cord tissue to assess lesion size and astrogliosis.

Protocol 3: Systemic Administration in a Rat Model of Status Epilepticus (SE)

This protocol is derived from a study investigating ONO-2506 in a lithium-pilocarpine model of SE in young rats.[3]

1. Materials:

  • ONO-2506 (Arundic Acid)

  • Vehicle (e.g., sterile saline)

  • Lithium chloride

  • Pilocarpine hydrochloride

  • Young rats (e.g., postnatal day 21)

2. ONO-2506 Preparation:

  • Prepare ONO-2506 in the chosen vehicle at the desired concentration for systemic administration. The specific dosage and route (e.g., IP or IV) should be determined based on preliminary studies.

3. Animal Model and Administration:

  • Induce status epilepticus using the lithium-pilocarpine protocol.

  • Administer ONO-2506 at a specific time point after the induction of SE (e.g., 6 or 24 hours).[3]

4. Assessment:

  • Monitor seizure activity and duration.

  • At the study endpoint, collect hippocampal tissue for analysis of neuroinflammatory markers (e.g., IL-1β, COX-2, TLR4, RAGE), astrogliosis (GFAP, S100B), and markers of astrocyte dysfunction.[3]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies of ONO-2506.

Table 1: Effects of ONO-2506 in a Rat Model of Intracerebral Hemorrhage
ParameterControl Group (ICH + Vehicle)ONO-2506 Treated Group (ICH + AA)OutcomeReference
Behavioral Outcomes
Grip Strength (N) at 72h~1.5~3.0Prevention of strength loss[5]
Biomarkers (at 72h)
S100B Levels (relative units)~3.0~2.0Reduction in S100B[5]
GFAP Levels (relative units)~3.5~3.5No significant change[5]
IL-1β (pg/mg protein)~150~75Reduction in IL-1β[5]
TNF-α (pg/mg protein)~125~60Reduction in TNF-α[5]

Data are approximate values interpreted from graphical representations in the cited literature.

Table 2: Effects of ONO-2506 in a Rat Model of Spinal Cord Injury
ParameterControl Group (SCI + Saline)ONO-2506 Treated Group (SCI + 20 mg/kg AA)OutcomeReference
Behavioral Outcomes
BBB ScoreSignificantly lowerSignificantly improved locomotor recoveryImproved motor function
Mechanical AllodyniaPresentAttenuatedReduced neuropathic pain
Histological Outcomes
S100B ExpressionHighReducedInhibition of S100B production
GFAP ExpressionHighReducedSuppression of astrogliosis
Cyst Cross-sectional AreaLargeSignificantly reducedReduced secondary injury

Note: Specific numerical data (mean ± SD/SEM) were not available in the abstracts from the search results. The table reflects the qualitative findings reported in the literature.

Table 3: Effects of ONO-2506 in a Rat Model of Status Epilepticus
ParameterControl Group (SE + Vehicle)ONO-2506 Treated Group (SE + AA)OutcomeReference
Neuroinflammatory Markers
IL-1β, COX-2, TLR4, RAGEElevatedReducedDecreased neuroinflammation[3]
Astrogliosis Markers
GFAP, S100BElevatedDecreasedReduced astrogliosis[3]
Astrocyte Function
GSH, Glutamine SynthetaseDecreasedRecovered levelsRestored astrocyte function[3]

Note: This table summarizes the reported effects. Specific quantitative data were not available in the abstracts from the search results.

References

Application Notes and Protocols for Small Molecule Enhancement of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested topic: Extensive research did not yield any publicly available information regarding the use of a compound designated "ONO-207" in CRISPR-Cas9 gene editing studies. The information presented herein is based on established principles of CRISPR-Cas9 technology and the use of small molecules to modulate gene editing outcomes. This document serves as a detailed template for application notes and protocols that would be generated for a compound that enhances CRISPR-Cas9 efficiency, using a hypothetical molecule, "Molecule X," as an example.

Introduction to Molecule X: A Potentiator of Precise Genome Editing

Molecule X is a novel, cell-permeable small molecule designed to enhance the efficiency of homology-directed repair (HDR) in the context of CRISPR-Cas9 gene editing.[1][2] Following the creation of a double-strand break (DSB) by the Cas9 nuclease, cellular DNA repair mechanisms are activated.[3][4] The two primary pathways for DSB repair are non-homologous end joining (NHEJ) and HDR.[5][6][7] NHEJ is an error-prone process that often results in insertions or deletions (indels), leading to gene knockout.[5][7] In contrast, HDR is a more precise pathway that uses a DNA template to repair the break, allowing for the introduction of specific genetic modifications.[1][2] Molecule X is hypothesized to function by transiently suppressing key factors in the NHEJ pathway, thereby biasing the repair process towards the more precise HDR pathway.[1]

Application in CRISPR-Cas9 Gene Editing

Molecule X is intended for use in CRISPR-Cas9 gene editing experiments where precise insertion or modification of genetic material is desired. By increasing the frequency of HDR events, Molecule X can significantly improve the efficiency of:

  • Gene correction: Correcting pathogenic mutations to restore normal gene function.

  • Gene insertion: Introducing new genetic sequences, such as reporter genes (e.g., GFP) or therapeutic transgenes.

  • Introduction of specific point mutations: Creating precise single nucleotide variants for research and disease modeling.

Quantitative Data Summary

The following tables represent hypothetical data illustrating the effect of Molecule X on CRISPR-Cas9 gene editing efficiency in a model cell line (e.g., HEK293T cells).

Table 1: Effect of Molecule X on HDR-mediated Insertion Efficiency

Target GeneMolecule X Concentration (µM)HDR Efficiency (%)Fold Increase in HDR
Gene A0 (Control)5.2 ± 0.81.0
112.8 ± 1.52.5
525.6 ± 2.14.9
1028.1 ± 2.55.4
Gene B0 (Control)3.1 ± 0.51.0
19.5 ± 1.13.1
518.9 ± 1.96.1
1021.3 ± 2.26.9

Table 2: Cytotoxicity of Molecule X

Molecule X Concentration (µM)Cell Viability (%)
0 (Control)99.1 ± 0.5
198.5 ± 0.7
597.2 ± 1.1
1095.8 ± 1.8
2582.4 ± 3.5

Experimental Protocols

Protocol 1: Enhancing HDR-mediated Gene Editing with Molecule X

This protocol describes the general steps for using Molecule X to increase HDR efficiency in a typical CRISPR-Cas9 experiment in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, U2OS)

  • Complete cell culture medium

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA template with desired insertion/modification and homology arms

  • Transfection reagent

  • Molecule X (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Genomic DNA extraction kit

  • PCR reagents for amplification of the target locus

  • Sanger sequencing or next-generation sequencing (NGS) for analysis

Procedure:

  • Cell Culture:

    • One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex:

    • Incubate purified Cas9 protein with the specific sgRNA at room temperature for 10-20 minutes to form the RNP complex.

  • Transfection:

    • On the day of transfection, mix the RNP complex and the donor DNA template with the transfection reagent according to the manufacturer's instructions.

    • Add the transfection mix to the cells.

  • Treatment with Molecule X:

    • Immediately following transfection, add Molecule X to the cell culture medium to the desired final concentration (e.g., 5 µM). A vehicle control (e.g., DMSO) should be run in parallel.

    • Incubate the cells for 48-72 hours.

  • Genomic DNA Extraction and Analysis:

    • After incubation, harvest the cells and extract genomic DNA using a commercial kit.

    • Amplify the target genomic locus using PCR.

    • Analyze the PCR products by Sanger sequencing or NGS to determine the frequency of HDR and NHEJ events.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 CRISPR-Cas9 Induced Double-Strand Break cluster_1 DNA Repair Pathways cluster_2 Editing Outcomes Cas9_sgRNA Cas9-sgRNA Complex gDNA Genomic DNA Cas9_sgRNA->gDNA Target Recognition DSB Double-Strand Break gDNA->DSB Cleavage NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ HDR HDR Pathway (Precise) DSB->HDR Indels Insertions/Deletions (Gene Knockout) NHEJ->Indels Precise_Edit Precise Gene Edit (Knock-in/Correction) HDR->Precise_Edit MoleculeX Molecule X NHEJ_Factors NHEJ Key Factors MoleculeX->NHEJ_Factors Inhibition

Caption: Hypothetical mechanism of Molecule X in modulating DNA repair pathways following a CRISPR-Cas9 induced double-strand break.

experimental_workflow A 1. Cell Seeding B 2. RNP & Donor DNA Preparation A->B C 3. Transfection of Cells B->C D 4. Addition of Molecule X C->D E 5. Incubation (48-72h) D->E F 6. Genomic DNA Extraction E->F G 7. PCR Amplification of Target F->G H 8. Sequencing & Data Analysis G->H

Caption: General experimental workflow for CRISPR-Cas9 gene editing enhanced by a small molecule inhibitor of NHEJ.

logical_relationship cluster_nhej Non-Homologous End Joining (NHEJ) cluster_hdr Homology-Directed Repair (HDR) CRISPR_DSB CRISPR-Cas9 Double-Strand Break Ku70_80 Ku70/80 Binding CRISPR_DSB->Ku70_80 Resection End Resection CRISPR_DSB->Resection DNA_PKcs DNA-PKcs Recruitment Ku70_80->DNA_PKcs Ligation Ligation by Ligase IV DNA_PKcs->Ligation Indel_Formation Indel Formation Ligation->Indel_Formation Strand_Invasion Strand Invasion Resection->Strand_Invasion Synthesis DNA Synthesis using Donor Template Strand_Invasion->Synthesis Precise_Repair Precise Repair Synthesis->Precise_Repair MoleculeX Molecule X MoleculeX->Ku70_80 Inhibits

References

Troubleshooting & Optimization

ONO-4059 (Tirabrutinib) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ONO-4059 (Tirabrutinib). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving ONO-4059. What are the recommended solvents?

A1: ONO-4059 is a hydrophobic molecule with limited solubility in aqueous solutions. For in vitro studies, the recommended solvent is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL being achievable.[1][2] For other organic solvents, solubility is lower. For example, in ethanol, the solubility is approximately 1 mg/mL.[3]

Q2: My ONO-4059 solution in DMSO appears cloudy or has particulates. What should I do?

A2: Cloudiness or particulates can arise from several factors:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of hydrophobic compounds like ONO-4059.[1][2][3] Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.

  • Low-Quality DMSO: Ensure you are using a high-purity, research-grade DMSO.

  • Sonication: To aid dissolution, brief sonication of the solution is recommended.[3]

Q3: I observed precipitation when diluting my ONO-4059 DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). How can I prevent this?

A3: This is a common issue due to the poor aqueous solubility of ONO-4059. To mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to maintain cell viability and minimize solvent effects. However, for some compounds, a higher percentage may be necessary to maintain solubility.

  • Serial Dilutions: Perform serial dilutions in your aqueous buffer. Start with a higher concentration stock and dilute it stepwise to your final desired concentration.

  • Vortexing During Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80, in the final aqueous solution can help maintain solubility.

Q4: How can I formulate ONO-4059 for in vivo oral administration studies?

A4: Due to its low aqueous solubility, ONO-4059 requires a specific formulation for effective oral administration in animal models. A common approach involves a co-solvent system. One such formulation consists of a mixture of DMSO, PEG300, Tween® 80, and saline.[3] Another option for oral gavage is a suspension in corn oil.[3] It is crucial to prepare these formulations fresh before each use.

Data Presentation: ONO-4059 Solubility

The following table summarizes the reported solubility of ONO-4059 and its hydrochloride salt in various solvents.

Compound FormSolventReported SolubilityReference
ONO-4059 (Free Base)DMSO≥ 100 mg/mL (~220 mM)[1][2]
ONO-4059 (Free Base)DMF30 mg/mL
ONO-4059 (Free Base)Ethanol1 mg/mL
ONO-4059 (Free Base)DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL
Tirabrutinib HClDMSO98 mg/mL (~199.61 mM)[3]
Tirabrutinib HClWaterInsoluble[3]
Tirabrutinib HClEthanol1 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of ONO-4059 Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of ONO-4059 in DMSO for use in cell-based assays and other in vitro experiments.

Materials:

  • ONO-4059 (Tirabrutinib) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibrate the ONO-4059 powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of ONO-4059 powder using a calibrated analytical balance and place it into a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). For example, to make a 10 mM stock solution from ONO-4059 (MW: 454.48 g/mol ), dissolve 4.54 mg in 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of precipitates.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Protocol 2: Formulation of ONO-4059 for In Vivo Oral Administration

Objective: To prepare a stable and homogenous formulation of ONO-4059 suitable for oral gavage in animal models. This protocol is based on a common co-solvent formulation.

Materials:

  • ONO-4059 (Tirabrutinib) powder

  • DMSO

  • PEG300

  • Tween® 80

  • Sterile saline (0.9% NaCl) or ddH₂O

  • Sterile tubes

  • Pipettes and sterile tips

  • Vortex mixer

Methodology:

  • Prepare a concentrated stock solution of ONO-4059 in DMSO (e.g., 98 mg/mL for the hydrochloride salt).

  • For a final formulation volume of 1 mL, add the solvents in the following order, ensuring the solution is clear after each addition:

    • Add 50 µL of the ONO-4059 DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.

    • To the above mixture, add 50 µL of Tween® 80. Mix thoroughly until clear.

    • Finally, add 500 µL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

  • This results in a formulation consisting of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% aqueous vehicle.

  • The final concentration of Tirabrutinib HCl in this example would be 4.9 mg/mL. Adjust the initial stock concentration as needed for your target dosage.

  • This formulation should be prepared fresh before each use and administered immediately for optimal results.[3]

Visualizations

Signaling Pathway

ONO-4059 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[4] Inhibition of BTK blocks downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_FYN LYN/FYN BCR->LYN_FYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN_FYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 + DAG PLCg2->IP3_DAG converts PIP2 to PIP2 PIP2 PIP2->PLCg2 NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation Cell Proliferation, Survival, Activation NFkB_NFAT->Proliferation ONO4059 ONO-4059 (Tirabrutinib) ONO4059->BTK inhibits

Caption: ONO-4059 inhibits BTK, blocking the B-cell receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for preparing an ONO-4059 stock solution and diluting it for an in vitro experiment, highlighting key steps to avoid solubility issues.

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A 1. Weigh ONO-4059 Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate until clear B->C D 4. Aliquot & Store at -80°C C->D E 5. Thaw Stock Aliquot G 7. Add Stock dropwise to buffer while mixing E->G F 6. Vigorously mix Aqueous Buffer F->G H 8. Use Immediately in Assay G->H Troubleshoot Precipitation? - Check final DMSO % - Ensure rapid mixing G->Troubleshoot

Caption: Workflow for preparing ONO-4059 solutions for in vitro experiments.

References

Technical Support Center: Optimizing ONO-207 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the hypothetical small molecule inhibitor, ONO-207, for a specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for ONO-207 in a new cell line?

A1: For a novel compound like ONO-207, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your particular cell line and experimental endpoint.

Q2: How should I dissolve and store ONO-207?

A2: Most small molecule inhibitors are initially dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]

Q3: How do I determine the optimal incubation time for ONO-207?

A3: The ideal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of ONO-207 and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q4: What should I do if ONO-207 shows poor solubility in my aqueous assay buffer?

A4: Poor solubility is a frequent issue with small molecule inhibitors. Here are a few strategies to address this:

  • Solvent Choice: While DMSO is common for stock solutions, ensure the final concentration in the medium is minimal to avoid artifacts.[2]

  • Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can aid in maintaining solubility.[2]

Q5: How can I determine if the observed effects of ONO-207 are due to off-target activity?

A5: Differentiating between on-target and off-target effects is essential for validating your findings.[3] Consider the following approaches:

  • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets the same pathway but has a distinct chemical structure to confirm the observed phenotype is due to inhibition of the intended target.[2]

  • Genetic Validation: Compare the phenotype observed with ONO-207 to that seen when the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[3]

  • Concentration vs. Potency: If the effective concentration in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki), it may suggest off-target effects.[3]

Troubleshooting Guides

Issue 1: No Observable Effect of ONO-207 at Tested Concentrations

Possible CauseTroubleshooting Steps
Concentration is too low. Test a higher concentration range.[1]
Compound instability. Ensure proper storage and handling of ONO-207. Prepare fresh dilutions for each experiment.[1]
Insensitive cell line or assay. Confirm that your cell line expresses the target of ONO-207. Use a positive control to ensure the assay is functioning correctly.[1]
Serum protein binding. Serum proteins can bind to small molecules, reducing the effective concentration. Consider performing experiments in serum-free or reduced-serum conditions.[1]

Issue 2: High Level of Cell Death Observed Across All Concentrations

Possible CauseTroubleshooting Steps
Compound-induced cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the cytotoxic concentration range of ONO-207 for your specific cell line.[1][3]
Solvent toxicity. Keep the final concentration of solvents like DMSO as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.[2]
Compound instability and toxic degradation products. Ensure the compound is stable under your experimental conditions.

Issue 3: High Variability in Results Between Replicate Wells

Possible CauseTroubleshooting Steps
Pipetting and handling errors. Calibrate pipettes regularly and use consistent techniques. Minor variations in pipetting can lead to significant differences in final compound concentrations.[2]
Cell health issues. Ensure cells are healthy and at an optimal confluence. Stressed or dying cells can lead to increased variability.
Compound aggregation. A very steep, non-sigmoidal dose-response curve can be indicative of compound aggregation. Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4]

Experimental Protocols

Protocol 1: Determining the IC50 of ONO-207 using a Cell Viability Assay

  • Cell Seeding: Plate the specific cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of ONO-207 in the culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of ONO-207. Include a vehicle control (medium with DMSO) and a positive control for cell death.[1]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1]

  • Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Signaling Pathway and Experimental Workflow Diagrams

To provide a conceptual framework, we will assume a hypothetical mechanism for ONO-207 as an inhibitor of a kinase within a cancer-related signaling pathway.

ONO_207_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector (e.g., ERK) Target_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor ONO_207 ONO-207 ONO_207->Target_Kinase Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation

Caption: Hypothetical signaling pathway showing ONO-207 inhibition of a target kinase.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. ONO-207 Serial Dilution (1 nM to 100 µM) A->B C 3. Cell Treatment & Incubation (48h) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Dose-Response Curve & IC50 Calculation E->F

Caption: Experimental workflow for determining the IC50 of ONO-207.

References

Technical Support Center: ONO-4059 (Tirabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

Note: The following technical support center has been developed for ONO-4059 (Tirabrutinib) . No public information was available for a compound named "ONO 207." It is presumed that "this compound" was a typographical error for ONO-4059, a well-documented Bruton's tyrosine kinase (BTK) inhibitor.

Welcome to the technical support resource for ONO-4059 (Tirabrutinib). This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How selective is ONO-4059 for BTK compared to other kinases?

A1: ONO-4059, a second-generation BTK inhibitor, is designed for enhanced selectivity with less off-target activity compared to first-generation inhibitors like ibrutinib.[1][2] Kinome profiling demonstrates that ONO-4059 has a low "hit rate"; at a concentration of 1 µM, it inhibited only 2.3% of the human wild-type kinases tested (excluding BTK).[3] It shows significantly higher selectivity for BTK over other kinases, including those with a cysteine residue in the same position as Cys481 in BTK, as well as Src-family kinases.[3][4]

Q2: I am observing a cellular phenotype that does not align with the known function of BTK. Could this be an off-target effect?

A2: While ONO-4059 is highly selective, observing a phenotype inconsistent with BTK inhibition warrants investigation into potential off-target effects.[5] Such effects can arise from interactions with other cellular proteins or the activation of parallel signaling pathways through retroactivity.[6][7] However, it is also crucial to rule out other experimental variables, such as the specific cell line's genetic background, inhibitor concentration, or off-target effects of other reagents used in the experiment.

Q3: What are the most common adverse events observed in clinical studies that might suggest off-target activities?

A3: In clinical trials, ONO-4059 is generally well-tolerated.[8] The most common adverse events reported are typically mild (grade 1 or 2) and include rash, vomiting, and hematologic effects like neutropenia, anemia, and leukopenia.[1][9] Severe adverse events are less common. These effects are not definitively linked to specific off-target kinases but represent the overall clinical safety profile.

Q4: What is the first step I should take to determine if my result is due to an on-target or off-target effect of ONO-4059?

A4: The first step is to establish a clear dose-response relationship. Titrating ONO-4059 to the lowest effective concentration that still inhibits BTK can help minimize potential off-target effects.[5] You should correlate the observed phenotype with direct measurement of BTK inhibition (e.g., by checking the phosphorylation status of BTK or its downstream substrates). If the phenotype occurs at concentrations far exceeding the IC50 for BTK, an off-target effect is more likely.

Q5: How can I definitively prove that the observed effect is mediated by BTK inhibition?

A5: A "rescue experiment" is considered a gold-standard method for confirming on-target effects.[5] This involves overexpressing a drug-resistant mutant of the target kinase (in this case, a BTK mutant that ONO-4059 cannot bind to, such as C481S) in your cell model.[10] If the cellular effect of ONO-4059 is reversed or prevented in cells expressing the resistant BTK mutant, it strongly indicates the effect is on-target.[5]

Troubleshooting Guide

Issue Encountered Probable Cause(s) Recommended Solution / Next Step
Discrepancy between biochemical and cell-based assay potency (IC50). 1. High intracellular ATP: Cellular assays have high ATP levels (~1-10 mM) that can outcompete ATP-competitive inhibitors.[5]2. Efflux pumps: The inhibitor may be actively removed from the cell by pumps like P-glycoprotein.[5]3. Poor cell permeability. 4. Low target expression: The target kinase (BTK) may not be expressed or active in the selected cell line.[5]1. Confirm Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™) to confirm the inhibitor is binding to BTK in living cells.[11]2. Use Efflux Pump Inhibitors: Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[5]3. Verify Target Expression: Use Western blotting to confirm the expression and phosphorylation status (activity) of BTK in your cell model.[5]
Unexpected phenotype observed after treatment with ONO-4059. 1. Off-target kinase inhibition. 2. Inhibition of a non-kinase protein. [6]3. Activation of a compensatory signaling pathway. [7]4. Experimental artifact or vehicle effect. 1. Perform a Rescue Experiment: Use a drug-resistant BTK mutant to confirm if the effect is on-target.[5]2. Use a Structurally Unrelated Inhibitor: Test another selective BTK inhibitor with a different chemical scaffold. A similar phenotype would support an on-target effect.3. Kinase Selectivity Profiling: Screen ONO-4059 against a broad panel of kinases to identify potential off-target interactions.[5]4. Control Experiments: Ensure appropriate vehicle controls are included and test for compound fluorescence or other artifacts.
Development of resistance to ONO-4059 in long-term cell culture. 1. On-target mutation: Mutation in the BTK gene (e.g., C481S) that prevents covalent binding of ONO-4059.[10]2. Upregulation of bypass pathways: Activation of parallel signaling pathways that circumvent the need for BTK signaling.1. Sequence the BTK Gene: Analyze the BTK coding sequence in resistant cells to check for mutations.2. Perform Phospho-Proteomics/RNA-Seq: Compare resistant and sensitive cells to identify upregulated signaling pathways that could be responsible for resistance.

Quantitative Data: Kinase Selectivity of ONO-4059

The following table summarizes the inhibitory potency of ONO-4059 (Tirabrutinib) against its primary target, BTK, and key off-target kinases, demonstrating its high selectivity.

Kinase Target Assay Type Potency (IC50 / EC50) Selectivity (Fold vs. BTK) Reference
BTK Biochemical (IC50)2.2 nM-[4]
BTK Biochemical (IC50)6.8 nM-[12]
Lck Biochemical (IC50)>1000 nM>454x[4]
Fyn Biochemical (IC50)>1000 nM>454x[4]
LynA Biochemical (IC50)>1000 nM>454x[4]
EGFR Cellular (EC50)>10,000 nM>4545x[3]
ITK/TXK Cellular (T-cell activation)>10,000 nM>4545x[3]

Experimental Protocols

Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of ONO-4059 against a broad panel of kinases.

Objective: To identify potential off-target kinase interactions of ONO-4059.

Methodology:

  • Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Thermo Fisher Z'-LYTE™) that covers a significant portion of the human kinome.[3]

  • Compound Preparation: Prepare a high-concentration stock solution of ONO-4059 in 100% DMSO. For screening, a standard concentration of 1 µM is often used.[3]

  • Binding or Activity Assay: The service provider will perform either:

    • Binding Assays (e.g., KINOMEscan): Measures the ability of ONO-4059 to compete with a ligand for the active site of each kinase in the panel. Results are typically reported as '% Control' or 'Kd'.

    • Enzymatic Assays (e.g., Z'-LYTE): Measures the ability of ONO-4059 to inhibit the phosphorylation of a substrate by each active kinase. Results are reported as '% Inhibition'.

  • Data Analysis:

    • Identify "hits" where ONO-4059 shows significant binding or inhibition (e.g., >65% inhibition at 1 µM).[3]

    • For any identified off-target hits, perform follow-up dose-response experiments to determine the IC50 value.

    • Compare the off-target IC50 values to the on-target BTK IC50 to calculate selectivity ratios.

Cellular Target Engagement Assay (NanoBRET™)

This protocol describes how to confirm that ONO-4059 binds to BTK in living cells.

Objective: To quantify the interaction of ONO-4059 with BTK in a physiological cellular context.

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express a fusion protein of BTK and NanoLuc® Luciferase.

  • Cell Plating: Seed the cells into a white, 96-well assay plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of ONO-4059 in assay medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to BTK, to all wells at its predetermined optimal concentration.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~610 nm) using a plate reader equipped for BRET analysis.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the ONO-4059 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value, which represents the concentration of ONO-4059 required to displace 50% of the tracer from BTK.

Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B LYN->CD79 SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates PKC PKCβ PLCg2->PKC activates CARD11_BCL10_MALT1 CBM Complex PKC->CARD11_BCL10_MALT1 activates NFkB NF-κB CARD11_BCL10_MALT1->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus ONO4059 ONO-4059 (Tirabrutinib) ONO4059->BTK Covalently Inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway, with ONO-4059 inhibiting BTK.

Experimental Workflow Diagram

Off_Target_Investigation_Workflow start Start: Unexpected Phenotype Observed dose_response Step 1: Establish Dose-Response Curve. Correlate with BTK pY223. start->dose_response decision1 Is phenotype observed only at [C] >> BTK IC50? dose_response->decision1 off_target_likely Off-Target Effect Likely decision1->off_target_likely Yes on_target_possible On-Target Effect Possible decision1->on_target_possible No off_target_pathway Investigate Off-Target Pathways: - Kinome Screen - Proteomics off_target_likely->off_target_pathway rescue_exp Step 2: Perform Rescue Experiment with BTK C481S mutant. on_target_possible->rescue_exp decision2 Is phenotype rescued by mutant? rescue_exp->decision2 on_target_confirmed On-Target Effect Confirmed decision2->on_target_confirmed Yes decision2->off_target_pathway No

Caption: Logical workflow for investigating potential off-target effects.

Logical Relationship Diagram

Rescue_Experiment_Logic cluster_wildtype Wild-Type BTK Cells cluster_mutant Resistant Mutant BTK Cells wt_btk Wild-Type BTK ONO-4059 Added BTK Inhibited → Phenotype phenotype Phenotype Observed wt_btk:f2->phenotype leads to mut_btk BTK C481S Mutant ONO-4059 Added BTK Active → No Phenotype no_phenotype No Phenotype Observed mut_btk:f2->no_phenotype leads to inhibitor ONO-4059 inhibitor->wt_btk:f1 treats inhibitor->mut_btk:f1 treats

Caption: Logic of a rescue experiment to confirm on-target effects.

References

Troubleshooting ONO 207 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ONO 207

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound, a selective inhibitor of the JAK2 V617F mutant. These resources are designed to help address common issues and ensure the consistency and reliability of your experimental results.

Fictional Signaling Pathway: JAK2 V617F and this compound Inhibition

The JAK2 V617F mutation leads to constitutive activation of the JAK2 kinase, which in turn phosphorylates and activates downstream signaling proteins, primarily STAT3. Activated, phosphorylated STAT3 (p-STAT3) then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. This compound is designed to specifically inhibit the kinase activity of the JAK2 V617F mutant, thereby blocking this signaling cascade.

ONO_207_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) Receptor->JAK2_V617F Ligand-independent activation STAT3 STAT3 JAK2_V617F->STAT3 Phosphorylation pSTAT3 p-STAT3 Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Nuclear Translocation ONO_207 This compound ONO_207->JAK2_V617F Inhibition

This compound inhibits the constitutively active JAK2 V617F kinase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high variability in the IC50 value of this compound in my cell viability assays?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[1][2][3]

Possible Causes and Solutions:

  • Cell Passage Number: Continuous passaging can alter the phenotype, growth rate, and drug sensitivity of cell lines.[4][5][6][7][8] High-passage cells may exhibit different responses compared to low-passage cells.[4]

    • Recommendation: Use cells within a consistent and low passage range (e.g., passages 5-20) for all experiments. Document the passage number for every experiment. Create a substantial frozen stock of low-passage cells to ensure a consistent supply.[6]

  • Inconsistent Cell Seeding Density: The number of cells at the start of the experiment can significantly impact the final viability reading and the apparent potency of the inhibitor.

    • Recommendation: Optimize and strictly adhere to a specific seeding density for your cell line and plate format. Ensure a single-cell suspension before plating to avoid clumps.

  • Compound Stability and Handling: this compound, like many small molecule inhibitors, can be prone to degradation or precipitation if not handled correctly.

    • Recommendation: Prepare fresh dilutions from a validated, concentrated stock solution for each experiment.[1] Aliquot your stock solution to avoid multiple freeze-thaw cycles.[9][10][11] Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution into aqueous media.[9][10]

  • Variable Vehicle (DMSO) Concentration: The final concentration of DMSO can affect cell viability, and this effect can vary between cell lines.[12][13][14][15][16]

    • Recommendation: Maintain a consistent, low final DMSO concentration (ideally ≤ 0.1%) across all wells, including vehicle controls.[12][13] If high concentrations of this compound are needed, prepare serial dilutions of the inhibitor in media already containing the final DMSO concentration to keep the solvent percentage constant.[17]

IC50_Troubleshooting start Inconsistent IC50 Values check_passage Is cell passage number consistent and low? start->check_passage check_density Is cell seeding density consistent? check_passage->check_density Yes solution_passage Standardize passage number (e.g., 5-20). Create and use a master cell bank. check_passage->solution_passage No check_compound Are you using fresh dilutions from a validated stock? check_density->check_compound Yes solution_density Optimize and validate seeding density. Ensure single-cell suspension. check_density->solution_density No check_dmso Is final DMSO concentration consistent and ≤0.1%? check_compound->check_dmso Yes solution_compound Aliquot stock to avoid freeze-thaw. Prepare fresh dilutions for each experiment. check_compound->solution_compound No solution_dmso Maintain constant DMSO % in all wells. Include a vehicle-only control. check_dmso->solution_dmso No end_node Consistent IC50 Achieved check_dmso->end_node Yes solution_passage->check_density solution_density->check_compound solution_compound->check_dmso solution_dmso->end_node WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure p1 1. Cell Treatment (this compound or Vehicle) p2 2. Cell Lysis (On ice, with inhibitors) p1->p2 p3 3. Protein Quantification (e.g., BCA Assay) p2->p3 p4 4. Sample Denaturation (Add loading buffer, boil 5 min) p3->p4 b1 5. SDS-PAGE p4->b1 b2 6. Protein Transfer (to PVDF or Nitrocellulose) b1->b2 b3 7. Blocking (5% BSA in TBST) b2->b3 b4 8. Primary Antibody Incubation (Anti-p-STAT3, 4°C Overnight) b3->b4 b5 9. Washing (3x with TBST) b4->b5 b6 10. Secondary Antibody Incubation (Anti-Rabbit-HRP, 1hr at RT) b5->b6 b7 11. Washing (3x with TBST) b6->b7 b8 12. Detection (ECL Substrate and Imaging) b7->b8

References

ONO-2506 (Arundic Acid) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of ONO-2506 (Arundic Acid) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Handling and Storage

Q1: What is ONO-2506 and what are its key properties?

A1: ONO-2506, also known as Arundic Acid or (R)-(-)-2-propyloctanoic acid, is a small molecule inhibitor of S100B synthesis in astrocytes.[1][2] It is investigated for its neuroprotective effects in various neurological disorders.[1]

Table 1: Chemical and Physical Properties of ONO-2506

PropertyValueReference
Chemical Name (R)-(-)-2-propyloctanoic acid--INVALID-LINK--
Molecular Formula C₁₁H₂₂O₂--INVALID-LINK--
Molecular Weight 186.29 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid/oil--INVALID-LINK--
pKa (Predicted) 4.82 ± 0.40--INVALID-LINK--

Q2: How should I store ONO-2506?

A2: Proper storage is crucial to maintain the integrity of ONO-2506. Recommendations vary for the pure compound and solutions.

Table 2: Recommended Storage Conditions for ONO-2506

FormStorage TemperatureRecommended Duration
Pure Compound -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 6 months
-20°CUp to 1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

2. Solubility and Solution Preparation

Q3: In which solvents is ONO-2506 soluble?

A3: ONO-2506 is soluble in several common organic solvents but has limited aqueous solubility.

Table 3: Solubility of ONO-2506 in Various Solvents

SolventSolubility
DMSO ≥ 150 mg/mL (805.20 mM)
Ethanol ≥ 25 mg/mL
DMF ≥ 10 mg/mL
Ethanol:PBS (pH 7.2) (1:2) ~ 0.3 mg/mL

Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the product.

Q4: How do I prepare a stock solution of ONO-2506?

A4: A common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO.

Experimental Protocol: Preparation of a 100 mM ONO-2506 Stock Solution in DMSO

Materials:

  • ONO-2506 (Arundic Acid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibrate the ONO-2506 vial to room temperature before opening.

  • Weigh the desired amount of ONO-2506 in a sterile container. For example, to prepare 1 mL of a 100 mM solution, you would need 18.63 mg of ONO-2506 (Molecular Weight: 186.29).

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Vortex or sonicate the solution gently until the ONO-2506 is completely dissolved. Ultrasonic treatment may be necessary to achieve higher concentrations.

  • Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in Table 2.

Q5: I am observing precipitation when diluting my ONO-2506 stock solution in aqueous media. What should I do?

A5: This is a common issue due to the low aqueous solubility of ONO-2506. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of ONO-2506 in your aqueous medium.

  • Increase the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically ≤ 0.5% DMSO is well-tolerated by most cells).

  • Use a solubilizing agent: For in vivo or some in vitro applications, a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD can be used. A suggested formulation for a suspended solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • pH adjustment: As a carboxylic acid, the solubility of ONO-2506 in aqueous solutions is expected to be pH-dependent, increasing at higher pH values. However, the stability of the compound at different pH values should be considered.

3. Stability in Experimental Conditions

Q6: What is the stability of ONO-2506 in aqueous solutions and cell culture media?

A6: Specific data on the stability of ONO-2506 in various aqueous buffers and cell culture media is limited in publicly available literature. As a carboxylic acid, its stability can be influenced by pH, temperature, and the presence of other components in the medium. It is generally recommended to prepare fresh working solutions for experiments and not to store them for extended periods. For in vivo experiments, it is advised to use freshly prepared solutions on the same day.

Q7: How can I determine the stability of ONO-2506 in my specific experimental setup?

A7: If the stability of ONO-2506 is a critical parameter for your experiments, it is recommended to perform a stability study under your specific conditions.

Experimental Protocol: Assessing the Stability of ONO-2506 in Cell Culture Medium

Objective: To determine the concentration of ONO-2506 over time in a specific cell culture medium under standard incubation conditions.

Materials:

  • ONO-2506 stock solution (e.g., in DMSO)

  • Your specific cell culture medium (with or without serum, as required)

  • Sterile, cell-free 96-well plates or tubes

  • Humidified incubator (37°C, 5% CO₂)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a working solution of ONO-2506 in your cell culture medium at the final experimental concentration. Ensure the final DMSO concentration is consistent with your planned experiments.

  • Dispense the working solution into multiple wells or tubes for each time point to be tested.

  • Collect a sample immediately (T=0) and store it at -80°C. This will serve as your reference.

  • Incubate the remaining samples in a humidified incubator at 37°C with 5% CO₂.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots from the incubated solutions and store them at -80°C until analysis.

  • Once all samples are collected, analyze the concentration of ONO-2506 in each sample using a validated analytical method like HPLC.

  • Plot the concentration of ONO-2506 as a percentage of the T=0 sample against time to determine its stability profile.

Q8: Is ONO-2506 sensitive to light?

4. Mechanism of Action and Signaling

Q9: What is the mechanism of action of ONO-2506?

A9: ONO-2506 is known to inhibit the synthesis of S100B, a calcium-binding protein, in activated astrocytes.[1][2] Elevated levels of extracellular S100B are associated with neuroinflammation and neuronal damage. By reducing S100B synthesis, ONO-2506 can mitigate these detrimental effects.[2]

Q10: What signaling pathways are affected by ONO-2506?

A10: The primary mechanism of ONO-2506 is the inhibition of S100B synthesis. S100B itself can activate several downstream signaling pathways, primarily through its interaction with the Receptor for Advanced Glycation End products (RAGE). Therefore, by reducing S100B, ONO-2506 indirectly modulates these pathways. Additionally, some studies suggest that ONO-2506 may increase the expression of the glutamate transporter EAAT1 by activating Akt, ERK, and NF-κB signaling pathways.

Visualizations

ONO_2506_Mechanism_of_Action cluster_astrocyte Astrocyte cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Neuron, Microglia) ONO_2506 ONO-2506 S100B_synthesis S100B Synthesis ONO_2506->S100B_synthesis Inhibits S100B_protein S100B Protein S100B_synthesis->S100B_protein S100B_ext Secreted S100B S100B_protein->S100B_ext Secretion RAGE RAGE Receptor S100B_ext->RAGE Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) RAGE->Downstream_Signaling Neuroinflammation Neuroinflammation Neuronal Damage Downstream_Signaling->Neuroinflammation

Caption: Mechanism of action of ONO-2506 in inhibiting S100B-mediated signaling.

experimental_workflow prep_stock Prepare ONO-2506 Stock Solution (in DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working dispense Dispense into Plates/Tubes prep_working->dispense t0_sample Collect T=0 Sample (Store at -80°C) dispense->t0_sample incubate Incubate at 37°C, 5% CO₂ dispense->incubate analysis Analyze Samples by HPLC/LC-MS t0_sample->analysis collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->analysis data_analysis Plot % Remaining vs. Time analysis->data_analysis

Caption: Experimental workflow for assessing the stability of ONO-2506 in solution.

References

ONO 207 unexpected results in [specific assay]

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ONO-207

Frequently Asked Questions (FAQs)

Q1: What is ONO-207 and what is its expected mechanism of action?

A1: ONO-207 is a potent and selective, ATP-competitive small molecule inhibitor of Kinase X. By binding to the ATP pocket of Kinase X, it is designed to prevent the phosphorylation of its primary downstream target, Substrate Y. The intended biological consequence is the inhibition of the Kinase X signaling pathway, which is understood to be a key driver of cell proliferation in the experimental model being used.

Q2: I'm observing a paradoxical increase in cell proliferation at low concentrations of ONO-207 in my MTS assay. Why is this happening?

A2: This phenomenon is known as a biphasic or hormetic dose-response.[1][2] While unexpected, it can arise from several factors. At low concentrations, the inhibitor might engage with off-target molecules that promote proliferation.[3][4][5] Alternatively, it could be due to feedback mechanisms within the targeted signaling pathway; slight inhibition of Kinase X could relieve a negative feedback loop, leading to the activation of a more potent pro-proliferative pathway.[6][7] It is also crucial to rule out experimental artifacts, such as compound instability or issues with the cell line itself.[8]

Q3: Could the biphasic response be due to the final concentration of the vehicle (e.g., DMSO)?

A3: This is an important consideration. Ensure the final concentration of the vehicle is consistent across all treatment groups, including the "no-drug" control, and is below the toxic threshold for your cells (typically <0.1%).[8] High concentrations of vehicle can induce stress responses that may affect cell proliferation and confound the interpretation of your results.

Q4: How can I confirm that ONO-207 is engaging its intended target, Kinase X, in my cell line?

A4: The most direct way to confirm on-target activity is to measure the phosphorylation status of its immediate downstream substrate, Substrate Y. A Western blot analysis showing a dose-dependent decrease in phosphorylated Substrate Y (p-Substrate Y) upon treatment with ONO-207 would provide strong evidence of target engagement. It is recommended to probe for both the phosphorylated and total protein to confirm that the effect is on the phosphorylation event and not on total protein expression.[9][10]

Q5: My Western blot shows inhibition of Substrate Y phosphorylation, but the proliferation assay still shows a biphasic effect. What does this mean?

A5: This scenario suggests that while ONO-207 is hitting its intended target, other mechanisms are influencing the overall phenotypic outcome of cell proliferation. This points more strongly towards off-target effects or complex feedback loop regulation.[3][6] At low concentrations, the pro-proliferative signal from an off-target or feedback loop may override the anti-proliferative signal from Kinase X inhibition. At higher concentrations, the potent on-target inhibition of Kinase X becomes the dominant effect.

Troubleshooting Guide: Paradoxical Increase in Proliferation

If you are observing a biphasic dose-response curve with ONO-207 in your proliferation assay, follow these steps to diagnose the issue.

Problem: A statistically significant increase in cell proliferation is observed at low concentrations of ONO-207, while higher concentrations show the expected inhibition.

Step 1: Verify Compound and Assay Integrity

  • Possible Cause: Compound degradation or contamination.

  • Troubleshooting Action: Prepare fresh stock solutions of ONO-207 from a reliable source. If possible, verify the compound's identity and purity via analytical methods like LC-MS or NMR.

  • Possible Cause: Inconsistent cell culture conditions.

  • Troubleshooting Action: Ensure consistent cell passage number, seeding density, and health.[3] High-passage number cells can exhibit altered signaling and drug responses. Standardize all incubation times and reagent additions.[11]

Step 2: Confirm On-Target Effect

  • Possible Cause: Lack of target engagement in the specific cell line.

  • Troubleshooting Action: Perform a Western blot to analyze the phosphorylation of Substrate Y (p-Substrate Y) after a short-term treatment (e.g., 1-4 hours) with a range of ONO-207 concentrations. A dose-dependent decrease in the p-Substrate Y / Total Substrate Y ratio confirms the on-target effect.[10]

Step 3: Investigate the Mechanism of Biphasic Response

  • Possible Cause: Activation of a compensatory feedback loop.

  • Troubleshooting Action: Many kinase pathways have feedback mechanisms.[6][7] Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to see if the pathway reactivates over time.[8] Also, consider analyzing the activity of upstream kinases or parallel signaling pathways (e.g., PI3K/AKT) that might be activated upon initial Kinase X inhibition.[12]

  • Possible Cause: Off-target effects of ONO-207.[13][14]

  • Troubleshooting Action: Perform a broad kinase screen or proteomic analysis to identify other potential binding partners of ONO-207 at the concentrations that cause hyper-proliferation.[3] If an off-target is identified, use siRNA or a different specific inhibitor to validate its role in the observed phenotype.

Data Presentation: Example of Unexpected Results

The following table summarizes hypothetical data from an MTS proliferation assay after 48 hours of treatment with ONO-207, illustrating a biphasic response.

ONO-207 Conc. (nM)Absorbance (490nm)% Proliferation (vs. Vehicle)Standard Deviation
0 (Vehicle)1.25100%0.08
0.11.31105%0.09
11.45116%0.11
101.58126%0.12
1001.1088%0.07
10000.6350%0.05
100000.2520%0.03
Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Proliferation (MTS) Assay

This protocol is for assessing cell viability and proliferation in a 96-well format.[11][15][16][17]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • MTS reagent solution

  • Multi-well spectrophotometer (ELISA reader)

  • Appropriate cell culture medium, serum, and cells

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Prepare serial dilutions of ONO-207 in culture medium at 2x the final desired concentration.

  • Remove the medium from the wells and add 100 µL of the ONO-207 dilutions (or vehicle control) to the respective wells.

  • Incubate for the desired treatment period (e.g., 48 hours).

  • Add 20 µL of MTS solution to each well.[15]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Briefly shake the plate and measure the absorbance at 490 nm using a plate reader.[11]

Protocol 2: Western Blot for Phospho-Substrate Y

This protocol details the detection of phosphorylated Substrate Y to confirm ONO-207 on-target activity.[18]

Materials:

  • Lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[9][18]

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST is recommended for phospho-antibodies).[18]

  • Primary antibodies (anti-p-Substrate Y and anti-Total-Substrate Y)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) detection reagents

Procedure:

  • Plate cells and treat with ONO-207 concentrations for a short duration (e.g., 2 hours).

  • Place plates on ice, wash cells with ice-cold PBS, and lyse the cells with 100 µL of ice-cold lysis buffer containing phosphatase inhibitors.[18]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary antibody (e.g., anti-p-Substrate Y) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.[18]

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.

  • (Optional but recommended) Strip the membrane and re-probe for Total-Substrate Y and a loading control like GAPDH.

Visualizations

Signaling_Pathway cluster_main Expected On-Target Pathway cluster_off_target Potential Off-Target / Feedback Loop ONO207 ONO-207 KinaseX Kinase X ONO207->KinaseX pSubY p-Substrate Y KinaseX->pSubY Phosphorylates Prolif Cell Proliferation pSubY->Prolif OffTarget Off-Target Z or Feedback Kinase Prolif2 Cell Proliferation OffTarget->Prolif2 ONO207_low ONO-207 (Low Conc.) ONO207_low->OffTarget Activates?

Caption: ONO-207's intended and potential off-target pathways.

Troubleshooting_Workflow Start Unexpected Result: Biphasic Proliferation Curve Check_Compound Step 1: Verify Compound & Assay Integrity Start->Check_Compound Confirm_Target Step 2: Confirm On-Target Effect (Western Blot for p-Substrate Y) Check_Compound->Confirm_Target Result_No Target Not Inhibited Confirm_Target->Result_No No Result_Yes Target Inhibited Confirm_Target->Result_Yes Yes End_Tech Conclude Technical Issue: Compound / Assay / Cell Line Result_No->End_Tech Investigate_Mech Step 3: Investigate Mechanism (Off-Target / Feedback) Result_Yes->Investigate_Mech End_Bio Conclude Biological Cause: Off-Target or Feedback Loop Investigate_Mech->End_Bio

Caption: Workflow for troubleshooting unexpected ONO-207 results.

Logical_Relationship A Does ONO-207 inhibit p-Substrate Y at all concentrations? B NO A->B   C YES A->C   D Issue with compound activity or target expression in cell line. B->D E On-target effect is confirmed. Paradoxical effect is likely due to a dominant off-target activity or feedback loop activation at low concentrations. C->E

References

ONO-207 Protocol Refinement: A Technical Support Resource for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "ONO-207" is not publicly available in the provided search results. The following technical support guide is a generalized framework designed for researchers, scientists, and drug development professionals to address common challenges in experimental reproducibility for investigational compounds. The examples provided are based on similar research molecules and are intended to be illustrative.

General Troubleshooting Guide

Reproducibility is a cornerstone of scientific advancement. This guide addresses common pitfalls that can compromise the reliability of your experimental results.

Issue: High Variability Between Experiments

High variability can obscure the true effect of a compound. Consider the following potential causes:

  • Inconsistent Reagent Preparation: Ensure all reagents, including the investigational compound, are prepared fresh and consistently for each experiment. Pay close attention to solvent choice and final concentration.

  • Cell Culture Conditions: Fluctuations in cell passage number, confluency, and serum lots can introduce significant variability. It is crucial to maintain a consistent cell culture protocol.

  • Assay Timing: The timing of compound addition, incubation periods, and measurement points should be strictly adhered to across all experiments.

Issue: Lack of Expected Biological Activity

If ONO-207 is not producing the anticipated effect, consider these factors:

  • Compound Integrity: Verify the purity and stability of your ONO-207 stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Cellular Uptake: Confirm that the compound is reaching its intracellular target. Permeabilization issues or active efflux by cellular transporters can limit bioavailability.

  • Target Expression: Ensure your cell model expresses the intended target of ONO-207 at sufficient levels.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions you may encounter during your experiments.

In Vitro Experiments

  • Q1: My dose-response curve is not sigmoidal. What could be the issue? A1: An irregular dose-response curve can result from several factors, including compound precipitation at high concentrations, off-target effects, or cytotoxicity. It is advisable to assess the solubility of ONO-207 in your assay medium and perform a cytotoxicity assay in parallel.

  • Q2: I am seeing inconsistent levels of protein phosphorylation after treatment with ONO-207. How can I troubleshoot this? A2: Inconsistent phosphorylation can be due to variations in cell stimulation, lysis buffer composition, or western blot transfer efficiency. For example, in studies with ONO-4007, a synthetic lipid A analog, tyrosine phosphorylation of ERK1 was observed within a specific timeframe (5-15 minutes).[1] Ensure that your time-course experiments are meticulously timed and that your lysis buffer contains appropriate phosphatase inhibitors.

In Vivo Experiments

  • Q3: What are common toxicities observed with similar investigational compounds? A3: In a phase 1 study of ODM-207, a BET inhibitor, common adverse events included thrombocytopenia, asthenia, nausea, and fatigue.[2] When designing in vivo studies for a new compound, it is crucial to include a comprehensive monitoring plan for animal health, including regular blood work and observation for clinical signs of toxicity.

  • Q4: How can I optimize the dosing regimen for my animal model? A4: The optimal dosing regimen depends on the pharmacokinetic and pharmacodynamic properties of the compound. A dose-escalation study is often the first step to determine the maximum tolerated dose.[2] Subsequent studies can then refine the dose and schedule to achieve the desired therapeutic exposure.

Data Presentation

Clear and concise data presentation is essential for interpreting and communicating your findings.

Table 1: Example Summary of In Vitro Potency

Cell LineIC50 (µM)Standard DeviationN (replicates)
Cell Line A3.50.83
Cell Line B10.22.13
Cell Line C> 50N/A3

This table is a template. The IC50 value for Cell Line A is illustrative and based on findings for NVX-207, a betulinic acid-derived compound.[3]

Experimental Protocols

Detailed and standardized protocols are critical for reproducibility.

Protocol: Western Blotting for Phospho-ERK

  • Cell Culture and Treatment:

    • Plate RAW264.7 murine macrophage cells at a density of 1x10^6 cells/well in a 6-well plate.

    • Allow cells to adhere overnight.

    • Starve cells in serum-free medium for 4 hours prior to treatment.

    • Treat cells with ONO-207 at the desired concentrations for 5, 15, 30, and 60 minutes. This protocol is adapted from a study on ONO-4007.[1]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK as a loading control.

Visualizations

Hypothetical Signaling Pathway for ONO-207

A hypothetical signaling pathway where ONO-207 inhibits a receptor, leading to downstream effects.

Troubleshooting Workflow for Inconsistent In Vitro Results

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Reagents Check Reagent Preparation & Storage Inconsistent_Results->Check_Reagents Yes Review_Protocol Review Protocol Execution Check_Reagents->Review_Protocol Calibrate_Equipment Calibrate Equipment Review_Protocol->Calibrate_Equipment Standardize_Cells Standardize Cell Culture Conditions Calibrate_Equipment->Standardize_Cells Problem_Identified Problem Identified? Standardize_Cells->Problem_Identified Implement_Changes Implement Changes & Re-run Experiment Problem_Identified->Implement_Changes Yes Consult_Colleague Consult a Colleague or Technical Support Problem_Identified->Consult_Colleague No End End Implement_Changes->End Consult_Colleague->End

A logical workflow to diagnose and resolve sources of experimental inconsistency.

References

ONO 207 common experimental pitfalls to avoid

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific experimental compound designated "ONO-207" is not publicly available. Search results did not yield information on a compound with this identifier. The name may be an internal designator, a misnomer, or refer to a compound not yet described in public literature.

This guide has been constructed based on general principles and common pitfalls encountered during the experimental use of novel therapeutic compounds, drawing on information for a similarly named, publicly documented anti-cancer agent, NVX-207 , a betulinic acid derivative. Researchers working with a compound designated ONO-207 should first verify its identity and mechanism of action. The following information is provided for illustrative purposes and should be adapted based on the actual properties of the compound .

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for compounds like NVX-207?

A1: NVX-207 is a semi-synthetic derivative of betulinic acid. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1] Its mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9, -3, and -7, as well as poly (ADP-ribose) polymerase (PARP).[1] Additionally, it appears to modulate lipid metabolism by upregulating genes such as those for insulin-induced gene 1 (Insig-1) and the low-density lipoprotein receptor (LDL-R).[1] It has also been identified to bind to apolipoprotein A-I, a key regulator of cholesterol transport.[1]

Q2: What are the typical effective concentrations for in vitro studies with compounds of this class?

A2: For NVX-207, the mean half-maximal inhibitory concentration (IC50) against a variety of human and canine cancer cell lines was found to be 3.5 µM.[1] However, the optimal concentration can vary significantly depending on the cell line and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: How should I prepare and store a stock solution?

A3: While specific solubility and stability data for "ONO-207" are unavailable, compounds of this nature are often soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your experiment should typically be kept below 0.5%.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect of the compound. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of the compound from a new stock. Always store at the recommended temperature and protect from light if it is light-sensitive.
2. Incorrect Concentration: Calculation error or suboptimal concentration for the specific cell line.Verify all calculations. Perform a dose-response experiment (e.g., using a range of concentrations from 0.1 µM to 100 µM) to determine the IC50 for your cell line.
3. Cell Line Resistance: The target pathway may not be active or may be mutated in your chosen cell line.Confirm the expression and activity of the target pathway in your cell line using techniques like Western blot or qPCR. Consider using a different, more sensitive cell line.
High cellular toxicity, even at low concentrations. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium.Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
2. Off-Target Effects: The compound may have unintended effects on other cellular pathways.Review available literature for any known off-target effects. If none, consider performing assays to investigate common off-target liabilities.
Poor solubility in aqueous media. 1. Compound Precipitation: The compound is precipitating out of the cell culture medium upon dilution from the stock solution.Decrease the final concentration of the compound. Consider using a solubilizing agent or a different formulation if available. Visually inspect the medium for any precipitate after adding the compound.

Experimental Protocols & Methodologies

Determining IC50 using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

cluster_0 Apoptotic Pathway Induced by NVX-207 NVX207 NVX-207 Intrinsic_Pathway Intrinsic Apoptotic Pathway NVX207->Intrinsic_Pathway Caspase9 Caspase-9 Cleavage Intrinsic_Pathway->Caspase9 Caspase37 Caspase-3/7 Cleavage Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis Caspase37->Apoptosis cluster_1 In Vitro IC50 Determination Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Compound Serial Dilutions Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

ONO-2506 (Arundic Acid) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ONO-2506, also known as Arundic Acid. Our resources address common questions and troubleshooting scenarios to facilitate successful experimentation.

Initial Clarification: Initial searches for "ONO-207" suggest this may be a typographical error for the compound ONO-2506 . The information provided herein pertains to ONO-2506 (Arundic Acid). Contrary to the inquiry about cytotoxicity, ONO-2506 is widely characterized in scientific literature as a neuroprotective agent with a favorable safety profile, rather than a cytotoxic compound. Its primary mechanism involves the inhibition of S100B protein synthesis in astrocytes, which mitigates neuroinflammation and protects neurons from secondary injury.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ONO-2506 (Arundic Acid)?

A1: ONO-2506 is an astrocyte-modulating agent.[1][2] Its principal mechanism is the inhibition of S100B protein synthesis in astrocytes.[1][2] In response to CNS injury, such as ischemic stroke or intracerebral hemorrhage, reactive astrocytes can overproduce S100B.[3][4] At high concentrations, S100B is detrimental, promoting neuroinflammation and neuronal apoptosis.[1][4] By suppressing S100B synthesis, ONO-2506 helps to reduce neuroinflammation, decrease the production of pro-inflammatory cytokines (like IL-1β and TNF-α) and reactive oxygen species (ROS), and ultimately prevent neuronal cell death.[1][5]

Q2: Is ONO-2506 cytotoxic? The initial query mentioned cytotoxicity.

A2: Based on available preclinical and clinical data, ONO-2506 is not considered a cytotoxic agent. It is, in fact, developed for its neuroprotective properties.[6][7][8] A Phase I clinical trial in acute ischemic stroke patients showed no dose-related pattern of serious adverse events, and the mortality rate was lower in the ONO-2506 group compared to the placebo group.[3] The compound's function is to prevent cell death in the context of neurological injury.[4][7]

Q3: What are the potential side effects or off-target effects of ONO-2506?

A3: Clinical trial data indicates that ONO-2506 is well-tolerated.[3] One hypothetical concern has been raised in the literature: because ONO-2506 inhibits S100B, and S100B has been implicated in the mechanisms of depression, there is a theoretical possibility that it could increase vulnerability to depression in at-risk patients.[9] However, this is a hypothesis and not a documented cytotoxic effect.

Q4: In which experimental models has ONO-2506 shown efficacy?

A4: ONO-2506 has demonstrated beneficial effects in a variety of preclinical models of central nervous system disorders, including:

  • Focal cerebral ischemia (stroke)[3][4]

  • Intracerebral hemorrhage[1][7]

  • Spinal cord injury[10]

  • Parkinson's disease (MPTP mouse model)[6]

  • Status epilepticus[11]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with ONO-2506, focusing on efficacy and experimental design rather than cytotoxicity.

Problem Potential Cause Recommended Solution
No observable neuroprotective effect. Suboptimal Dosage: The concentration of ONO-2506 may be too low to be effective in your specific model.Consult literature for effective dose ranges in similar models. For instance, intraperitoneal injections of 30 mg/kg have been used in mouse models of Parkinson's disease.[6] In rat models of intracerebral hemorrhage, intracerebroventricular administration of 2 µg/µl has been effective.[1] Perform a dose-response study to determine the optimal concentration for your cell type or animal model.
Timing of Administration: ONO-2506 is often most effective when administered shortly after the initial injury to prevent the cascade of secondary damage.Review the therapeutic window established in published studies. For example, in an MPTP mouse model, treatment was effective when administered 1 minute, 6 hours, 24 hours, 48 hours, and 72 hours after the final MPTP injection.[6] Adjust your experimental timeline accordingly.
Inappropriate Experimental Model: The protective effects of ONO-2506 are linked to its modulation of astrocyte activation and S100B synthesis. The model you are using may not involve this specific pathway.Confirm that your chosen cell or animal model exhibits reactive astrogliosis and upregulation of S100B following the induced injury.
Inconsistent results between experiments. Compound Stability and Storage: Improper storage or handling of ONO-2506 can lead to degradation and loss of activity.Store the compound as recommended by the manufacturer, typically protected from light and at a specified temperature. Prepare fresh solutions for each experiment.
Variability in Injury Model: In vivo models of CNS injury can have inherent variability, affecting the extent of damage and the apparent efficacy of the treatment.Standardize your injury induction protocol to minimize variability. Increase the number of subjects per group to ensure statistical power.

Experimental Protocols & Methodologies

Below are summarized protocols from published studies. Researchers should adapt these to their specific experimental setups.

In Vivo Administration in a Rat Model of Intracerebral Hemorrhage (ICH)
  • Objective: To assess the neuroprotective effects of ONO-2506 following collagenase-induced ICH.

  • Animal Model: Adult male Wistar rats.

  • ICH Induction: Stereotactic injection of collagenase into the striatum.

  • ONO-2506 Administration:

    • Immediately before ICH induction, ONO-2506 is administered via intracerebroventricular (ICV) injection.

    • A common effective dose is 2 µg/µl.[1]

  • Outcome Measures:

    • Neurological deficits (e.g., Ladder rung walking test, Grip strength test).

    • Immunofluorescence analysis of striatal tissue for S100B, astrogliosis (GFAP), and microglial activation.

    • ELISA for pro-inflammatory cytokines (IL-1β, TNF-α).

    • Measurement of reactive oxygen species (ROS) production.[1]

Assessment of S100B Inhibition
  • Objective: To quantify the effect of ONO-2506 on S100B levels.

  • Methodology:

    • Collect tissue (e.g., striatum) or fluid (serum, cerebrospinal fluid) samples from control and ONO-2506-treated animals.

    • Homogenize tissue samples and prepare lysates.

    • Use immunofluorescence staining or ELISA with a specific anti-S100B antibody to quantify the protein levels.

    • Compare S100B levels between the treated and untreated groups. A significant reduction in the ONO-2506 group indicates successful target engagement.[7]

Visualizing Key Pathways and Workflows

ONO-2506 Mechanism of Action

ONO2506_MoA cluster_injury CNS Injury (e.g., Ischemia) cluster_astrocyte Astrocyte Injury Neuronal Damage & Inflammatory Stimuli Astrocyte Reactive Astrogliosis Injury->Astrocyte Activates S100B_Synth S100B Synthesis Astrocyte->S100B_Synth S100B_Release Extracellular S100B (High Concentration) S100B_Synth->S100B_Release Leads to Neuroprotection Neuroprotection (Improved Neuronal Survival) ONO2506 ONO-2506 (Arundic Acid) ONO2506->S100B_Synth Inhibits ONO2506->Neuroprotection Neuroinflammation Neuroinflammation (↑ IL-1β, TNF-α, ROS) S100B_Release->Neuroinflammation Promotes Apoptosis Neuronal Apoptosis & Secondary Damage Neuroinflammation->Apoptosis Induces

Caption: Mechanism of ONO-2506 in reducing neuroinflammation and neuronal death.

General Experimental Workflow for In Vivo Studies

ONO2506_Workflow cluster_setup Phase 1: Setup cluster_procedure Phase 2: Procedure cluster_analysis Phase 3: Analysis Animal_Model 1. Select Animal Model (e.g., Wistar Rat) Acclimation 2. Acclimation Period Animal_Model->Acclimation Grouping 3. Randomize into Groups (Vehicle, ONO-2506) Acclimation->Grouping Treatment 4. Administer ONO-2506 or Vehicle Grouping->Treatment Injury 5. Induce CNS Injury (e.g., ICH, Ischemia) Treatment->Injury Monitoring 6. Post-Injury Monitoring & Behavioral Tests Injury->Monitoring Sacrifice 7. Euthanasia & Tissue Collection at Endpoint Monitoring->Sacrifice Analysis 8. Histological & Biochemical Analysis (e.g., ELISA, IF) Sacrifice->Analysis

References

Navigating ONO-4059 (Tirabrutinib) Research: A Guide to Understanding Inconsistent Findings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor ONO-4059 (Tirabrutinib), navigating the existing body of research can present challenges due to variations in findings across different studies. This guide provides a comprehensive resource to understand these inconsistencies, offering troubleshooting advice and detailed experimental context to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are there discrepancies in the reported overall response rates (ORR) for ONO-4059 in clinical trials?

A1: The observed variations in ORR can be attributed to several factors, including:

  • Dosing Regimens: Studies have utilized different oral doses of Tirabrutinib, such as 320 mg once daily, 480 mg once daily, and 300 mg twice daily. Efficacy can be dose-dependent.[1][2]

  • Patient Population: The specific type of B-cell malignancy (e.g., chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), primary central nervous system lymphoma (PCNSL)), disease stage, and prior treatments of the patient cohort can significantly influence outcomes.[1][3][4]

  • Fasting vs. Fed State: At least one study investigated the administration of 480 mg ONO-4059 under fasted conditions, which can affect drug absorption and bioavailability, thereby impacting efficacy.[2][5][6]

  • Genetic Mutations: The presence or absence of specific mutations in the B-cell receptor (BCR) signaling pathway, such as in CD79A/B or MYD88, may not always correlate with sensitivity to BTK inhibitors, leading to varied responses.[1][7][8]

Q2: What are the common adverse events associated with ONO-4059, and do they differ across studies?

A2: Common adverse events (AEs) are generally consistent across studies and include rash, neutropenia, leukopenia, anemia, and lymphopenia.[1][2][9][10] However, the incidence and severity (Grade ≥3) of these AEs can vary. This variability may be linked to the dosage administered and the patient's underlying condition. For instance, a Japanese Phase I study reported Grade ≥3 AEs in 47.1% of patients, with neutropenia being the most frequent.[1] Another study in patients with relapsed or refractory PCNSL also highlighted neutropenia, lymphopenia, and leukopenia as common Grade ≥3 AEs.[2][9]

Q3: How does ONO-4059's selectivity compare to other BTK inhibitors, and could this contribute to inconsistent findings?

A3: ONO-4059 is a second-generation, highly selective, irreversible BTK inhibitor.[1][10] Its higher selectivity compared to the first-generation inhibitor ibrutinib is designed to reduce "off-target" effects, potentially leading to a different safety profile with fewer certain adverse events like bleeding and atrial fibrillation.[1] This difference in selectivity and off-target activity could lead to variations in both efficacy and toxicity when comparing outcomes across studies of different BTK inhibitors.

Q4: Are there known mechanisms of resistance to ONO-4059?

A4: While the provided search results do not detail specific resistance mechanisms for ONO-4059, resistance to BTK inhibitors, in general, is a known challenge.[11][12] Mechanisms of resistance to other BTK inhibitors, such as mutations in the BTK gene (e.g., C481S), can reduce drug binding and efficacy.[11][12] It is plausible that similar mechanisms could be relevant for ONO-4059. Further research is needed to fully elucidate resistance patterns specific to this agent.

Troubleshooting Guide for Experimental Work

This guide addresses potential issues researchers may encounter during in vitro and in vivo experiments with ONO-4059.

Issue Potential Cause Troubleshooting Steps
Inconsistent in vitro cell proliferation inhibition 1. Cell line variability and passage number. 2. Inaccurate drug concentration. 3. Suboptimal incubation time.1. Use low-passage, authenticated cell lines. ABC-DLBCL cell lines like TMD8 have shown sensitivity.[7][13] 2. Verify the concentration and purity of the ONO-4059 stock solution. Prepare fresh dilutions for each experiment. 3. Optimize incubation time; studies have used 72 hours for proliferation assays.[14]
Variability in in vivo tumor growth inhibition in xenograft models 1. Animal model selection. 2. Drug formulation and administration route. 3. Tumor implantation site and size at the start of treatment.1. The TMD8 xenograft model has been used successfully to demonstrate ONO-4059 efficacy.[13][15] 2. Ensure proper formulation for oral administration (e.g., in a suitable vehicle). For reference, a DMSO, PEG300, and Tween80 formulation has been described.[13] 3. Standardize the tumor implantation procedure and begin treatment when tumors reach a consistent, measurable size.
Unexpected toxicity in animal models 1. Off-target effects, although less likely with a selective inhibitor. 2. Dose miscalculation. 3. Animal strain sensitivity.1. Monitor for common BTK inhibitor-related toxicities. 2. Double-check dose calculations and the concentration of the dosing solution. 3. Consult literature for the tolerability of BTK inhibitors in the specific animal strain being used.

Data Presentation: Summary of Clinical Trial Findings

The following table summarizes key quantitative data from different clinical studies of ONO-4059, highlighting the variations in patient populations, dosing, and outcomes.

Study Identifier Patient Population Dose(s) Administered Overall Response Rate (ORR) Key Grade ≥3 Adverse Events Reference
Japanese Phase I Study Relapsed or Refractory B-cell Malignancies (including DLBCL and CLL)160 mg QD, 320 mg QD, 480 mg QD, 300 mg BID76.5%Neutropenia (23.5%), Anemia (11.8%), Leukopenia (11.8%)[1]
ONO-4059-02 (Phase I/II) Relapsed or Refractory PCNSL320 mg QD, 480 mg QD, 480 mg QD (fasted)63.6% (overall) 60.0% (320mg) 100% (480mg) 52.9% (480mg fasted)Neutropenia (9.1%), Lymphopenia (6.8%), Leukopenia (6.8%), Erythema multiforme (6.8%)[2][9]
European Phase I Study Relapsed or Refractory B-cell NHL and CLLUp to 480 mg QD (NHL) and 600 mg QD (CLL)Promising efficacy reported (specific ORR not in abstract)Tolerability observed up to the specified doses.[1]
PROSPECT Study (Part A) Relapsed or Refractory PCNSL480 mg QD67%Incidence of grade ≥3 TEAEs was 56.3%[16]

QD = once daily, BID = twice daily, NHL = Non-Hodgkin Lymphoma, CLL = Chronic Lymphocytic Leukemia, PCNSL = Primary Central Nervous System Lymphoma, TEAEs = Treatment-Emergent Adverse Events.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To assess the effect of ONO-4059 on the proliferation of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10, SU-DHL-6)[7][14]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • ONO-4059 (Tirabrutinib) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, WST-8)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of ONO-4059 in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[14] Include a vehicle control (DMSO) at the same final concentration as the highest ONO-4059 dose.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of ONO-4059 or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[14]

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ONO-4059 in a mouse xenograft model of B-cell lymphoma.

Materials:

  • Immunodeficient mice (e.g., SCID or NSG)

  • B-cell lymphoma cell line (e.g., TMD8)

  • ONO-4059 (Tirabrutinib)

  • Dosing vehicle (e.g., as described in the troubleshooting guide)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of TMD8 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the ONO-4059 dosing solution in the appropriate vehicle.

  • Administer ONO-4059 orally once daily at the desired dose (e.g., 6 or 20 mg/kg).[14] The control group should receive the vehicle only.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor the body weight and general health of the mice throughout the study.

  • Continue treatment for a predefined period (e.g., 3 weeks) or until tumors in the control group reach a predetermined endpoint.[14]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling_Pathway cluster_BCR B-Cell Receptor Complex BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Downstream Signaling Proliferation Cell Proliferation & Survival NFkB->Proliferation ONO4059 ONO-4059 (Tirabrutinib) ONO4059->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ONO-4059 on BTK.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Line Selection (e.g., TMD8) proliferation_assay Proliferation Assay (IC50 Determination) cell_culture->proliferation_assay Treat with ONO-4059 xenograft Xenograft Model Establishment cell_culture->xenograft Proceed if IC50 is potent treatment Oral Administration of ONO-4059 xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Endpoint Analysis monitoring->analysis

Caption: A typical experimental workflow for evaluating the efficacy of ONO-4059.

References

Validation & Comparative

Validating Target Engagement of ONO-207 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for validating the target engagement of a hypothetical therapeutic compound, ONO-207, within a cellular context. Understanding if and how a drug interacts with its intended target is a critical step in the drug discovery and development process.[1][2][3] This document outlines the experimental protocols, presents comparative data, and visualizes the underlying principles and workflows of the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation-Western Blot (IP-WB) techniques.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target in a cell.[1] Validating this engagement is crucial to confirm the mechanism of action and to ensure that the observed biological effects are due to the intended interaction.[1][3] This guide will explore two robust methods to quantify the engagement of ONO-207 with its hypothetical target protein.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[4] The principle is that a protein bound to a drug will be more resistant to heat-induced denaturation.[4] This increased stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Quantification A Treat cells with ONO-207 or vehicle (DMSO) B Aliquot cell lysates and heat at different temperatures A->B Incubation C Centrifuge to separate soluble and precipitated proteins B->C Denaturation D Analyze soluble fraction by Western Blot or other methods C->D Analysis

Caption: CETSA Experimental Workflow.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of ONO-207 or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the proteins.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified, typically by Western blotting.

Comparative Data: CETSA

The following table shows hypothetical data comparing the thermal stabilization of the target protein in the presence of ONO-207 and an alternative inhibitor.

TreatmentTemperature (°C)% Soluble Target Protein
Vehicle (DMSO)40100
5085
5550
6020
655
ONO-207 (10 µM) 40100
5098
5580
6065
6530
Alternative Inhibitor (10 µM) 40100
5095
5570
6050
6515

Method 2: Immunoprecipitation-Western Blot (IP-WB)

Immunoprecipitation (IP) is a technique used to enrich a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[6][7] When followed by Western blotting (WB), this method can be adapted to demonstrate target engagement. In one common approach, a modified, non-functional version of the target protein is expressed in cells and used to "pull down" the drug, which can then be detected. A more direct approach for small molecules involves chemical probes or affinity chromatography. For this guide, we will focus on a competitive displacement assay.

Experimental Workflow: Competitive IP-WB

cluster_0 Cell Lysis cluster_1 Competitive Binding cluster_2 Immunoprecipitation cluster_3 Analysis A Prepare cell lysates B Incubate lysate with a biotinylated probe (competitor) and varying concentrations of ONO-207 A->B Incubation C Add streptavidin beads to pull down the biotinylated probe and its bound protein B->C Binding D Elute and analyze the pulled-down protein by Western Blot C->D Elution & Detection

Caption: Competitive IP-WB Workflow.

Experimental Protocol: Competitive IP-WB
  • Cell Lysate Preparation: Prepare cell lysates containing the target protein.

  • Competitive Binding: Incubate the cell lysate with a constant concentration of a biotinylated probe known to bind the target protein. In parallel, add increasing concentrations of ONO-207. ONO-207 will compete with the biotinylated probe for binding to the target protein.

  • Immunoprecipitation: Add streptavidin-coated beads to the lysates. The beads will bind to the biotinylated probe, thus pulling down the probe and any protein it is bound to.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the proteins from the beads and analyze the amount of the target protein by Western blotting. A successful engagement of ONO-207 will result in a dose-dependent decrease in the amount of target protein pulled down by the biotinylated probe.[8][9]

Comparative Data: Competitive IP-WB

The table below illustrates hypothetical results from a competitive IP-WB experiment.

CompoundConcentration (µM)% Target Protein Pulled Down
ONO-2070 (Control)100
0.185
150
1015
1005
Alternative Inhibitor 0 (Control)100
0.190
165
1030
10010

Signaling Pathway Context

To understand the importance of target engagement, it is helpful to visualize the target's role in a signaling pathway. The following diagram illustrates a hypothetical signaling pathway where the target of ONO-207 is a key kinase.

cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition A External Signal B Receptor A->B Activates C Target Kinase (Target of ONO-207) B->C Phosphorylates D Downstream Effector C->D Activates E Cellular Response D->E Leads to F ONO-207 F->C Inhibits

Caption: Hypothetical Signaling Pathway.

Conclusion

Both CETSA and competitive IP-WB are valuable methods for validating the target engagement of ONO-207 in cells. CETSA provides a direct measure of target stabilization in a cellular environment, while competitive IP-WB can quantify the displacement of a known binder, offering insights into the compound's affinity. The choice of method will depend on the specific research question, the availability of reagents, and the nature of the target protein. The data presented in this guide, although hypothetical, illustrates how these techniques can be used to compare the efficacy of different compounds in engaging their intended target.

References

ONO-207 (Ceralifimod): A Comparative Analysis Against Standard of Care in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONO-207 (ceralifimod, formerly ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor modulator, with the established standard of care for relapsing-remitting multiple sclerosis (RRMS), focusing on the non-selective S1P receptor modulator, fingolimod. This analysis is supported by preclinical and clinical data to inform research and drug development in autoimmune diseases.

Executive Summary

ONO-207 is a next-generation S1P receptor agonist that selectively targets S1P receptor 1 (S1P₁) and S1P receptor 5 (S1P₅).[1][2] This selectivity profile theoretically offers a more targeted immunomodulatory effect with a potentially improved safety profile compared to older, non-selective S1P modulators like fingolimod, which also interact with S1P₃ and S1P₄ receptors.[3][4] Clinical data from the Phase 2 DreaMS trial demonstrate the efficacy of ONO-207 in reducing disease activity in RRMS patients, as measured by MRI outcomes.[5][6] While direct head-to-head clinical trials in MS patients are not yet available, this guide synthesizes existing data to provide a comparative overview.

Mechanism of Action: Selective vs. Non-Selective S1P Receptor Modulation

Both ONO-207 and fingolimod function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. By binding to S1P₁ receptors on lymphocytes, these drugs cause the internalization and degradation of the receptors, effectively trapping lymphocytes in the lymph nodes and preventing their migration into the central nervous system (CNS), where they would otherwise contribute to inflammatory demyelination.[3][7]

The key distinction lies in their receptor selectivity. ONO-207's high affinity for S1P₁ and S1P₅ is thought to be responsible for its therapeutic effects on lymphocyte migration and potentially on CNS-resident cells like oligodendrocytes, respectively.[1][4] In contrast, fingolimod's activity on S1P₃ is associated with off-target effects, such as bradycardia.[3]

cluster_ONO ONO-207 (Ceralifimod) cluster_Fingolimod Fingolimod cluster_Effects Downstream Effects cluster_SideEffects Potential Side Effects ONO_207 ONO-207 S1P1_ONO S1P₁ Receptor ONO_207->S1P1_ONO High Affinity S1P5_ONO S1P₅ Receptor ONO_207->S1P5_ONO High Affinity Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes S1P1_ONO->Lymphocyte_Sequestration Fingolimod Fingolimod S1P1_Fingo S1P₁ Receptor Fingolimod->S1P1_Fingo S1P3_Fingo S1P₃ Receptor Fingolimod->S1P3_Fingo S1P4_Fingo S1P₄ Receptor Fingolimod->S1P4_Fingo S1P5_Fingo S1P₅ Receptor Fingolimod->S1P5_Fingo S1P1_Fingo->Lymphocyte_Sequestration Bradycardia Bradycardia S1P3_Fingo->Bradycardia Associated with CNS_Inflammation Reduced CNS Inflammation Lymphocyte_Sequestration->CNS_Inflammation cluster_Induction EAE Induction cluster_Treatment Treatment Groups cluster_Assessment Outcome Assessment Immunization Immunize Rats with Myelin Antigen + Adjuvant Disease_Development Development of Clinical EAE Signs Immunization->Disease_Development Clinical_Scoring Daily Clinical Scoring Disease_Development->Clinical_Scoring Histology Histological Analysis of Spinal Cord Infiltration Disease_Development->Histology Vehicle Vehicle Control Vehicle->Clinical_Scoring Vehicle->Histology ONO_Low ONO-207 (Low Dose) ONO_Low->Clinical_Scoring ONO_Low->Histology ONO_High ONO-207 (High Dose) ONO_High->Clinical_Scoring ONO_High->Histology

References

Reproducibility of ODM-207 Effects: A Comparative Analysis in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical effects of ODM-207, a novel pan-BET (Bromodomain and Extra-Terminal) inhibitor, with other BET inhibitors. The data presented here is intended to offer an objective overview of the reproducibility of ODM-207's activity across different cancer models and to provide detailed experimental context for the cited studies.

Mechanism of Action of BET Inhibitors

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promoters and enhancers of key oncogenes like MYC.[2] BET inhibitors, such as ODM-207, competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[1] This leads to the suppression of oncogene transcription, resulting in reduced cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[2]

dot

Caption: Mechanism of action of BET inhibitors like ODM-207.

Comparative In Vitro Efficacy

ODM-207 has demonstrated potent anti-proliferative activity across a range of hematological and solid tumor cell lines.[2] Its efficacy is comparable to or, in some instances, surpasses that of first-generation BET inhibitors like JQ1 and OTX015. Notably, ODM-207 has shown activity in cell lines that have acquired resistance to other BET inhibitors.[2]

Cell LineCancer TypeODM-207 IC50 (µM)JQ1 IC50 (µM)OTX015 IC50 (µM)Reference
VCaPProstate CancerData not specifiedData not specifiedData not specified[2]
LNCaPProstate CancerData not specifiedData not specifiedData not specified[2]
ER+ Breast Cancer LinesBreast CancerPotent activityPotent activityNot Applicable[3]
Cutaneous Apocrine Sweat Gland CarcinomaSkin Cancer2.12Not ApplicableNot Applicable[4]

Note: Specific IC50 values for direct comparison are often not published in a single study. The table reflects the reported potent activity.

In Vivo Antitumor Activity

In preclinical xenograft models, orally administered ODM-207 has been shown to significantly inhibit tumor growth at well-tolerated doses.[2][5] Its in vivo efficacy has been observed in models of prostate cancer, breast cancer, and colon cancer.[2][3][6]

Cancer ModelTreatmentTumor Growth InhibitionKey FindingsReference
ER+ Patient-Derived Xenograft (Ma3366)ODM-207Significant suppressionSingle-agent efficacy[3]
Syngeneic CT26 Colon CarcinomaODM-207 (30 mg/kg, oral, daily)Statistically significantComparable to anti-PD1 antibody; suggests immune-mediated effect[6]
Various Xenograft ModelsODM-207Significant inhibitionWell-tolerated[2]

Clinical Trial Findings

A first-in-human, open-label, Phase 1 study of ODM-207 was conducted in 35 patients with advanced solid tumors, including 12 with castrate-resistant prostate cancer.[7][8]

ParameterFindingReference
Maximum Tolerated Dose (MTD) Not formally established, highest dose studied was 2 mg/kg[7]
Dose-Limiting Toxicity (DLT) Intolerable fatigue (1 patient)[7]
Common Adverse Events Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting[7][8]
Pharmacodynamics Platelet count decreased proportionally to exposure with rapid recovery upon discontinuation[9]
Antitumor Activity No partial or complete responses observed[7][8]
Conclusion ODM-207 showed increasing exposure with dose escalation and was safe at doses up to 2 mg/kg but had a narrow therapeutic window.[7]

Comparison with Other BET Inhibitors in Clinical Development

Several BET inhibitors are at various stages of clinical development. A common challenge for this class of drugs is on-target toxicity, particularly thrombocytopenia and gastrointestinal side effects.[10]

InhibitorDevelopment StageKey IndicationsNoteworthy CombinationsReference
Pelabresib (CPI-0610) Phase 1/2MyelofibrosisRuxolitinib (JAK1/2 inhibitor)[11]
ZEN-3694 Phase 1b/2Castration-Resistant Prostate Cancer, Triple-Negative Breast CancerEnzalutamide (AR inhibitor), Talazoparib (PARP inhibitor)[11]
ABBV-744 Phase 1Acute Myeloid LeukemiaBD2-selective inhibitor[10][12]
GSK525762 (Molibresib) Clinical TrialsSolid tumors, brain tumors, midline carcinoma-[12]

Experimental Protocols

Reproducibility of findings heavily relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of BET inhibitors.

Cell Viability and Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

dot

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Add serial dilutions of BET inhibitor & vehicle control A->B C 3. Incubate for a defined period (e.g., 72h) B->C D 4. Add CellTiter-Glo® reagent C->D E 5. Measure luminescence D->E F 6. Analyze data (calculate IC50) E->F

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Treatment: The following day, treat the cells with a serial dilution of the BET inhibitor (e.g., 9 doses from 39 nM to 10 µM) and a vehicle control (e.g., DMSO) in triplicate.[13]

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[13]

    • Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells to determine the relative cell viability.[13]

    • Calculate the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Gene Expression Analysis (qRT-PCR)

This method is used to quantify changes in the mRNA levels of target genes following inhibitor treatment.

Methodology:

  • Cell Treatment and RNA Isolation:

    • Treat cells with the BET inhibitor at its IC50 concentration for a specified duration (e.g., 6-24 hours).

    • Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • cDNA Synthesis:

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

    • Key target genes for BET inhibitors often include MYC, BCL2, and HEXIM1, with a housekeeping gene like GAPDH or ACTB for normalization.[13]

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Normalize the expression of target genes to the housekeeping gene and compare it to the vehicle-treated control.[13]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a BET inhibitor in an animal model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the BET inhibitor (e.g., ODM-207) and vehicle control orally or via another appropriate route, at a specified dose and schedule (e.g., daily).

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • Euthanize the animals when tumors reach a predetermined maximum size or at the end of the study period.

    • Excise tumors, weigh them, and potentially process them for further analysis (e.g., histology, Western blot, or gene expression).

    • Calculate tumor growth inhibition and perform statistical analysis to compare treatment and control groups.

Conclusion

ODM-207 is a potent pan-BET inhibitor with demonstrated preclinical antitumor activity across a variety of cancer models, including those resistant to other BET inhibitors.[2] Its mechanism of action, involving the suppression of key oncogenes, is consistent with other drugs in its class.[2][3] However, the translation of this preclinical efficacy into clinical responses in solid tumors has been challenging, as evidenced by the lack of objective responses in the Phase 1 trial.[7] The dose-limiting toxicities, particularly thrombocytopenia, are a class-wide effect for pan-BET inhibitors and represent a significant hurdle for their therapeutic development.[10]

The reproducibility of ODM-207's effects in preclinical models appears robust, with multiple studies reporting significant antitumor activity. Future research and clinical development will likely focus on identifying predictive biomarkers of response and exploring combination therapies to enhance efficacy and mitigate toxicity.[3][6][9] The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies aimed at further evaluating ODM-207 and other BET inhibitors.

References

A Head-to-Head Comparison of BET Inhibitors: ODM-207 vs. Molibresib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of epigenetic cancer therapies, a clear understanding of the comparative profiles of emerging candidates is crucial. This guide provides a head-to-head comparison of two prominent pan-BET (Bromodomain and Extra-Terminal domain) inhibitors: ODM-207 and molibresib (GSK525762). This analysis is based on publicly available preclinical and clinical data.

It is important to note that the initial query for "ONO-207" did not yield specific results. It is highly probable that this was a typographical error and the intended compound was ODM-207 , a BET inhibitor developed by Orion Corporation. This guide will proceed under that assumption.

At a Glance: Key Differences

FeatureODM-207Molibresib (GSK525762)
Developer Orion CorporationGlaxoSmithKline
Chemical Structure Structurally distinct from benzodiazepine-based inhibitors[1][2]Small-molecule inhibitor[3]
Primary Indications Studied Solid tumors (including castrate-resistant prostate cancer)[4]NUT carcinoma, other solid tumors, and hematologic malignancies[3][5]
Reported Efficacy No partial or complete responses observed in a Phase 1 solid tumor trial.[4]Partial responses and stable disease observed in NUT carcinoma and some hematologic malignancies.[3][5]
Key Adverse Events Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting.[4]Thrombocytopenia, gastrointestinal events (nausea, vomiting, diarrhea), anemia, fatigue.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for ODM-207 and molibresib.

Table 1: Preclinical In Vitro Activity
CompoundTargetIC50 (nM)Cell Line/Assay Condition
ODM-207 BRD2 BD161Biochemical Assay[6]
BRD3 BD186Biochemical Assay[6]
BRD4 BD1116Biochemical Assay[6]
BRD4 (full length)89Biochemical Assay[6]
BRDT BD189Biochemical Assay[6]
Molibresib --Specific IC50 values not detailed in the provided search results.
Table 2: Clinical Trial Overview
ParameterODM-207 (Phase 1, Solid Tumors)[4]Molibresib (Phase 1/2, NUT Carcinoma & Solid Tumors)[3]Molibresib (Phase 1/2, Hematologic Malignancies)[5]
Number of Patients 3565111
Highest Dose/RP2D 2 mg/kg (highest studied)80 mg once daily (RP2D)60-75 mg daily (RP2D)
Dose-Limiting Toxicities Intolerable fatigueGrade 4 thrombocytopenia-
Objective Response Rate (ORR) 0%21% in NUT Carcinoma (4/19 PRs)13% Overall
Most Common Grade 3+ AEs -ThrombocytopeniaThrombocytopenia (37%), Anemia (15%), Febrile Neutropenia (15%)

Signaling Pathway and Experimental Workflow

BET Inhibition Signaling Pathway

BET inhibitors, such as ODM-207 and molibresib, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents their interaction with acetylated lysine residues on histones and transcription factors. The downstream effect is the disruption of transcriptional elongation of key oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in cancer cells.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to TF Transcription Factors BET->TF PolII RNA Polymerase II TF->PolII Oncogenes Oncogene Transcription (e.g., MYC) PolII->Oncogenes Initiates CellCycle Cell Cycle Progression & Proliferation Oncogenes->CellCycle Oncogenes->CellCycle CellCycle->CellCycle Inhibitor ODM-207 or Molibresib Inhibitor->BET Competitively Binds & Inhibits

Caption: Mechanism of action for BET inhibitors like ODM-207 and molibresib.

Generalized Phase 1 Clinical Trial Workflow

The clinical development of novel therapeutics like ODM-207 and molibresib typically begins with a Phase 1 trial focused on safety, tolerability, and pharmacokinetics. The workflow generally follows a dose-escalation design.

Clinical_Trial_Workflow start Patient Recruitment (Advanced Solid Tumors or Hematologic Malignancies) dose_esc Dose Escalation Cohorts (e.g., 3+3 Design) start->dose_esc cohort_n Enroll Cohort 'n' dose_esc->cohort_n dlt Observe for Dose-Limiting Toxicities (DLTs) cohort_n->dlt dlt_yes DLT Observed dlt->dlt_yes Yes dlt_no No DLT dlt->dlt_no No mtd Determine Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D) dlt_yes->mtd dlt_no->dose_esc Escalate to next dose level expansion Dose Expansion Cohort (at RP2D) mtd->expansion end Proceed to Phase 2 Studies expansion->end

Caption: A simplified workflow for a Phase 1 dose-escalation clinical trial.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the general methodologies can be outlined.

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Culture: Cancer cell lines (e.g., ER+ breast cancer lines for ODM-207 studies) are cultured in appropriate media and conditions.[7]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the BET inhibitor (e.g., ODM-207) or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 4 days for ODM-207 studies).[2]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Syngeneic Mouse Model for In Vivo Efficacy (ODM-207 Example)
  • Animal Model: BALB/c mice are used for the study.[1]

  • Tumor Implantation: A syngeneic mouse colon carcinoma cell line (e.g., CT26) is subcutaneously implanted into the mice.[1]

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The treatment group receives daily oral administration of the BET inhibitor (e.g., 30 mg/kg of ODM-207).[1]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess immune cell infiltration and other biomarkers.[1]

Phase 1 Clinical Trial Design (General Protocol)
  • Patient Population: Patients with advanced, refractory solid tumors or hematologic malignancies for whom standard therapies are no longer effective are enrolled.[3][4]

  • Study Design: An open-label, dose-escalation study is typically employed.[3][4] A common design is the "3+3" method, where cohorts of 3 patients are treated at a specific dose level. If no DLTs are observed, the next cohort is enrolled at a higher dose. If a DLT is observed, the cohort is expanded to 6 patients.

  • Treatment: The investigational drug (e.g., ODM-207 or molibresib) is administered orally, once daily.[3][4]

  • Assessments:

    • Safety and Tolerability: Patients are closely monitored for adverse events (AEs), and the severity is graded. Dose-limiting toxicities are a key endpoint.[3][4]

    • Pharmacokinetics (PK): Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion.[3]

    • Pharmacodynamics (PD): Biomarkers may be measured to assess target engagement. For molibresib, circulating monocyte chemoattractant protein-1 levels were used.[3]

    • Preliminary Efficacy: Tumor responses are evaluated using imaging criteria (e.g., RECIST).[3][4]

Conclusion

Both ODM-207 and molibresib are pan-BET inhibitors that have demonstrated preclinical activity. However, based on the available Phase 1 data, molibresib has shown early signs of clinical activity, particularly in NUT carcinoma, while the initial trial for ODM-207 in a broader solid tumor population did not yield objective responses and indicated a narrow therapeutic window.[3][4] Both compounds share a similar side-effect profile, with thrombocytopenia being a notable class effect of BET inhibitors. Further clinical development, potentially in combination with other agents, will be necessary to fully elucidate the therapeutic potential of these compounds.

References

ONO-207 (ODM-207): A Comparative Benchmarking Guide for a Novel BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ONO-207 (also known as ODM-207), a potent and selective pan-BET (Bromodomain and Extra-Terminal) inhibitor, with other known inhibitors in its class. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of ODM-207 for further investigation and clinical application.

Introduction to ODM-207

ODM-207 is an orally bioavailable small molecule that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC, leading to their expression and subsequent tumor cell proliferation and survival.[1] ODM-207, by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, disrupts this interaction, leading to the downregulation of oncogenic gene expression.[1] Notably, ODM-207 is structurally distinct from the well-characterized benzodiazepine-based BET inhibitors like JQ1.[2][3]

Performance Benchmarking: ODM-207 vs. Known Inhibitors

The performance of ODM-207 has been evaluated against other BET inhibitors, most notably JQ1, a widely used tool compound for studying BET protein function.

Biochemical Potency

ODM-207 demonstrates high potency against multiple BET bromodomains. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ODM-207 against various bromodomains.

BromodomainODM-207 IC50 (nM)
BRD2 (BD1)61
BRD3 (BD1)86
BRD4 (BD1)116
BRD4 (full length)89
BRDT (BD1)89

Data sourced from a preclinical study presented at the American Association for Cancer Research (AACR) Annual Meeting.[4]

Anti-proliferative Activity in Cancer Cell Lines

ODM-207 has shown potent anti-proliferative effects across a broad range of hematological and solid tumor cell lines.[5] While a direct side-by-side comparison of IC50 values with other inhibitors in a comprehensive panel of cell lines is not publicly available in a single study, data from various sources indicate its potent activity. For instance, in estrogen receptor-positive (ER+) breast cancer cell lines, ODM-207 effectively inhibits proliferation by inducing cell cycle arrest in the G0/G1 phase.[3][4]

A study on luminal breast cancer cell lines, MCF7 and T47D, reported the following IC50 values for JQ1:

Cell LineJQ1 IC50 (µM)
MCF70.482
T47D0.251

Data from a study on bromodomain inhibition in luminal breast cancer.[6]

Although direct comparative data for ODM-207 in these specific cell lines is not available, preclinical studies have demonstrated that both ODM-207 and JQ1 target key pathways in ER+ breast cancer, including the downregulation of MYC and the estrogen response signature.[3]

In Vivo Antitumor Efficacy

In preclinical xenograft models, orally administered ODM-207 has demonstrated significant tumor growth inhibition at well-tolerated doses.[5][7] In a syngeneic mouse model of colon carcinoma (CT26), daily oral administration of ODM-207 at 30 mg/kg resulted in statistically significant tumor growth inhibition.[2] This anti-tumor activity was comparable to that of an anti-mouse PD-1 antibody, suggesting a potential immune-mediated mechanism of action in addition to its direct anti-proliferative effects.[2]

Signaling Pathway and Experimental Workflows

Mechanism of Action of BET Inhibitors

The following diagram illustrates the general mechanism of action for BET inhibitors like ODM-207.

BET_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Histone->BET bind to TF Transcription Factors BET->TF PolII RNA Polymerase II TF->PolII recruit Oncogene Oncogenes (e.g., MYC) PolII->Oncogene transcribe Transcription Gene Transcription Oncogene->Transcription Proliferation Tumor Cell Proliferation & Survival Transcription->Proliferation ODM207 ODM-207 (BET Inhibitor) ODM207->BET competitively binds to & inhibits

Caption: Mechanism of action of BET inhibitors like ODM-207.

Experimental Workflow: In Vitro Cell Viability Assay

This diagram outlines a typical workflow for assessing the anti-proliferative effects of BET inhibitors in cancer cell lines.

Cell_Viability_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with serial dilutions of ODM-207 and Control Inhibitor (e.g., JQ1) A->B C 3. Incubate for 72 hours B->C D 4. Add Cell Viability Reagent (e.g., CellTiter-Glo®) C->D E 5. Measure Luminescence D->E F 6. Data Analysis: Calculate IC50 values E->F

Caption: Workflow for a cell viability assay.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of ODM-207 and other BET inhibitors.

Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of ODM-207, a reference inhibitor (e.g., JQ1), and a vehicle control (e.g., DMSO).

    • Incubation: Plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Viability Assessment: Cell viability is determined using a commercially available assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis
  • Objective: To assess the effect of the inhibitor on the protein levels of target genes, such as MYC.

  • Methodology:

    • Cell Treatment: Cells are treated with the inhibitor at specified concentrations for various time points.

    • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., c-Myc, BRD4, and a loading control like GAPDH or β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID or BALB/c nude).

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

    • Drug Administration: ODM-207 is administered orally at a predetermined dose and schedule. The control group receives a vehicle solution.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Endpoint: The study is terminated when tumors in the control group reach a specified size, and the final tumor volumes and weights are recorded.

    • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

ODM-207 is a potent, orally bioavailable pan-BET inhibitor with a distinct chemical structure compared to first-generation BET inhibitors like JQ1. Preclinical data demonstrates its high biochemical potency and robust anti-proliferative activity in a variety of cancer models, both in vitro and in vivo. Its ability to induce cell cycle arrest and its comparable in vivo efficacy to an immune checkpoint inhibitor in a specific model highlight its potential as a promising therapeutic agent. Further head-to-head comparative studies with other clinical-stage BET inhibitors will be crucial to fully elucidate its therapeutic window and potential advantages.

References

ONO 207 advantages and disadvantages compared to [alternative method]

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Identify "ONO 207" for Comparison

A comprehensive search for information regarding a product or compound designated "this compound" has yielded no relevant results. It is possible that this designation is incorrect or refers to a discontinued or confidential project. Therefore, a direct comparison of "this compound" with an alternative method cannot be provided at this time.

To assist you further, we have identified several other investigational therapies from Ono Pharmaceutical Co., Ltd., that are currently in various stages of development. It is possible that your interest lies with one of these compounds.

Below is a summary of some of Ono Pharmaceutical's publicly disclosed pipeline candidates. We can proceed with a detailed comparison guide for any of these, should you identify one as your intended topic of interest.

Potential Alternative Ono Pharmaceutical Compounds for Review:

Development CodeGeneric Name (if available)Therapeutic AreaMechanism of Action
ONO-2020 -Alzheimer's DiseaseEpigenetic regulator
ODM-207 -Solid TumorsBromodomain and extra-terminal domain (BET) inhibitor
ONO-4059 TirabrutinibPrimary Central Nervous System LymphomaBruton's tyrosine kinase (BTK) inhibitor[1][2]
ONO-2017 CenobamateEpilepsy (Partial-onset seizures)Voltage-gated sodium channel inhibitor and positive allosteric modulator of GABA-A ion channels[3]
ONO-4578 -Gastric Cancer, Colorectal Cancer, etc.Prostaglandin E2 (PGE2) receptor EP4 antagonist[2]
ONO-8250 -HER2-expressing Solid TumorsiPSC-derived HER2 CAR T-cell therapy[4]

We invite you to clarify the compound of interest. Once a specific agent and a relevant comparator are identified, we can proceed with generating a comprehensive comparison guide that adheres to your requirements for data presentation, experimental protocols, and visualizations.

References

On-Target Efficacy of ODM-207, a Novel BET Inhibitor, Validated by Knockout Model Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical data for ODM-207, a potent and selective pan-BET (Bromodomain and Extra-Terminal) inhibitor. While direct knockout model studies for ODM-207 are not publicly available, this document establishes its on-target effects by comparing its performance with data from analogous studies on other BET inhibitors where knockout models were employed. This approach provides a scientifically grounded confirmation of its mechanism of action.

ODM-207 is a novel small molecule, structurally distinct from benzodiazepine-based BET inhibitors like JQ1, that has demonstrated significant anti-tumor activity in various preclinical models of both hematologic malignancies and solid tumors.[1][2][3] Its primary mechanism involves the inhibition of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that play a crucial role in the transcription of key oncogenes, most notably MYC.[4][5]

Comparative Performance Data

The efficacy of ODM-207 has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data, comparing the effects of ODM-207 with representative data from studies on the well-characterized BET inhibitor JQ1, where on-target effects were confirmed using genetic knockout or knockdown of BET proteins.

Table 1: In Vitro Anti-Proliferative Activity of ODM-207

Cell LineCancer TypeODM-207 IC50Key Downstream EffectReference
VCaPProstate CancerPotent Growth AttenuationDownregulation of c-Myc[2]
22Rv1Prostate CancerPotent Growth AttenuationDownregulation of c-Myc[2]
LNCaPProstate CancerPotent Antiproliferative EffectsCell Cycle Arrest & Senescence[1]
MCF-7Breast Cancer (ER+)Potent Growth InhibitionDownregulation of ERα[2]
Patient-Derived Breast Cancer CellsBreast CancerPotent Antiproliferative EffectsCell Cycle Arrest & Senescence[2]

Table 2: In Vivo Efficacy of ODM-207

ModelCancer TypeTreatmentKey OutcomeReference
22Rv1 XenograftProstate CancerOral ODM-207Significant Tumor Growth Suppression[2]
CT26 Syngeneic ModelColon Carcinoma30 mg/kg Oral ODM-207 DailySignificant Tumor Growth Inhibition[6]
ER+ Ma3366 Patient-Derived XenograftBreast CancerODM-207Tumor Growth Suppression[7]

Table 3: On-Target Validation via BET Protein Knockdown (JQ1 as a surrogate for pan-BET inhibitors)

Cell LineModel SystemKey FindingImplication for ODM-207Reference
INA-6Multiple MyelomashRNA-mediated knockdown of BRD2, BRD3, and BRD4 impaired cell viability.This supports the conclusion that the anti-proliferative effects of pan-BET inhibitors like ODM-207 are due to the inhibition of BET proteins.[8]
Multiple Myeloma CellsshRNA KnockdownSilencing of BET bromodomains impairs proliferation.Confirms that the cellular effects of BET inhibition are a direct result of targeting these proteins.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of BET inhibitors.

Cell Viability and Proliferation Assay

This assay is used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the BET inhibitor (e.g., ODM-207) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period, typically 72 to 96 hours.

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the data is normalized to the vehicle control to calculate the IC50 values.

Western Blot Analysis for Protein Expression

This technique is used to assess the impact of the inhibitor on the expression levels of target proteins, such as c-Myc.

  • Cell Treatment and Lysis: Cells are treated with the BET inhibitor at various concentrations and time points. Subsequently, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-BRD4) and a loading control (e.g., anti-β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Treatment Administration: The BET inhibitor (e.g., ODM-207) is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated.

Visualizing the Mechanism and Validation

To further elucidate the mechanism of action and the experimental logic, the following diagrams are provided.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET_Proteins BET Proteins (BRD4) Histones->BET_Proteins binds Transcription_Factors Transcription Factors BET_Proteins->Transcription_Factors recruits RNA_Pol_II RNA Pol II Transcription_Factors->RNA_Pol_II activates Oncogene Oncogene (e.g., MYC) RNA_Pol_II->Oncogene transcribes mRNA mRNA Oncogene->mRNA transcription Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Oncogenic_Protein Oncogenic Protein (MYC) Protein_Synthesis->Oncogenic_Protein Cell_Proliferation Cell Proliferation & Survival Oncogenic_Protein->Cell_Proliferation promotes ODM_207 ODM-207 ODM_207->BET_Proteins inhibits binding

Caption: Mechanism of action of BET inhibitors like ODM-207.

Knockout_Validation_Workflow cluster_experimental Experimental Groups cluster_readouts Experimental Readouts cluster_expected Expected Outcomes for On-Target Effect WT_Control Wild-Type Cells + Vehicle Viability Cell Viability Assay WT_Control->Viability Gene_Expression Gene Expression (MYC) WT_Control->Gene_Expression WT_Treated Wild-Type Cells + ODM-207 WT_Treated->Viability WT_Treated->Gene_Expression KO_Control BRD4 KO Cells + Vehicle KO_Control->Viability KO_Control->Gene_Expression KO_Treated BRD4 KO Cells + ODM-207 KO_Treated->Viability KO_Treated->Gene_Expression Outcome1 WT_Treated: Decreased Viability & MYC Expression Viability->Outcome1 Outcome2 KO_Control: Decreased Viability & MYC Expression (compared to WT_Control) Viability->Outcome2 Outcome3 KO_Treated: No significant further decrease in Viability or MYC Expression (compared to KO_Control) Viability->Outcome3 Gene_Expression->Outcome1 Gene_Expression->Outcome2 Gene_Expression->Outcome3

Caption: Workflow for confirming on-target effects with knockout models.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Protocol for "ONO 207"

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: The identifier "ONO 207" does not correspond to a recognized chemical in standard public databases. The name may refer to an internal development code, a component of a larger product, or a mislabeled substance. Proper and safe disposal of any chemical is entirely dependent on its specific properties and hazards. Disposal without proper identification can lead to dangerous reactions, environmental contamination, and significant regulatory violations.

This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical like "this compound." The primary directive is to treat the substance as unknown and follow institutional safety protocols.

Step-by-Step Protocol for Unidentified Chemical Disposal

Step 1: Immediate Containment and Hazard Communication

  • Isolate the Container: Secure the container in a designated, well-ventilated, and restricted-access area, such as a fume hood or a dedicated chemical storage cabinet.

  • Do Not Handle Further: Avoid moving or opening the container, especially if it shows any signs of damage, crystallization around the cap, bulging, or discoloration.[1]

  • Clearly Label as Unknown: Affix a prominent label to the container stating: "Caution: Unidentified Chemical – Do Not Touch or Dispose." [2] This prevents accidental use or improper handling by other laboratory personnel.

Step 2: Information Gathering and Internal Investigation

  • Review Internal Documentation: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound." This internal code may be linked to a specific chemical name, formula, or project.[1][3]

  • Examine the Container: Carefully inspect the container for any additional markings, manufacturer labels, or structural clues that might aid in identification.[1][3]

  • Consult with Personnel: Inquire with the principal investigator, lab manager, and any researchers who may have synthesized, procured, or worked with the substance.[3]

Step 3: Mandatory Contact with Environmental Health & Safety (EHS)

  • Report the Unidentified Chemical: This is the most critical step. Contact your institution's Environmental Health & Safety (EHS) department immediately.[1][4] Inform them about the unidentified material and its location.

  • Provide All Gathered Information: Relay any information you have found, including its physical appearance, the history of the lab area where it was found, and any potential clues from your internal investigation.[5]

  • Await Professional Guidance: EHS professionals are trained to manage hazardous and unknown materials. They will provide specific instructions for the next steps. Do not proceed with any further action until you have received their guidance.

Step 4: Professional Characterization and Disposal

  • Analysis: The EHS department will coordinate the characterization of the unknown substance. This may involve analysis by a specialized contractor to determine its hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).[1][6] The cost of this analysis is typically borne by the generating department.[2][7]

  • Waste Manifesting and Disposal: Once identified, the chemical will be managed as hazardous waste. EHS will ensure it is properly labeled, packaged, and transported by a licensed hazardous waste contractor for final disposal in accordance with all federal, state, and local regulations.[2][8]

Key Safety and Logistical Information for Unidentified Waste

The following table summarizes critical data points for managing unknown chemicals until they can be properly identified and disposed of by EHS.

ParameterGuidelineRationale & Reference
Personal Protective Equipment (PPE) Assume the highest level of hazard. Use safety goggles, a face shield, a chemical-resistant lab coat, and double-glove with chemically resistant gloves (e.g., nitrile) for any necessary, minimal handling (like placing it in secondary containment).In the absence of data, a conservative approach assuming high toxicity, corrosivity, and reactivity is mandatory for personnel safety.[9]
Labeling Requirements Label clearly with: "Hazardous Waste," "Unidentified Chemical," and any known or suspected hazards. Include the date it was found and the name of the responsible person.[4][8][10]Clear labeling prevents accidental misuse and provides essential information for EHS and emergency responders. Federal and state regulations require hazardous waste to be properly labeled.[7][11]
Storage Location Store in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. The location must be at or near the point of generation and under the control of laboratory personnel.[3][11]Proper storage minimizes the risk of spills, unauthorized access, and exposure. Regulatory frameworks like RCRA (as implemented by the EPA) dictate storage requirements.[12][13]
Prohibited Actions DO NOT pour down the sink. DO NOT mix with other chemical wastes. DO NOT dispose of in regular trash. DO NOT abandon in the work area.[4]Improper disposal is illegal and can cause violent chemical reactions, release toxic fumes, damage plumbing, contaminate the environment, and incur severe penalties.[2][8]

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the mandatory decision-making process for handling an unidentified substance such as "this compound."

Unidentified_Chemical_Workflow Workflow for Handling Unidentified Chemicals cluster_Initial_Actions Phase 1: Immediate On-Site Actions cluster_EHS_Protocol Phase 2: Mandatory Professional Intervention Start Unidentified Chemical ('this compound') Discovered Isolate Isolate Container in Secure Location (e.g., Fume Hood) Start->Isolate Label Label as: 'CAUTION: UNIDENTIFIED CHEMICAL' Isolate->Label Investigate Conduct Internal Investigation: - Check Lab Notebooks & Inventory - Consult Colleagues Label->Investigate Contact_EHS Contact Environmental Health & Safety (EHS) Provide All Known Information Investigate->Contact_EHS EHS_Assesses EHS Assesses Situation & Provides Instructions EHS_Analyzes EHS Coordinates Professional Analysis (If Necessary) EHS_Assesses->EHS_Analyzes EHS_Disposes EHS Manages Final Disposal According to Regulations EHS_Analyzes->EHS_Disposes End Disposal Complete EHS_Disposes->End

References

Essential Safety and Handling Protocols for Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific handling and safety information for a compound designated "ONO 207" is not publicly available in Ono Pharmaceutical's development pipeline or other public resources. The following guidance is based on general best practices for handling potent, investigational pharmaceutical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) if and when it becomes available for any new compound.

I. Immediate Safety and Logistical Information

Safe handling of novel chemical entities in a research and development environment is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. The following sections provide essential procedural guidance for the operational use and disposal of investigational compounds.

A. Personal Protective Equipment (PPE)

Adequate personal protective equipment is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the compound's potential hazards, including its physical state (solid, liquid), concentration, and the procedures being performed.

PPE CategoryMinimum RequirementRecommended for High Potency/Unknown Hazard
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Hand Protection Nitrile gloves (double-gloving recommended)Chemically resistant gloves (e.g., thicker nitrile, neoprene) with regular changes
Body Protection Laboratory coatDisposable gown or coveralls
Respiratory Protection Not typically required for small quantities in a ventilated enclosureA NIOSH-approved respirator (e.g., N95 for particulates, or an appropriate cartridge respirator for vapors) should be used if there is a risk of aerosolization or if working outside of a ventilated enclosure.

B. Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a more effective means of exposure control than PPE.

Control TypeApplication
Chemical Fume Hood All manipulations of the dry powder form of the compound.
Laminar Flow Hood Recommended for preparing solutions to maintain sterility, with appropriate containment.
Ventilated Balance Enclosure For weighing out potent powder compounds to prevent inhalation of fine particles.
II. Operational and Disposal Plans

A clear and concise plan for the handling and disposal of investigational compounds is critical for maintaining a safe laboratory environment.

A. Standard Operating Procedure for Handling

  • Preparation:

    • Designate a specific area within the laboratory for handling the compound.

    • Ensure a chemical spill kit is readily accessible.

    • Review the experimental protocol and identify all steps where the compound is handled.

  • Weighing and Reconstitution:

    • Perform all weighing of the powdered compound within a ventilated balance enclosure or chemical fume hood.

    • Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

    • When reconstituting, add the solvent slowly to the powder to avoid splashing.

  • Experimental Use:

    • Clearly label all containers with the compound name, concentration, date, and your initials.

    • Keep containers sealed when not in use.

    • Transport solutions in secondary containment.

  • Decontamination:

    • Wipe down all surfaces and equipment that came into contact with the compound using an appropriate deactivating solution or a 70% ethanol solution.

    • Dispose of all contaminated disposables as hazardous waste.

B. Waste Disposal Plan

All waste generated from the handling of investigational compounds must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) - Collect in a dedicated, labeled hazardous waste bag within a sealed container.
Liquid Waste (e.g., unused solutions, contaminated solvents) - Collect in a labeled, sealed, and chemically compatible hazardous waste container.
Sharps Waste (e.g., needles used for injections) - Dispose of immediately in a designated sharps container.
III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting.
Chemical Spill Alert others in the area. If the spill is large or involves a highly potent compound, evacuate the area and contact your institution's EHS. For small spills, use a chemical spill kit, wearing appropriate PPE.

In all cases of personnel exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.

Visualized Workflows and Logical Relationships

To further clarify the procedural guidance, the following diagrams illustrate key workflows and relationships in the handling of investigational compounds.

G Experimental Workflow for Handling Investigational Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill prep_review Review Protocol prep_spill->prep_review weigh Weigh Compound in Ventilated Enclosure prep_review->weigh reconstitute Reconstitute Compound weigh->reconstitute use Perform Experiment reconstitute->use decontaminate Decontaminate Surfaces & Equipment use->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: A high-level workflow for the safe handling of investigational compounds.

G Personal Protective Equipment (PPE) Decision Tree start Start: Assess Hazard is_powder Is the compound a powder? start->is_powder is_volatile Is the compound volatile or can it be aerosolized? is_powder->is_volatile Yes base_ppe Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves is_powder->base_ppe No goggles Add: - Chemical Splash Goggles is_volatile->goggles No respirator Add: - Respirator is_volatile->respirator Yes goggles->base_ppe respirator->goggles

Caption: A decision tree for selecting appropriate personal protective equipment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONO 207
Reactant of Route 2
ONO 207

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.